8-(Benzylamino)quinoline
説明
Structure
3D Structure
特性
IUPAC Name |
N-benzylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECSJPFLHHVBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430805 | |
| Record name | 8-(Benzylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37385-01-6 | |
| Record name | 8-(Benzylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of 8-(Benzylamino)quinoline
Introduction: The Significance of the 8-(Benzylamino)quinoline Scaffold
The 8-(benzylamino)quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. As a derivative of 8-aminoquinoline, it possesses the characteristic chelating ability of the parent molecule, which is crucial for its diverse biological activities. The introduction of the benzyl group modulates the lipophilicity, steric bulk, and electronic properties of the molecule, leading to a wide range of applications. These compounds have been investigated for their potential as antimalarial, anticancer, and antimicrobial agents. Furthermore, their fluorescent properties and ability to form stable metal complexes make them valuable in the development of chemical sensors and organic light-emitting diodes (OLEDs).
This technical guide provides a comprehensive overview of the primary synthetic routes to 8-(benzylamino)quinoline, with a focus on the underlying reaction mechanisms, optimization of reaction conditions, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and further explore the potential of this important class of compounds.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of 8-(benzylamino)quinoline can be broadly approached through two main strategies: the formation of the quinoline ring system with the benzylamino moiety already in place, or the introduction of the benzylamino group onto a pre-existing quinoline core. The latter is generally more common and versatile. This guide will focus on the most prevalent and effective methods for the C-N bond formation at the 8-position of the quinoline ring.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional methods like the Ullmann condensation.[1]
Mechanism:
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium catalyst, a phosphine ligand, and a base.[2] The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 8-haloquinoline (typically 8-bromo- or 8-iodoquinoline), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: Benzylamine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) amido complex, which forms the desired C-N bond of 8-(benzylamino)quinoline and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Reaction Conditions:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.
| Parameter | Common Choices | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos) | Promote oxidative addition and reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Facilitates deprotonation of the amine. |
| Solvent | Toluene, Dioxane, DMF | Aprotic solvents that are stable at elevated temperatures. |
| Temperature | 80-120 °C | Sufficient energy to drive the catalytic cycle. |
Experimental Protocol: Buchwald-Hartwig Synthesis of 8-(Benzylamino)quinoline
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup: To an oven-dried Schlenk tube, add 8-bromoquinoline (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) and benzylamine (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed methods.[3] It typically requires harsher reaction conditions, including higher temperatures and often stoichiometric amounts of copper.[3] However, modern modifications with the use of ligands can facilitate the reaction under milder conditions.
Mechanism:
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle or a radical pathway. A plausible ionic mechanism involves:
-
Formation of a Copper Amide: The copper catalyst reacts with benzylamine in the presence of a base to form a copper amide complex.
-
Oxidative Addition: The 8-haloquinoline undergoes oxidative addition to the Cu(I) species to form a Cu(III) intermediate.
-
Reductive Elimination: Reductive elimination from the Cu(III) complex yields the 8-(benzylamino)quinoline product and regenerates the active Cu(I) catalyst.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Reaction Conditions:
| Parameter | Common Choices | Rationale |
| Copper Source | CuI, Cu₂O, Cu(acac)₂ | Provides the active copper catalyst. |
| Ligand | 1,10-Phenanthroline, L-proline | Accelerates the reaction and allows for milder conditions. |
| Base | K₂CO₃, K₃PO₄ | Neutralizes the HX formed during the reaction. |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents. |
| Temperature | 120-180 °C | Higher temperatures are often required compared to Pd-catalysis. |
Experimental Protocol: Ullmann Synthesis of 8-(Benzylamino)quinoline
-
Reaction Setup: In a sealed tube, combine 8-bromoquinoline (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Reagent Addition: Add DMF (5 mL) and benzylamine (1.5 mmol).
-
Reaction: Heat the mixture at 150 °C for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Reductive Amination
Reductive amination is a versatile and often milder alternative for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction.[4] For the synthesis of 8-(benzylamino)quinoline, this involves the reaction of 8-aminoquinoline with benzaldehyde, followed by in situ reduction.
Mechanism:
-
Imine Formation: The primary amine of 8-aminoquinoline reacts with the carbonyl group of benzaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine).
-
Reduction: A reducing agent, typically a hydride source, reduces the imine to the corresponding secondary amine, 8-(benzylamino)quinoline.
Caption: The mechanism of reductive amination.
Reaction Conditions:
The choice of reducing agent is critical in reductive amination to ensure selective reduction of the imine in the presence of the starting aldehyde.
| Parameter | Common Choices | Rationale |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild reducing agents that selectively reduce imines. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol | Solvents that can dissolve the reactants and are compatible with the reducing agent. |
| Acid Catalyst | Acetic acid (often used with NaBH(OAc)₃) | Can accelerate imine formation. |
| Temperature | Room temperature | Often proceeds under mild temperature conditions. |
Experimental Protocol: Reductive Amination Synthesis of 8-(Benzylamino)quinoline
-
Reaction Setup: To a round-bottom flask, add 8-aminoquinoline (1.0 mmol) and benzaldehyde (1.1 mmol) in dichloromethane (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Temperature | Typical Yields | Advantages | Disadvantages |
| Buchwald-Hartwig | 8-Haloquinoline, Benzylamine | Pd catalyst, Phosphine ligand, Base | 80-120 °C | Good to Excellent | Broad scope, milder conditions | Expensive catalyst and ligands |
| Ullmann | 8-Haloquinoline, Benzylamine | Cu catalyst, (optional) Ligand, Base | 120-180 °C | Moderate to Good | Inexpensive catalyst | Harsh conditions, potential for side reactions |
| Reductive Amination | 8-Aminoquinoline, Benzaldehyde | Reducing agent (e.g., NaBH(OAc)₃) | Room Temp. | Good to Excellent | Mild conditions, readily available starting materials | Stoichiometric reducing agent required |
Conclusion and Future Outlook
The synthesis of 8-(benzylamino)quinoline can be effectively achieved through several modern synthetic methodologies. The Buchwald-Hartwig amination and reductive amination represent the most efficient and versatile approaches, offering high yields under relatively mild conditions. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction.
As the importance of the 8-(benzylamino)quinoline scaffold continues to grow in various scientific disciplines, the development of even more efficient, sustainable, and cost-effective synthetic methods will be a key area of future research. This may include the exploration of novel catalysts, greener reaction media, and flow chemistry approaches to further enhance the accessibility and utility of these valuable compounds.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (2025). International Journal of Environmental Sciences, 11(23s).
- Mechanistic details of the synthesis of quinoline using benzylamine as... (n.d.).
- Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. (n.d.). PMC.
- (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Preparation and Properties of Quinoline. (n.d.).
- Quinoline. (n.d.).
- Application Note – Reductive Amin
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
- One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditionsq. (n.d.). Sciencemadness.org.
- N,N-bis(2-quinolinylmethyl)benzylamine. (n.d.). MDPI.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo.
- Buchwald–Hartwig reaction: an update. (2025).
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). NIH.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
Sources
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-(Benzylamino)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers a detailed technical examination of the ¹H and ¹³C NMR spectra of 8-(Benzylamino)quinoline, a compound of interest in medicinal chemistry and materials science. By integrating established principles of NMR spectroscopy with data from analogous structures, this document serves as a practical resource for the characterization of this and related quinoline derivatives. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present a methodology for spectral acquisition, and provide a thorough interpretation of the anticipated spectral data.
Introduction: The Significance of NMR in Quinoline Chemistry
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships, and NMR spectroscopy stands as an indispensable tool for this purpose.[1]
¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the molecular framework, the electronic environment of individual atoms, and the connectivity between them.[1] For a molecule such as 8-(Benzylamino)quinoline, NMR analysis allows for the unambiguous assignment of protons and carbons in both the quinoline and benzyl moieties, confirming the success of a synthesis and providing a detailed electronic picture of the compound.
Fundamental Principles of NMR Spectroscopy Applied to 8-(Benzylamino)quinoline
The chemical shift (δ) in ¹H NMR is highly sensitive to the local electronic environment of a proton.[1] Electron-withdrawing groups deshield nearby protons, shifting their resonance to a higher frequency (downfield), while electron-donating groups cause an upfield shift. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity), dictated by the spin-spin coupling constant (J), reveals information about adjacent protons.[1]
In ¹³C NMR, each unique carbon atom in a molecule typically gives rise to a distinct signal, providing a "fingerprint" of the carbon skeleton.[1] The chemical shifts of carbons are also influenced by their electronic environment, with aromatic and heteroaromatic carbons appearing in characteristic regions of the spectrum.
For 8-(Benzylamino)quinoline, we can anticipate distinct sets of signals corresponding to the quinoline ring system and the benzyl group. The amino linkage will influence the chemical shifts of the C8 position of the quinoline ring and the benzylic methylene protons.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data for 8-(Benzylamino)quinoline, a standardized experimental approach is crucial. The following protocol is recommended for researchers.
Sample Preparation
-
Solvent Selection : The choice of solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton of the amino group.[3][4] Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic compounds.[5] For observing the N-H proton, which can undergo rapid exchange, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable as it slows down the exchange rate, resulting in a sharper signal.[6]
-
Concentration : The concentration of the sample can also affect chemical shifts due to intermolecular interactions.[7] A concentration range of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically appropriate for ¹H and ¹³C NMR experiments on modern spectrometers.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5]
NMR Spectrometer and Parameters
-
Spectrometer : Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[5][8]
-
¹H NMR Parameters :
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters :
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
-
The following diagram illustrates the general workflow for acquiring and processing NMR data.
Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectral Data of 8-(Benzylamino)quinoline
The ¹H NMR spectrum of 8-(Benzylamino)quinoline is expected to show signals for the six protons of the quinoline ring, the five protons of the benzyl aromatic ring, the two benzylic methylene protons, and the single amino proton. The predicted chemical shifts and multiplicities are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-2 (Quinoline) | 8.8 - 9.0 | dd | J ≈ 4.2, 1.7 Hz |
| H-3 (Quinoline) | 7.4 - 7.6 | dd | J ≈ 8.3, 4.2 Hz |
| H-4 (Quinoline) | 8.1 - 8.3 | dd | J ≈ 8.3, 1.7 Hz |
| H-5 (Quinoline) | 7.4 - 7.5 | d | J ≈ 8.0 Hz |
| H-6 (Quinoline) | 7.3 - 7.4 | t | J ≈ 7.8 Hz |
| H-7 (Quinoline) | 7.0 - 7.2 | d | J ≈ 7.5 Hz |
| NH | 6.5 - 7.5 (broad) | s (br) | - |
| CH₂ (Benzylic) | 4.6 - 4.8 | s | - |
| H-ortho (Benzyl) | 7.3 - 7.5 | m | - |
| H-meta (Benzyl) | 7.2 - 7.4 | m | - |
| H-para (Benzyl) | 7.1 - 7.3 | m | - |
Rationale for Assignments:
-
Quinoline Protons : The protons on the heterocyclic ring of the quinoline (H-2, H-3, H-4) generally appear at lower field due to the electron-withdrawing effect of the nitrogen atom. H-2 is typically the most deshielded. The protons on the carbocyclic ring (H-5, H-6, H-7) will have chemical shifts influenced by the amino-benzyl substituent at C-8.
-
Amino Proton (NH) : The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[9] It is often observed as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[9]
-
Benzylic Protons (CH₂) : The methylene protons adjacent to the nitrogen and the phenyl group are expected to appear as a singlet in the range of 4.6-4.8 ppm.
-
Benzyl Aromatic Protons : The five protons of the benzyl group's aromatic ring will likely appear as a multiplet in the aromatic region, though some resolution of ortho, meta, and para signals may be possible depending on the spectrometer's resolution.
Predicted ¹³C NMR Spectral Data of 8-(Benzylamino)quinoline
The ¹³C NMR spectrum will provide a signal for each of the 16 unique carbon atoms in 8-(Benzylamino)quinoline. The predicted chemical shifts are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Quinoline) | 148 - 150 |
| C-3 (Quinoline) | 121 - 123 |
| C-4 (Quinoline) | 136 - 138 |
| C-4a (Quinoline) | 128 - 130 |
| C-5 (Quinoline) | 127 - 129 |
| C-6 (Quinoline) | 121 - 123 |
| C-7 (Quinoline) | 116 - 118 |
| C-8 (Quinoline) | 145 - 147 |
| C-8a (Quinoline) | 138 - 140 |
| C-1' (Benzyl) | 139 - 141 |
| C-2', C-6' (Benzyl) | 128 - 130 |
| C-3', C-5' (Benzyl) | 127 - 129 |
| C-4' (Benzyl) | 126 - 128 |
| CH₂ (Benzylic) | 48 - 52 |
Rationale for Assignments:
-
Quinoline Carbons : The carbon atoms of the quinoline ring will have chemical shifts in the aromatic region. C-2, C-4, C-8, and the bridgehead carbons (C-4a, C-8a) are expected at lower fields. The C-8 carbon, directly attached to the nitrogen, will be significantly affected.
-
Benzyl Carbons : The aromatic carbons of the benzyl group will appear in the typical range of 126-141 ppm. The benzylic methylene carbon will be found further upfield.
The molecular structure of 8-(Benzylamino)quinoline with atom numbering is shown below.
Figure 2: Numbering scheme for the quinoline and benzyl moieties of 8-(Benzylamino)quinoline.
Conclusion
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C NMR spectral data for 8-(Benzylamino)quinoline. By understanding the fundamental principles of NMR and leveraging data from related structures, researchers can confidently assign the signals in their experimentally obtained spectra. The provided experimental protocol offers a starting point for acquiring high-quality data, which is essential for accurate structural elucidation and purity assessment. This information is critical for professionals in drug discovery and materials science who rely on precise analytical techniques for the characterization of novel compounds.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
MDPI. (n.d.). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline-Oriented Buteneamides with Chloroform: Synthesis of-β. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
SciRP.org. (n.d.). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
ATB. (n.d.). 8-Aminoquinoline | C9H8N2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic details of the synthesis of quinoline using benzylamine as. Retrieved from [Link]
-
ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. rsc.org [rsc.org]
- 9. Video: NMR Spectroscopy Of Amines [jove.com]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 8-(Benzylamino)quinoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-(Benzylamino)quinoline in Modern Research
8-(Benzylamino)quinoline and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As analogues of 8-aminoquinoline, these compounds are explored for a wide range of biological activities, including their potential as antimalarial, anticancer, and antimicrobial agents.[1][2] The solubility of these compounds in various organic solvents is a critical physicochemical parameter that governs their utility in synthesis, purification, formulation, and biological screening. Understanding and predicting the solubility behavior of 8-(benzylamino)quinoline is therefore paramount for its effective application in research and development.
This technical guide provides a comprehensive overview of the solubility of 8-(benzylamino)quinoline. It delves into the theoretical principles governing its dissolution in different organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a framework for predicting solubility based on molecular structure and solvent properties.
Theoretical Framework: Predicting the Solubility of 8-(Benzylamino)quinoline
The solubility of a solid in a liquid is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute (8-(benzylamino)quinoline) and the solvent. The overall process of dissolution can be broken down into three steps: the breaking of solute-solute bonds, the breaking of solvent-solvent bonds, and the formation of solute-solvent bonds. Dissolution is favored when the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.
Physicochemical Properties of 8-(Benzylamino)quinoline and Related Compounds
To predict the solubility of 8-(benzylamino)quinoline, we can infer its properties from the closely related compound, 8-aminoquinoline. 8-Aminoquinoline is a pale yellow solid with a melting point of 65 °C.[1] The introduction of a benzyl group in 8-(benzylamino)quinoline significantly increases its molecular weight and introduces a large nonpolar surface area, which will influence its solubility.
Key structural features of 8-(benzylamino)quinoline that dictate its solubility include:
-
The Quinoline Moiety: Aromatic and capable of π-π stacking interactions. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.
-
The Amino Group: The secondary amine linkage introduces a site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor.
-
The Benzyl Group: A large, nonpolar, and hydrophobic component that will favor solubility in nonpolar solvents.
The Role of the Solvent
The properties of the organic solvent are equally crucial in determining solubility. Solvents can be broadly classified based on their polarity, hydrogen bonding capability, and other specific interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino group and the quinoline nitrogen of 8-(benzylamino)quinoline. However, the large nonpolar benzyl group may limit high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors. Solvents like acetone and ethyl acetate are expected to be good solvents for 8-(benzylamino)quinoline due to a balance of polar and nonpolar characteristics.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. The large hydrophobic benzyl and quinoline moieties suggest that 8-(benzylamino)quinoline will have some solubility in aromatic solvents like toluene, but likely poor solubility in aliphatic hydrocarbons like hexane.
Predicted Solubility Profile of 8-(Benzylamino)quinoline
The table below presents the experimentally determined mole fraction solubility of 5-chloro-8-hydroxyquinoline at 298.15 K, which can serve as a qualitative guide for what might be expected for 8-(benzylamino)quinoline.
| Solvent | Solvent Class | Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline (x 10-2) | Predicted Relative Solubility of 8-(Benzylamino)quinoline |
| 1,4-Dioxane | Polar Aprotic (Ether) | 7.51 | High |
| 2-Ethoxyethanol | Polar Protic (Alcohol/Ether) | 3.33 | Moderate to High |
| n-Propyl Acetate | Polar Aprotic (Ester) | 2.97 | Moderate to High |
| 2-Methoxyethanol | Polar Protic (Alcohol/Ether) | 2.91 | Moderate to High |
| Ethyl Acetate | Polar Aprotic (Ester) | 2.69 | Moderate to High |
| Acetone | Polar Aprotic (Ketone) | 2.00 | Moderate |
| n-Propanol | Polar Protic (Alcohol) | 0.76 | Moderate |
| Ethanol | Polar Protic (Alcohol) | 0.58 | Moderate |
| Isopropanol | Polar Protic (Alcohol) | 0.45 | Low to Moderate |
| Methanol | Polar Protic (Alcohol) | 0.42 | Low to Moderate |
Disclaimer: The predicted relative solubility is a qualitative estimation based on chemical principles and analogy to the provided data for 5-chloro-8-hydroxyquinoline. Actual experimental values for 8-(benzylamino)quinoline may differ.
Based on its structure, 8-(benzylamino)quinoline is expected to exhibit the highest solubility in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule, such as ethers (like 1,4-dioxane and THF), esters (like ethyl acetate), and ketones (like acetone). Aromatic solvents like toluene are also predicted to be reasonably good solvents due to π-π stacking interactions with the quinoline and benzyl rings. Solubility in polar protic solvents like alcohols is expected to be moderate, while solubility in nonpolar aliphatic solvents like hexane is predicted to be low.
Experimental Determination of Solubility: A Step-by-Step Protocol
A robust and reliable experimental protocol is essential for obtaining accurate solubility data. The isothermal saturation method is a widely accepted technique.
Materials and Equipment
-
8-(Benzylamino)quinoline (solute)
-
A range of high-purity organic solvents
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 8-(benzylamino)quinoline.
Caption: Experimental workflow for determining the solubility of 8-(benzylamino)quinoline.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 8-(benzylamino)quinoline to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid ensures that the resulting solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a constant concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least one hour to allow the undissolved solid to settle.
-
For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 8-(benzylamino)quinoline. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction. The mole fraction solubility (x) can be calculated using the following equation:
x = nsolute / (nsolute + nsolvent)
where nsolute is the number of moles of the solute and nsolvent is the number of moles of the solvent in the saturated solution.
-
Conclusion
The solubility of 8-(benzylamino)quinoline in organic solvents is a critical parameter for its successful application in various scientific disciplines. While specific experimental data is not widely available, a thorough understanding of the interplay between the physicochemical properties of the solute and the solvent allows for a reasoned prediction of its solubility profile. This guide has provided a theoretical framework for understanding these interactions, a predicted solubility hierarchy, and a detailed experimental protocol for the accurate determination of solubility. By employing these principles and methodologies, researchers can make informed decisions regarding solvent selection for the synthesis, purification, and formulation of 8-(benzylamino)quinoline and its derivatives, thereby accelerating the pace of discovery and development.
References
- Gao, J., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 319, 114145.
-
PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 8-Aminoquinoline. Retrieved from [Link]
- El-Faham, A., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 26(15), 4474.
Sources
The Skraup Synthesis of the 8-Aminoquinoline Core: A Technical Guide for Drug Discovery and Development
Abstract
The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for a class of potent antimalarial drugs, including the FDA-approved primaquine. Its significance, however, extends to a broader therapeutic landscape, with derivatives showing promise in oncology, and the treatment of neurodegenerative disorders. The Skraup synthesis, a classic name reaction in organic chemistry, remains a fundamental and economically viable method for constructing the quinoline ring system. This in-depth technical guide provides a comprehensive exploration of the Skraup synthesis for preparing the 8-aminoquinoline core, tailored for researchers, scientists, and professionals in drug development. We will delve into the reaction's intricate mechanism, provide detailed experimental protocols, address common challenges and troubleshooting strategies, and discuss the modern evolution and applications of this venerable reaction.
The Strategic Importance of the 8-Aminoquinoline Core in Medicinal Chemistry
The quinoline ring system is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds.[1] The introduction of an amino group at the 8-position furnishes a scaffold with unique physicochemical and pharmacological properties. This functional group provides a critical handle for chemical modification, allowing for the fine-tuning of a molecule's therapeutic index.
Historically, 8-aminoquinolines were the first class of compounds synthesized specifically for their antimalarial activity. Their unique mode of action, which is believed to involve the generation of reactive oxygen species that induce oxidative stress in the parasite, sets them apart from other antimalarial drug classes. Beyond malaria, the 8-aminoquinoline core has been incorporated into novel therapeutic agents targeting a range of diseases, including cancer and Alzheimer's disease.[1] The ability of the 8-aminoquinoline scaffold to chelate metal ions is also a key aspect of its biological activity and a focus of ongoing research.[1]
Unraveling the Mechanism of the Skraup Synthesis
The Skraup synthesis is a powerful, one-pot reaction that constructs the quinoline ring from an aromatic amine, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[2][3] The reaction is notoriously exothermic and can be violent if not properly controlled.[3] A thorough understanding of its mechanism is therefore crucial for safe and efficient execution.
The reaction proceeds through a series of well-defined steps:
-
Dehydration of Glycerol to Acrolein: Under the strongly acidic and high-temperature conditions, sulfuric acid catalyzes the dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][4] This is a critical first step, as acrolein is the electrophilic partner in the subsequent conjugate addition.
-
Michael Addition: The aromatic amine (in this case, an ortho-substituted aniline precursor to 8-aminoquinoline, such as o-nitroaniline or o-aminophenol) acts as a nucleophile and undergoes a Michael (1,4-conjugate) addition to acrolein.[4] This forms a β-anilinopropionaldehyde intermediate.
-
Cyclization and Dehydration: The aldehyde intermediate, under the influence of the strong acid catalyst, undergoes an intramolecular electrophilic aromatic substitution to close the ring, forming a 1,2-dihydroquinoline intermediate. Subsequent dehydration aromatizes the newly formed heterocyclic ring.[2][4]
-
Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the fully aromatic quinoline.[2][4] A variety of oxidizing agents can be employed, with nitrobenzene being a classic choice. In this case, the nitrobenzene is reduced to aniline, which can then participate in the reaction.[4]
Experimental Protocols: From the Bench to Scale-Up
The direct Skraup synthesis of 8-aminoquinoline from o-phenylenediamine is challenging due to the reactivity of the second amino group. A more common and reliable approach is the synthesis of an 8-nitroquinoline precursor, followed by reduction to the desired 8-aminoquinoline.
Classical Synthesis of 8-Nitroquinoline via Skraup Reaction
This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Nitroaniline | 138.12 | 13.8 g | 0.1 |
| Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | ~0.55 |
| Arsenic Pentoxide | 229.84 | 15 g | 0.065 |
| Ferrous Sulfate Heptahydrate | 278.01 | 1.0 g | 0.0036 |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the o-nitroaniline and glycerol.
-
Addition of Sulfuric Acid: With vigorous stirring, slowly add the concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.
-
Addition of Oxidizing Agent and Moderator: Once the sulfuric acid has been added, add the arsenic pentoxide and ferrous sulfate heptahydrate to the reaction mixture.
-
Heating: Heat the mixture gently in an oil bath. The reaction is highly exothermic and may become vigorous. Be prepared to remove the heat source to control the reaction rate. Maintain the temperature at 120-130°C for 3-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice (approximately 200 g).
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to dissipate the heat of neutralization.
-
Isolation: The crude 8-nitroquinoline will precipitate as a solid. Isolate the product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by steam distillation.
Expected Yield: 50-60%
Reduction of 8-Nitroquinoline to 8-Aminoquinoline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Nitroquinoline | 174.16 | 10 g | 0.057 |
| Iron powder | 55.85 | 20 g | 0.358 |
| Concentrated Hydrochloric Acid | 36.46 | 50 mL | ~0.6 |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add the 8-nitroquinoline and iron powder.
-
Addition of Hydrochloric Acid: Add the concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic.
-
Heating: Heat the reaction mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and make it alkaline by the careful addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 8-aminoquinoline can be purified by recrystallization or column chromatography.
Expected Yield: 80-90%
Troubleshooting and Process Optimization
The Skraup synthesis, while powerful, is not without its challenges. The highly exothermic nature of the reaction and the propensity for tar formation are the most common hurdles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Violent, Uncontrolled Reaction | Rapid addition of sulfuric acid; Localized overheating; Insufficient moderation. | Add sulfuric acid slowly with efficient cooling and stirring.[5] Use a moderator such as ferrous sulfate or boric acid.[3][6] Ensure uniform heating with a well-controlled oil bath. |
| Excessive Tar Formation | High reaction temperature; Insufficient mixing; Use of overly harsh oxidizing agents. | Maintain the reaction temperature within the recommended range.[5] Ensure vigorous and continuous stirring. Consider using a milder oxidizing agent or adjusting its stoichiometry. |
| Low Yield | Incomplete reaction; Loss of product during work-up; Side reactions. | Monitor the reaction progress by TLC to ensure completion. Optimize the neutralization and extraction steps to minimize product loss. Ensure the purity of starting materials. |
Process Optimization and Modern Approaches:
To address the inherent challenges of the classical Skraup synthesis, several modifications have been developed:
-
Microwave-Assisted Synthesis: The use of microwave irradiation as a heat source can significantly reduce reaction times and, in some cases, improve yields.[2] Microwave heating provides rapid and uniform heating, which can help to minimize side reactions.
-
Ionic Liquids as Solvents: Ionic liquids have been explored as alternative reaction media for the Skraup synthesis.[2] They can offer advantages in terms of product isolation and catalyst recycling, contributing to a greener synthetic route.
Conclusion and Future Perspectives
The Skraup synthesis, despite its age, remains a highly relevant and valuable tool for the construction of the 8-aminoquinoline core. Its use of readily available and inexpensive starting materials makes it an attractive method for both academic research and industrial applications. A thorough understanding of the reaction mechanism and careful control of the reaction conditions are paramount for achieving high yields and ensuring safety.
The continued exploration of the 8-aminoquinoline scaffold in drug discovery programs for a wide range of diseases underscores the enduring importance of this heterocyclic system. Future advancements in the Skraup synthesis will likely focus on the development of even more efficient, safer, and environmentally benign protocols, further solidifying its place in the synthetic chemist's toolkit.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- The Skraup Synthesis of Quinolines.
- Quinoline. Organic Syntheses.
- Making quinoline - the Skraup synthesis. YouTube.
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- 6-methoxy-8-nitroquinoline. Organic Syntheses.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Prepar
- Method for synthesizing 8-hydroxyquinoline.
- Skraup reaction. Wikipedia.
- Synthesis method of 8-hydroxyquinoline.
- Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PubMed Central.
- Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
- Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.
- SYNTHESIS OF 8-AMINOQUINOLINE DERIVATIVES AND THEIR APPLIC
- Troubleshooting side reactions in the synthesis of quinoline deriv
Sources
The Friedländer Annulation with Substituted 8-Aminoquinolines: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The Friedländer annulation, a venerable yet continually evolving reaction, stands as a cornerstone in the synthesis of quinoline scaffolds.[1][2][3] This technical guide provides an in-depth exploration of the Friedländer annulation specifically as it applies to substituted 8-aminoquinolines. We will delve into the mechanistic nuances, the critical role of catalysts, the influence of substituents on reactivity and regioselectivity, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful transformation for the construction of complex, biologically active molecules. The quinoline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4]
Introduction: The Enduring Relevance of the Friedländer Annulation
First reported by Paul Friedländer in 1882, the eponymous reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a substituted quinoline.[3][4][5][6] Its enduring appeal lies in its efficiency, versatility, and high atom economy.[1] The reaction can be catalyzed by acids, bases, or simply promoted by heat, offering a range of conditions to suit various substrates.[2][7][8]
The 8-aminoquinoline core is of particular interest in medicinal chemistry, most notably as the basis for the antimalarial drug primaquine and its analogues. The strategic application of the Friedländer annulation to substituted 8-aminoquinolines allows for the construction of novel polycyclic and heterocyclic systems, expanding the chemical space for drug discovery.
Mechanistic Pathways: A Tale of Two Sequences
The precise mechanism of the Friedländer annulation can vary depending on the reaction conditions (acidic, basic, or neutral) and the nature of the substrates. Two primary pathways are generally accepted: the aldol-first pathway and the Schiff base-first pathway.[9]
Aldol-First Pathway: In this mechanism, the initial step is an aldol condensation between the carbonyl compound and the α-methylene compound. This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the quinoline product.[5][9]
Schiff Base-First Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the α-methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline.[5][9]
The prevailing pathway is often dictated by the catalyst and reaction conditions. For instance, acid catalysis tends to favor the Schiff base pathway by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Caption: Alternative mechanistic pathways for the Friedländer annulation.
The Catalyst's Role: Directing the Reaction
The choice of catalyst is paramount in the Friedländer annulation, influencing reaction rates, yields, and in some cases, regioselectivity. A wide array of catalysts has been successfully employed, ranging from traditional Brønsted and Lewis acids to more modern and sustainable options.[3][10]
Acid Catalysis
Acid catalysts are widely used to promote the Friedländer reaction.[5][11] They function by activating the carbonyl group of the 2-aminoaryl aldehyde or ketone, rendering it more susceptible to nucleophilic attack.
-
Brønsted Acids: Protic acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are effective catalysts.[5][10]
-
Lewis Acids: Lewis acids like zinc chloride, indium(III) triflate, and ceric ammonium nitrate have demonstrated high efficiency, often under milder conditions.[12][13] In(OTf)3, in particular, has been shown to be a highly effective catalyst for the selective formation of the Friedländer product.[13]
-
Solid Acids: Heterogeneous catalysts such as Nafion and montmorillonite clays offer advantages in terms of ease of separation and recyclability.[4][10]
Base Catalysis
Base catalysts, including sodium hydroxide, potassium tert-butoxide, and piperidine, facilitate the reaction by promoting the formation of the enolate from the α-methylene carbonyl compound, thereby increasing its nucleophilicity.[5][14] However, base-catalyzed reactions can sometimes be complicated by self-condensation of the carbonyl partner.[5]
Modern Catalytic Systems
Recent advancements have focused on developing more efficient and environmentally benign catalytic systems.
-
Ionic Liquids: These have been used as both catalysts and solvents, often leading to improved yields and simplified workup procedures.[3][5][10]
-
Nanocatalysts and Metal-Organic Frameworks (MOFs): These materials offer high catalytic activity and selectivity due to their unique structural and electronic properties.[3]
-
Organocatalysts: Chiral phosphoric acids have been employed for the atroposelective Friedländer heteroannulation, enabling the synthesis of enantioenriched axially chiral quinolines.[5][15]
-
Photocatalysis: Visible-light-mediated approaches using organic dyes like fluorescein have emerged as a green and efficient method for conducting the Friedländer annulation at room temperature.[16]
Substituent Effects and Regioselectivity
The electronic and steric nature of substituents on both the 8-aminoquinoline and the carbonyl partner can significantly impact the course of the reaction.
Substituents on the 8-Aminoquinoline Ring
-
Electron-donating groups (EDGs) on the aromatic ring of the 8-aminoquinoline can enhance the nucleophilicity of the amino group, potentially accelerating the initial condensation step.
-
Electron-withdrawing groups (EWGs) can decrease the reactivity of the amino group but may be necessary for the synthesis of certain target molecules.
The Carbonyl Partner and Regioselectivity
When an unsymmetrical ketone is used as the carbonyl partner, the issue of regioselectivity arises, as two different enolates can be formed, leading to two possible constitutional isomers.[17]
Controlling regioselectivity is a key challenge. Strategies to address this include:
-
Use of Amine Catalysts: Specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO, have been shown to provide high regioselectivity for the 2-substituted quinoline product.[18]
-
Slow Addition of the Ketone: Gradually adding the methyl ketone substrate to the reaction mixture can improve regioselectivity.[18]
-
Directing Groups: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to afford a single regioisomer.[5]
Caption: Regioselectivity in the Friedländer annulation with unsymmetrical ketones.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired product.
General Procedure for Acid-Catalyzed Friedländer Annulation
-
To a solution of the substituted 8-aminoquinoline (1.0 mmol) and the carbonyl compound (1.2 mmol) in a suitable solvent (e.g., ethanol, toluene, or acetic acid), add the acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Microwave-Assisted Friedländer Annulation
Microwave irradiation can significantly accelerate the Friedländer reaction, often leading to higher yields in shorter reaction times.[19][20]
-
In a microwave-safe vessel, combine the substituted 8-aminoquinoline (1.0 mmol), the carbonyl compound (1.2 mmol), and the catalyst (e.g., a solid acid catalyst or a catalytic amount of a Brønsted acid).[20]
-
If necessary, add a minimal amount of a high-boiling solvent (e.g., acetic acid).[19]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 160 °C) for a short period (e.g., 5-15 minutes).[19]
-
After cooling, work up the reaction mixture as described in the general procedure.
Caption: General experimental workflow for the Friedländer annulation.
Applications in Drug Discovery and Materials Science
The versatility of the Friedländer annulation makes it a valuable tool for the synthesis of diverse libraries of substituted quinolines for various applications.
-
Anticancer Agents: Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity.[1][2]
-
Antimalarial Drugs: The synthesis of novel 8-aminoquinoline derivatives is a key strategy in the development of new antimalarial agents to combat drug-resistant strains of Plasmodium falciparum.
-
Antibacterial and Antifungal Agents: Quinolines are known to possess broad-spectrum antimicrobial activity.[2][3]
-
Materials Science: Quinolines are utilized as sensors, fluorescent dyes, and components in optoelectronic devices.[3]
Conclusion
The Friedländer annulation remains a highly relevant and powerful method for the synthesis of substituted quinolines. Its application to the 8-aminoquinoline scaffold opens up avenues for the creation of novel and complex heterocyclic systems with significant potential in drug discovery and materials science. By understanding the mechanistic intricacies, the role of catalysts, and the factors governing regioselectivity, researchers can effectively harness this reaction to achieve their synthetic goals. The continued development of novel catalytic systems and reaction conditions promises to further enhance the utility and sustainability of the Friedländer annulation in the years to come.
References
-
Friedländer Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2023, October 18). Retrieved from [Link]
-
Friedländer Quinoline Synthesis - ResearchGate. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. (n.d.). Retrieved from [Link]
-
Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - NIH. (2022, December 15). Retrieved from [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions - PubMed. (n.d.). Retrieved from [Link]
-
Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation - PubMed. (n.d.). Retrieved from [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Fast, Solvent-Free, Microwave-Promoted Friedlander Annulation with a Reusable Solid Catalyst. (n.d.). Retrieved from [Link]
-
Different catalytic approaches of Friedländer Synthesis of Quinolines - ResearchGate. (2025, December 10). Retrieved from [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Metal-free aerobic one-pot synthesis of substituted/annulated quinolines from alcohols via indirect Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. iris.unito.it [iris.unito.it]
The Povarov Reaction: A Strategic Multicomponent Approach for the Synthesis of Substituted 8-Aminoquinolines
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the pharmacophore of essential antimalarial drugs like primaquine and tafenoquine.[1] These compounds are uniquely capable of eradicating the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, which are responsible for malaria relapse.[1] The development of efficient and versatile synthetic routes to novel substituted 8-aminoquinolines is therefore of paramount importance for the discovery of next-generation therapeutics with improved efficacy and safety profiles. Among the various synthetic strategies, the Povarov reaction has emerged as a powerful and convergent method for constructing the quinoline core.[2][3][4] This guide provides a comprehensive technical overview of the Povarov reaction for the synthesis of substituted 8-aminoquinolines, detailing its mechanistic underpinnings, practical experimental protocols, and applications in drug discovery.
The Povarov Reaction: A Mechanistic Overview
The Povarov reaction is a formal aza-Diels-Alder reaction, typically involving the cycloaddition of an aromatic imine with an electron-rich alkene to form tetrahydroquinolines, which can subsequently be oxidized to quinolines.[2][5] It is often performed as a one-pot, three-component reaction (3-MCR) between an aniline, an aldehyde, and an alkene, which enhances its efficiency and aligns with the principles of green chemistry.[2][5]
The reaction is generally catalyzed by either a Lewis acid or a Brønsted acid.[5][6] The catalyst activates the imine, which is formed in situ from the condensation of the aniline and aldehyde, towards nucleophilic attack by the alkene.[5] While sometimes described as a concerted pericyclic reaction, the Povarov reaction is now widely understood to proceed through a stepwise mechanism.[5]
The accepted stepwise mechanism involves the following key steps:
-
Imine Formation: The reaction commences with the condensation of an aniline and an aldehyde to form an aromatic imine (Schiff base).[5]
-
Catalyst Activation: A Lewis or Brønsted acid catalyst activates the imine, increasing its electrophilicity.[5][7]
-
Electrophilic Addition: The electron-rich alkene attacks the activated iminium ion in an electrophilic addition step, forming a cationic intermediate.[5][7]
-
Intramolecular Electrophilic Aromatic Substitution: The cationic intermediate then undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to the formation of the tetrahydroquinoline ring system.[5]
-
Aromatization (Optional): The resulting tetrahydroquinoline can be oxidized in a subsequent step or sometimes in situ to yield the corresponding quinoline.[3][8]
Below is a generalized workflow for the Povarov reaction.
Synthesis of 8-Aminoquinolines via the Povarov Approach
A key adaptation of the Povarov reaction for the synthesis of 8-aminoquinolines involves the use of 1,2-phenylenediamines as the aniline component.[9][10][11] This approach provides a direct route to the desired scaffold. The reaction proceeds through an inverse-electron-demand aza-Diels-Alder pathway, utilizing simple and readily available starting materials.[9][11]
The general scheme for this synthesis is as follows:
Key Experimental Considerations
Catalyst and Solvent Selection: Fluoroalcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be effective promoters for this transformation, acting as Brønsted acids to activate the in situ formed imine.[9][10][11]
Substrate Scope: The reaction demonstrates a broad substrate scope.[3]
-
Aldehydes: A variety of both aromatic and aliphatic aldehydes can be employed.[3]
-
Anilines: Substituted 1,2-phenylenediamines can be used to introduce diversity at various positions of the quinoline ring.[3]
-
Alkenes: Electron-rich alkenes such as enol ethers (e.g., ethyl vinyl ether) are common dienophiles in this reaction.[3][5]
Aromatization: The initially formed tetrahydro-8-aminoquinoline can be aromatized to the final 8-aminoquinoline product. This can occur spontaneously or may require an additional oxidation step, for which various reagents can be used.[3][8]
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of substituted 8-aminoquinolines via the Povarov reaction.[12]
General Procedure for the Synthesis of Tetrahydro-8-aminoquinolines
-
To a stirred solution of the desired aldehyde (0.55 mmol) and ethyl vinyl ether (1.5 mmol) in 2,2,2-trifluoroethanol (TFE, 1 mL), add a solution of the 1,2-phenylenediamine (0.5 mmol) in TFE (1 mL) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, evaporate the TFE under reduced pressure to yield the crude cycloaddition product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-8-aminoquinoline.
General Procedure for the Aromatization to 8-Aminoquinolines
-
Dissolve the crude tetrahydro-8-aminoquinoline product (0.5 mmol) in acetonitrile (0.5 mL).
-
Add aqueous HCl (6 N, 0.2 mL) to the solution.
-
Place the reaction mixture under an oxygen atmosphere (1 atm) and stir vigorously for approximately 16 hours.
-
After the reaction is complete, add dichloromethane (25 mL) and transfer the mixture to a separating funnel.
-
Wash the organic layer with a saturated aqueous NaHCO3 solution (2 x 15 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and evaporate the solvents under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Data Summary: Representative Examples
The following table summarizes representative examples of substituted 8-aminoquinolines synthesized via the Povarov approach, highlighting the versatility of the reaction.
| Entry | 1,2-Phenylenediamine | Aldehyde | Alkene | Catalyst/Solvent | Product | Yield (%) |
| 1 | 1,2-Phenylenediamine | Isobutyraldehyde | Ethyl vinyl ether | TFE | 2-isopropyl-8-aminoquinoline | 71 |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzaldehyde | Ethyl vinyl ether | TFE | 6-methyl-2-phenyl-8-aminoquinoline | (Not specified) |
| 3 | 4-Chloro-1,2-phenylenediamine | 4-Chlorobenzaldehyde | Ethyl vinyl ether | TFE | 6-chloro-2-(4-chlorophenyl)-8-aminoquinoline | (Not specified) |
(Yields and specific substrates are based on reported literature[12])
Advantages and Limitations in Drug Discovery
The Povarov reaction offers several advantages for the synthesis of 8-aminoquinoline libraries in a drug discovery context:
-
High Convergence and Atom Economy: As a multicomponent reaction, it allows for the rapid assembly of complex molecules from simple starting materials in a single step.[2][4][5]
-
Structural Diversity: The wide scope of compatible anilines, aldehydes, and alkenes enables the generation of diverse libraries of substituted 8-aminoquinolines for structure-activity relationship (SAR) studies.[3]
-
Operational Simplicity: The reaction is often straightforward to perform, utilizing readily available reagents and mild conditions.[2]
However, researchers should be aware of certain limitations:
-
Substrate Sensitivity: The reaction can be sensitive to the electronic and steric properties of the reactants.[13]
-
Control of Selectivity: Regio- and stereoselectivity can be challenging to control, although asymmetric variants of the Povarov reaction have been developed.[14][15][16]
-
Stability of Intermediates: The stability of the resulting tetrahydroquinoline adducts can vary, and they may require immediate use or careful handling.[13]
Conclusion and Future Outlook
The Povarov reaction represents a highly effective and versatile tool for the synthesis of substituted 8-aminoquinolines. Its convergent nature and broad substrate scope make it particularly well-suited for applications in medicinal chemistry and drug discovery, facilitating the rapid generation of novel analogues for biological evaluation. As the demand for new antimalarial agents and other therapeutics based on the 8-aminoquinoline scaffold continues to grow, further advancements in the Povarov reaction, including the development of more efficient catalysts and stereoselective variants, will undoubtedly play a crucial role in advancing the field.
References
-
Lewis Acid Catalyzed Three-Component Hetero-Diels−Alder (Povarov) Reaction of N-Arylimines with Strained Norbornene-Derived Dienophiles. The Journal of Organic Chemistry - ACS Publications, 2009-12-29. [Link]
-
Lewis acid catalyzed Povarov reaction for the synthesis of a mixture of tetrahydroquinolines and quinolines derivatives. ResearchGate. [Link]
-
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Semantic Scholar. [Link]
-
Povarov reaction. Wikipedia. [Link]
-
Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. ResearchGate. [Link]
-
The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. [Link]
-
Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Chemistry Portal. [Link]
-
Recent advances of the Povarov reaction in medicinal chemistry. ADDI. [Link]
-
Recent advances of the Povarov reaction in medicinal chemistry. PubMed. [Link]
- Asymmetric co-catalysis of the Povarov reaction using a Brønsted acid and a chiral.[No Source Provided].
-
Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I-2-Mediated Formal [3+2+1] Cycloaddition. ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines Through a Povarov Approach. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines through a Povarov Approach. The Royal Society of Chemistry. [Link]
-
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Coproduct Promoted Povarov Reaction: Synthesis of Substituted Quinolines from Methyl Ketones, Arylamines, and α-Ketoesters. The Journal of Organic Chemistry - ACS Publications, 2015-05-14. [Link]
-
Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction. Journal of the American Chemical Society - ACS Publications. [Link]
- Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline deriv
-
Auto-Tandem Catalysis in the Synthesis of Substituted Quinolines from Aldimines and Electron-Rich Olefins: Cascade Povarov−Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Application of a catalytic asymmetric Povarov reaction using chiral ureas to the synthesis of a tetrahydroquinoline library. PubMed. [Link]
-
The Aza-Diels—Alder Reaction: Novel Chemistry for the Synthesis of Quinoline-based Materials. eScholarship.org. [Link]
-
Effect of different Brønsted acid catalysts on the Povarov reaction a. ResearchGate. [Link]
-
A Catalytic Asymmetric Isatin-Involved Povarov Reaction: Diastereo- and Enantioselective Construction of Spiro[indolin-3,2′-quinoline] Scaffold. Sci-Hub. [Link]
-
An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. Semantic Scholar. [Link]
-
Brønsted Acid Catalyzed Enantioselective Three-Component Povarov Reaction. Sci-Hub. [Link]
-
New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tet. RSC Publishing. [Link]
- Understanding the stereoselectivity in Brønsted acid catalysed Povarov reactions generating cis/trans CF 3 -substituted tetrahydroquinolines: a DFT study.[No Source Provided].
-
An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. PMC - NIH. [Link]
-
Pharmacology of 8-aminoquinolines. IRIS. [Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]
-
Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Recent advances of the Povarov reaction in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Povarov reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the stereoselectivity in Brønsted acid catalysed Povarov reactions generating cis / trans CF 3 -substituted tetrahydroquinolines: a DFT ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA27650K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of a catalytic asymmetric Povarov reaction using chiral ureas to the synthesis of a tetrahydroquinoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of 8-(Benzylamino)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers investigating the in vitro anticancer potential of 8-(benzylamino)quinoline derivatives. This class of compounds has emerged as a promising scaffold in oncology research, demonstrating significant cytotoxic and cytostatic effects across various cancer cell lines. This guide offers a blend of theoretical insights and detailed, field-proven protocols to empower researchers to rigorously evaluate these derivatives, from initial cytotoxicity screening to elucidating their mechanisms of action.
Introduction: The Therapeutic Promise of the 8-(Benzylamino)quinoline Scaffold
The quinoline ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] The 8-aminoquinoline scaffold, in particular, has a rich history in drug discovery.[1] The introduction of a benzylamino substituent at the 8-position creates a unique chemical entity that combines the established bioactivity of the quinoline core with the structural and electronic contributions of the benzyl group. This modification allows for extensive structure-activity relationship (SAR) studies by altering substituents on both the quinoline and benzyl rings, enabling the fine-tuning of their pharmacological profiles.
Emerging evidence suggests that 8-(benzylamino)quinoline derivatives and related compounds exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade.[1][2] These mechanisms are central to controlling cell proliferation and survival, and their disruption is a hallmark of many cancers.[3] This guide will provide the methodologies to investigate these critical aspects of the anticancer activity of novel 8-(benzylamino)quinoline derivatives.
Foundational Assays: Initial Evaluation of Anticancer Activity
The initial assessment of any potential anticancer compound involves determining its cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
8-(Benzylamino)quinoline derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-(benzylamino)quinoline derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of 8-(Benzylamino)quinoline Derivatives
The following table presents hypothetical IC₅₀ values for a series of 8-(benzylamino)quinoline derivatives against various cancer cell lines, which should be determined experimentally.
| Compound | R1 | R2 | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| BQA-1 | H | H | 12.5 | 15.2 | 20.1 |
| BQA-2 | 4-Cl | H | 5.8 | 7.1 | 9.8 |
| BQA-3 | H | 4-OCH₃ | 18.3 | 22.5 | 28.4 |
| BQA-4 | 4-NO₂ | H | 3.2 | 4.5 | 6.7 |
Mechanistic Studies: Unraveling the Mode of Action
Once the cytotoxic potential of the 8-(benzylamino)quinoline derivatives has been established, the next crucial step is to investigate their mechanism of action. Key areas of investigation include the induction of apoptosis and the effect on cell cycle progression.
Apoptosis Induction
Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells.[5] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of live cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic/necrotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺).
Workflow for Apoptosis Detection:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cells treated with an 8-(benzylamino)quinoline derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Induce apoptosis in cancer cells by treating them with the desired concentration of the 8-(benzylamino)quinoline derivative.[6] Include a vehicle-treated negative control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis
Many anticancer agents exert their effects by causing cell cycle arrest at specific phases, thereby preventing cell division. Flow cytometry analysis of DNA content using propidium iodide is a standard method to determine the cell cycle distribution of a cell population.
Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Workflow for Cell Cycle Analysis:
Caption: Experimental workflow for cell cycle analysis using PI staining.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cancer cells treated with an 8-(benzylamino)quinoline derivative.
-
Cold PBS.
-
Cold 70% ethanol.
-
PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).
-
Flow cytometer.
Procedure:
-
Cell Preparation and Harvesting: Treat cells as for the apoptosis assay. Harvest the cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Advanced Mechanistic Insights: Western Blot Analysis of Signaling Pathways
To delve deeper into the molecular mechanisms, Western blotting can be employed to investigate the effect of 8-(benzylamino)quinoline derivatives on key signaling proteins. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is common in cancer.[3]
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., Akt, phospho-Akt, mTOR) and a secondary antibody conjugated to an enzyme for detection.
Signaling Pathway Targeted by 8-(Benzylamino)quinoline Derivatives (Hypothetical):
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an 8-(benzylamino)quinoline derivative.
Protocol: Western Blot Analysis of Akt Phosphorylation
Materials:
-
Cancer cells treated with an 8-(benzylamino)quinoline derivative.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as anti-total Akt and a loading control (e.g., anti-β-actin), to ensure equal protein loading.
Conclusion and Future Directions
The protocols and application notes provided in this guide offer a comprehensive framework for the in vitro evaluation of 8-(benzylamino)quinoline derivatives as potential anticancer agents. By systematically assessing their cytotoxicity, and elucidating their effects on apoptosis, the cell cycle, and key signaling pathways, researchers can build a robust preclinical data package. Future studies should focus on expanding the panel of cancer cell lines, investigating other potential molecular targets, and ultimately progressing the most promising compounds to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]
-
MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]
-
Wang, W., et al. (2024). Synthesis and Anticancer Activity Evaluation of New Quinoline Derivatives. ResearchGate. [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). SpringerLink. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PMC. [Link]
-
Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. (n.d.). PubMed. [Link]
-
MDPI. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]
-
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). PubMed. [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral. (2024). bioRxiv. [Link]
-
Influence of quinoline compounds 8c and 12d on the apoptosis... (n.d.). ResearchGate. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ScienceDirect. [Link]
-
A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. (2022). PubMed. [Link]
-
MDPI. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]
-
C75 is a thienoisoquinoline compound that causes G2/M arrest in... (n.d.). ResearchGate. [Link]
-
(PDF) Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (n.d.). ResearchGate. [Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 8-(Benzylamino)quinoline as a Putative Kinase Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Quinoline Scaffolds in Oncology
The quinoline moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant therapeutic properties, including anticancer activities.[1] Its derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] Kinase inhibition has emerged as a highly successful strategy in targeted cancer therapy.[3] This document provides a detailed guide on the investigation of 8-(Benzylamino)quinoline, a specific quinoline derivative, as a potential kinase inhibitor for cancer therapy.
While direct and extensive biological data on 8-(Benzylamino)quinoline as a kinase inhibitor is emerging, its structural similarity to other biologically active quinolines suggests its potential as an anticancer agent.[2][4] For instance, derivatives like bis-8-hydroxyquinoline substituted benzylamines have demonstrated potent pro-apoptotic activity in cancer cells.[5] This application note will, therefore, provide a comprehensive framework for the synthesis, characterization, and biological evaluation of 8-(Benzylamino)quinoline, drawing parallels with closely related and well-studied quinoline-based inhibitors.
Physicochemical Properties and Handling
Compound: 8-(Benzylamino)quinoline (also known as N-benzylquinolin-8-amine) Molecular Formula: C₁₆H₁₄N₂ Molecular Weight: 234.29 g/mol (Approx.) Appearance: Typically a pale yellow solid or oil.[6][7]
Solubility and Storage: The solubility of 8-(Benzylamino)quinoline should be empirically determined in relevant solvents such as DMSO for biological assays. Stock solutions should be stored at -20°C or -80°C to maintain stability. Due to the limited specific data, it is recommended to handle 8-(Benzylamino)quinoline with the same precautions as other quinoline derivatives, which can be toxic and irritants.[4][8]
Safety Precautions:
-
Always handle the compound in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[9]
-
In case of contact, wash the affected area thoroughly with water.[8]
-
Refer to the Safety Data Sheet (SDS) for quinoline and 8-aminoquinoline for more detailed safety information.[4][8][9]
Synthesis of 8-(Benzylamino)quinoline
The synthesis of 8-(Benzylamino)quinoline can be achieved through several established methods, including the N-alkylation of 8-aminoquinoline with benzyl alcohol or benzyl chloride.[6][10]
Protocol: N-Alkylation of 8-Aminoquinoline with Benzyl Alcohol
This protocol is adapted from a general procedure for the N-alkylation of amines with alcohols.[6][10]
Materials:
-
8-Aminoquinoline
-
Benzyl alcohol
-
Potassium tert-butoxide (tBuOK)
-
Dry and degassed toluene
-
Catalyst (e.g., a suitable transition metal catalyst as described in the literature)[6]
-
High-pressure reaction tube with a magnetic stir bar
-
Argon or Nitrogen gas supply
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To an oven-dried high-pressure tube containing a magnetic stir bar, add 8-aminoquinoline (1.0 mmol), the catalyst (e.g., 3.0 mol%), and potassium tert-butoxide (0.5 mmol) under an inert atmosphere (argon or nitrogen).[10]
-
Add benzyl alcohol (1.2 mmol) and dry, degassed toluene (3.0 mL) to the tube.[10]
-
Seal the tube tightly with a PTFE screw cap.
-
Place the reaction tube in a preheated oil bath at 120°C and stir for 16 hours.[10]
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to obtain pure 8-(Benzylamino)quinoline.[6]
Characterization: The identity and purity of the synthesized 8-(Benzylamino)quinoline should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Biological Evaluation: A Step-by-Step Approach
The following protocols are designed to assess the potential of 8-(Benzylamino)quinoline as a kinase inhibitor and an anticancer agent.
In Vitro Kinase Inhibition Assay
To determine if 8-(Benzylamino)quinoline directly inhibits kinase activity, a variety of biochemical assays can be employed.[11] These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of 8-(Benzylamino)quinoline on the proliferation and survival of cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
Protocol: MTT/MTS Assay
Materials:
-
Cancer cell lines of interest (e.g., breast, lung, colon cancer)
-
Complete cell culture medium
-
96-well plates
-
8-(Benzylamino)quinoline stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 8-(Benzylamino)quinoline in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Expected Data: The results can be summarized in a table showing the IC50 values of 8-(Benzylamino)quinoline against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of Representative Quinoline Inhibitors |
| PANC-1 | Pancreatic | 2-16[8] |
| MIA PaCa-2 | Pancreatic | 2-16[8] |
| T47D | Breast | Not specified, but induces apoptosis[12] |
| P388 | Leukemia | Comparable to cisplatin[5] |
| SK-N-MC | Neuroepithelioma | Less effective than against P388[5] |
Note: The IC50 values presented are for representative quinoline derivatives and serve as a reference for the expected potency range.
Western Blot Analysis of Phosphorylated Proteins
To investigate the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways downstream of the targeted kinases.
Workflow for Phospho-Protein Western Blot:
Caption: A generalized workflow for Western blot analysis of phosphorylated proteins.
Cell Cycle Analysis
Kinase inhibitors often induce cell cycle arrest.[13][14] Flow cytometry with DNA staining dyes like propidium iodide (PI) is a standard method to analyze the cell cycle distribution of treated cells.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with 8-(Benzylamino)quinoline
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Many anticancer agents, including quinoline derivatives, induce programmed cell death or apoptosis.[12] This can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry.
Principle of Annexin V/PI Apoptosis Assay:
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Mechanistic Insights and Potential Targets
While the specific kinase targets of 8-(Benzylamino)quinoline are yet to be fully elucidated, the broader class of quinoline derivatives has been shown to inhibit a range of kinases involved in cancer progression, including:
-
Receptor Tyrosine Kinases: such as EGFR and VEGFR.
-
Non-receptor Tyrosine Kinases: like c-Src and Abl.[6]
-
Serine/Threonine Kinases: including PI3K, Akt, mTOR, and CDKs.
Furthermore, some quinoline compounds have been reported to induce apoptosis and cell cycle arrest, suggesting their interference with fundamental cellular processes.[4][8] The pro-apoptotic activity of related compounds, such as bis-8-hydroxyquinoline substituted benzylamines, involves the activation of caspases 3 and 7.[5]
Conclusion and Future Directions
8-(Benzylamino)quinoline represents a promising scaffold for the development of novel kinase inhibitors for cancer therapy. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Future studies should focus on identifying the specific kinase targets of 8-(Benzylamino)quinoline through kinome screening and elucidating its detailed mechanism of action in various cancer models. This will be crucial for its further development as a potential therapeutic agent.
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]
-
Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. PubMed. Available at: [Link]
-
Direct Access to N-Alkylated Amines and Imines viaAcceptorless Dehydrogenative CouplingCatalyzed by Cobalt(II)-NNN Pincer Complex - Supporting Information. Available at: [Link]
-
Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines. National Institutes of Health. Available at: [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. Available at: [Link]
-
Influence of quinoline compounds 8c and 12d on the apoptosis... ResearchGate. Available at: [Link]
-
Quinoline - SAFETY DATA SHEET. Penta. Available at: [https://www.pentachemicals.eu/ Quinoline-d-210-202-051-6-91-22-5-en-msds-100-1-100000.pdf]([Link] Quinoline-d-210-202-051-6-91-22-5-en-msds-100-1-100000.pdf)
-
Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Liga. ACS Publications. Available at: [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. The Royal Society of Chemistry. Available at: [Link]
-
Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Frontiers. Available at: [Link]
-
Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. Available at: [Link]
-
Geldanamycin induces cell cycle arrest in K562 erythroleukemic cells. PubMed. Available at: [Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PubMed Central. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Sources
- 1. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 12. Geldanamycin induces cell cycle arrest in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the Antimalarial Activity of 8-(Benzylamino)quinoline Against Plasmodium falciparum
Introduction and Strategic Context
The quinoline scaffold remains a cornerstone in antimalarial chemotherapy, from the historical significance of quinine to the widespread use of chloroquine.[1] However, the relentless emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel therapeutic agents.[2] The 8-aminoquinoline (8-AQ) class, exemplified by primaquine, is unique for its activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, as well as the gametocytes of P. falciparum.[3][4][5] While primaquine itself exhibits weak blood-stage schizontocidal activity, synthetic modifications to the 8-AQ core have yielded compounds with potent activity against erythrocytic P. falciparum.[6][7]
This document provides a detailed technical guide for researchers evaluating a specific subclass, 8-(benzylamino)quinolines, for their blood-stage activity against P. falciparum. We move beyond simple procedural lists to explain the causality behind the protocols, ensuring a robust and reproducible experimental design. The methodologies described herein form a self-validating workflow, from initial efficacy screening to preliminary mechanism of action and selectivity profiling.
Putative Mechanism of Action: Interference with Heme Detoxification
During its intraerythrocytic life cycle, the parasite digests vast quantities of host hemoglobin within its acidic food vacuole.[8] This process releases large amounts of free heme (ferriprotoporphyrin IX), which is highly toxic and generates reactive oxygen species, leading to membrane damage and parasite death. To protect itself, the parasite detoxifies free heme by polymerizing it into an inert, insoluble crystal called hemozoin (the "malaria pigment").[9]
Many quinoline-based drugs, including chloroquine and potentially blood-stage active 8-AQ derivatives, exert their antimalarial effect by inhibiting this vital detoxification pathway.[8][10] The drug is thought to accumulate in the parasite's food vacuole and cap the growing faces of the hemozoin crystal, preventing further heme polymerization.[9][10] The resulting buildup of toxic, free heme ultimately kills the parasite.[8] While primaquine itself is a poor inhibitor of this process, derivatives with specific substitutions have shown potent hemozoin inhibition activity that correlates with their blood-stage efficacy.[6][7][10]
Caption: High-level workflow for the SYBR Green I antiplasmodial assay.
Step-by-Step Methodology
A. Materials & Reagents
-
P. falciparum culture (e.g., Chloroquine-sensitive NF54 or Chloroquine-resistant Dd2 strains)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (RPMI-1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum)
-
SYBR Green I nucleic acid stain (10,000x concentrate in DMSO)
-
Lysis Buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Test compound and control drugs (e.g., Chloroquine, Artemisinin)
-
Sterile, black, clear-bottom 96-well microtiter plates
-
Humidified incubator with gas supply (e.g., 5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
B. Experimental Procedure
-
Parasite Culture Synchronization: It is critical to start with a tightly synchronized ring-stage parasite culture to ensure uniform developmental progression and reproducible results. [11]Achieve this by treating a culture with 1-2% trophozoites with 5% D-sorbitol for 10 minutes at 37°C. Wash twice with RPMI-1640 and return to culture. The surviving population will be enriched in ring-stage parasites.
-
Drug Plate Preparation:
-
Prepare a 2 mM stock solution of the 8-(benzylamino)quinoline in DMSO.
-
Perform a 2-fold serial dilution in complete culture medium across a 96-well plate to achieve a range of final concentrations (e.g., 1 µM down to ~1 nM).
-
Causality Check: The final DMSO concentration must be kept below 0.5% (v/v) as higher concentrations can be toxic to the parasites, confounding the results.
-
Include positive controls (e.g., chloroquine) and negative controls (complete medium with 0.5% DMSO, representing 100% parasite growth).
-
-
Parasite Inoculation:
-
Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of this suspension to each well of the drug-containing plate. This results in a final volume of 200 µL per well with a starting parasitemia of 1% and a final hematocrit of 1%.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator. This duration allows for approximately 1.5-2 full cycles of parasite replication, providing a sufficient signal window to measure growth inhibition.
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the 10,000x stock 1:5000 in lysis buffer (final SYBR concentration is 2x).
-
Carefully remove the plates from the incubator. Optionally, freeze the plates at -80°C for at least 2 hours to facilitate erythrocyte lysis (this step can improve reproducibility).
-
Thaw plates if frozen. Add 100 µL of the 2x SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence on a microplate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
C. Data Analysis
-
Subtract the background fluorescence value (from wells with uninfected erythrocytes) from all experimental wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the fluorescence of the negative control (DMSO only) wells.
-
Plot the percentage of parasite growth against the log-transformed drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R).
Core Protocol II: Mechanistic Assay - Hemozoin Inhibition
To validate the proposed mechanism of action, a cell-free hemozoin inhibition assay can be performed. This assay measures the ability of a compound to directly interfere with the heme polymerization process. [10][12]
Step-by-Step Methodology
A. Materials & Reagents
-
Hemin chloride
-
Sodium acetate
-
Glacial acetic acid
-
DMSO
-
96-well microtiter plate (clear)
-
Plate reader capable of measuring absorbance at 405 nm
B. Experimental Procedure
-
Reagent Preparation:
-
Prepare a 2 mM solution of hemin in DMSO.
-
Prepare a 0.5 M acetate buffer (pH 4.8).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the test compound serially diluted in DMSO.
-
Add 100 µL of the 2 mM hemin solution to each well.
-
Initiate the polymerization reaction by adding 50 µL of the 0.5 M acetate buffer.
-
Causality Check: The acidic pH is crucial as it mimics the environment of the parasite's food vacuole where hemozoin formation occurs. [12]3. Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin (synthetic hemozoin) formation.
-
-
Washing and Detection:
-
Centrifuge the plate to pellet the β-hematin.
-
Carefully discard the supernatant, which contains unreacted monomeric heme.
-
Wash the pellet with DMSO to remove any remaining unreacted heme. Repeat.
-
Dissolve the final β-hematin pellet in a suitable solvent (e.g., 0.1 M NaOH).
-
-
Quantification: Read the absorbance of the dissolved β-hematin at ~405 nm. The reduction in absorbance compared to the no-drug control indicates the level of inhibition.
Core Protocol III: Selectivity Profiling - In Vitro Cytotoxicity
A critical step in drug development is to ensure that the compound's activity is specific to the parasite and not a result of general cellular toxicity. [13][14][15]The selectivity index (SI) is a key metric, calculated as the ratio of cytotoxicity (CC₅₀) to antiplasmodial activity (IC₅₀). A higher SI is desirable.
Step-by-Step Methodology
A. Materials & Reagents
-
Mammalian cell line (e.g., HEK293T, HepG2, or Jurkat)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates (clear)
-
CO₂ incubator (37°C, 5% CO₂)
B. Experimental Procedure
-
Cell Seeding: Seed a 96-well plate with mammalian cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the 8-(benzylamino)quinoline compound to the wells. [16]Incubate for 48-72 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality Check: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Quantification: Read the absorbance at ~570 nm. The reduction in signal compared to the vehicle control indicates cytotoxicity.
-
Data Analysis: Calculate the CC₅₀ value using non-linear regression, similar to the IC₅₀ calculation. The Selectivity Index is then calculated as: SI = CC₅₀ / IC₅₀ .
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Representative In Vitro Activity Profile of an 8-(Benzylamino)quinoline Derivative
| Compound/Drug | P. falciparum Strain | IC₅₀ (nM) ± SD | Mammalian Cell Line | CC₅₀ (µM) ± SD | Selectivity Index (SI) |
| 8-BAQ-X (Test) | NF54 (CS) | 85 ± 9 | HEK293T | > 20 | > 235 |
| 8-BAQ-X (Test) | Dd2 (CR) | 110 ± 15 | HEK293T | > 20 | > 181 |
| Chloroquine | NF54 (CS) | 12 ± 2 | HEK293T | 55 ± 6 | ~4580 |
| Chloroquine | Dd2 (CR) | 150 ± 21 | HEK293T | 55 ± 6 | ~367 |
| Primaquine | NF54 (CS) | > 1000 | HEK293T | 25 ± 4 | < 25 |
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data are hypothetical and for illustrative purposes.
Interpretation:
-
A potent compound will have a low nanomolar IC₅₀ value.
-
Activity against both sensitive and resistant strains (e.g., NF54 and Dd2) is highly desirable and indicates a lack of cross-resistance with chloroquine. [17][18]* A high CC₅₀ value (>10 µM) indicates low cytotoxicity.
-
A Selectivity Index >100 is generally considered a benchmark for a promising lead compound.
References
-
WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure INV08. [Link]
-
Mavoko, H. M., et al. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]
-
Kaur, K., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Cogswell, F. B. (2018). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. MDPI. [Link]
-
Bhatia, G. & Bindra, S. (n.d.). Recent developments in 8-aminoquinoline antimalarials. SciSpace. [Link]
-
World Health Organization. (1986). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization. [Link]
-
Tiyong, T. K., et al. (2019). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Dogne, A. (2020). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]
-
Amoah, L. E., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. PLOS ONE. [Link]
-
Huy, N. T., et al. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy. [Link]
-
Bass, G. E., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy. [Link]
-
de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]
-
Cargnin, S. T., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz. [Link]
-
Khan, M. A., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kumar, S., et al. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. MDPI. [Link]
-
Bass, G. E., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy. [Link]
-
Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]
-
Gorka, A. P., et al. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Proceedings of the National Academy of Sciences. [Link]
-
Kumar, A., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]
-
Pandey, A. V. & Singh, N. (2009). Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery: Technologies for In Vitro β-Hematin Formation Assay. ResearchGate. [Link]
-
N'dri, K. M. (n.d.). SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. [Link]
-
Cargnin, S. T., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. [Link]
-
Bray, P. G., et al. (1996). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Parasitology Today. [Link]
-
Taylor, D., et al. (2020). Hemozoin inhibiting 2-phenylbenzimidazoles active against malaria parasites. European Journal of Medicinal Chemistry. [Link]
-
Bass, G. E., et al. (2016). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. ResearchGate. [Link]
-
Ojo, O. O., et al. (2022). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. Malaria World. [Link]
Sources
- 1. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. iddo.org [iddo.org]
- 12. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Elucidating the Antimicrobial Mechanism of Action of 8-(Benzylamino)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Antimicrobial Research
The quinoline ring system is a foundational scaffold in medicinal chemistry, famously represented by antimalarial drugs like chloroquine and primaquine.[1] Its derivatives are a continuing source of investigation for new therapeutic agents due to their diverse biological activities, including antimicrobial properties against a wide array of pathogens.[2][3] 8-(Benzylamino)quinoline, a derivative of 8-aminoquinoline (8AQ), belongs to this versatile class of compounds. Understanding the precise mechanism by which such agents exert their antimicrobial effects is critical for rational drug design, overcoming resistance, and developing novel therapeutics.[4]
This guide provides a detailed overview of the postulated mechanisms of action for 8-(Benzylamino)quinoline, drawing on the established activities of related quinoline compounds. It further presents a series of robust, field-proven experimental protocols designed to systematically investigate and validate these mechanisms.
Part 1: Postulated Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoline derivatives is often multifactorial.[1] For 8-(Benzylamino)quinoline, the mechanism is likely a combination of the following actions, leveraging both the quinoline core and the benzylamino substitution.
Metal Ion Chelation and Disruption of Metalloprotein Function
A primary and well-documented mechanism for many quinoline derivatives, particularly those with chelating groups at the 8-position like 8-hydroxyquinoline (8HQ), is the disruption of cellular metal homeostasis.[5][6]
-
Causality: Essential metabolic enzymes in bacteria rely on divalent metal ions (e.g., Fe²⁺, Zn²⁺, Mn²⁺, Cu²⁺) as cofactors.[7] The nitrogen atom of the quinoline ring and the amino group at the 8-position can form a stable bidentate chelate with these metal ions.[8] This sequestration depletes the intracellular pool of available metals, leading to the inactivation of critical enzymes involved in processes like respiration and glycolysis, ultimately inhibiting growth.[9] Furthermore, the resulting lipophilic metal-complex may facilitate transport across the cell membrane, potentially leading to toxic accumulation or off-target effects.[10]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone antibiotics, a famous subclass of quinolines, are potent inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] These enzymes are essential for DNA replication, transcription, and repair, making them excellent antibacterial targets.[10][11]
-
Causality: While classic quinolones possess a 4-oxo group crucial for this activity, other quinoline derivatives can also interfere with these enzymes.[10] 8-(Benzylamino)quinoline may inhibit gyrase activity by binding to the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to a buildup of double-strand breaks, which is a lethal event for the bacterium.[10]
Generation of Intracellular Reactive Oxygen Species (ROS)
The metabolism of certain 8-aminoquinolines is known to produce reactive intermediates that can lead to oxidative stress.[9]
-
Causality: The compound may undergo intracellular redox cycling, leading to the formation of superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[9] This surge in Reactive Oxygen Species (ROS) overwhelms the bacterial antioxidant defense systems, causing widespread damage to DNA, proteins, and lipids, culminating in cell death.[12]
Disruption of Cell Membrane Integrity
The lipophilic nature of the quinoline scaffold, enhanced by the benzyl group, suggests a potential interaction with the bacterial cell membrane.[4]
-
Causality: The compound may intercalate into the lipid bilayer, disrupting its structure and fluidity. This can lead to increased membrane permeability, leakage of essential intracellular components (ions, ATP, metabolites), and dissipation of the proton motive force, which is vital for energy production and transport.[13][14]
Diagram of Postulated Mechanisms
Caption: Postulated multi-target mechanism of 8-(Benzylamino)quinoline.
Part 2: Experimental Protocols for Mechanism Elucidation
To validate the proposed mechanisms, a systematic experimental approach is required. The following protocols provide detailed, step-by-step methodologies for key assays.
Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
Purpose: To quantify the baseline antimicrobial potency of 8-(Benzylamino)quinoline against selected bacterial strains. This is a foundational experiment that informs the concentrations used in all subsequent mechanistic assays.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.
Materials:
-
8-(Benzylamino)quinoline (stock solution in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB II)
-
Sterile 96-well microtiter plates
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Step-by-Step Procedure:
-
Bacterial Inoculum Preparation: a. Inoculate a single colony of the test bacterium into 5 mL of MHB II and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). b. Dilute the culture in fresh MHB II to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of MHB II to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the 8-(Benzylamino)quinoline working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the final bacterial concentration is ~2.5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the control well.
-
MBC Determination: a. From each well that shows no visible growth (the MIC well and wells with higher concentrations), plate 10 µL onto a TSA plate. b. Incubate the TSA plates at 37°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Self-Validation:
-
Growth Control (Well 11): Must show clear turbidity.
-
Sterility Control (Well 12): Must remain clear.
-
Vehicle Control: A separate serial dilution using only the vehicle (e.g., DMSO) should be run to ensure it has no antimicrobial effect at the concentrations used.
Data Presentation:
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| 8-(Benzylamino)quinoline | S. aureus | 8 | 16 | Bactericidal |
| 8-(Benzylamino)quinoline | E. coli | 16 | >64 | Bacteriostatic |
| Ampicillin (Control) | S. aureus | 0.5 | 1 | Bactericidal |
| Ampicillin (Control) | E. coli | 4 | 8 | Bactericidal |
Table represents example data.
Protocol 2: Cell Membrane Permeability Assay
Purpose: To determine if 8-(Benzylamino)quinoline disrupts the bacterial cytoplasmic membrane.
Principle: Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live cells.[15] If the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence, which can be measured.[13][16]
Materials:
-
Bacterial culture (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
8-(Benzylamino)quinoline (at 1x, 2x, and 4x MIC)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Polymyxin B (Positive Control)
-
DMSO (Vehicle Control)
-
Fluorometer or microplate reader (Excitation: 535 nm, Emission: 617 nm)[13]
Workflow Diagram: Membrane Permeability Assay
Caption: Experimental workflow for the Propidium Iodide uptake assay.
Step-by-Step Procedure:
-
Cell Preparation: a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). b. Harvest cells by centrifugation (5000 x g, 10 min). c. Wash the pellet twice with sterile PBS and resuspend in PBS to an OD₆₀₀ of 0.2.
-
Treatment: a. Aliquot 180 µL of the cell suspension into wells of a black, clear-bottom 96-well plate. b. Add 20 µL of 8-(Benzylamino)quinoline (to achieve final concentrations of 1x, 2x, 4x MIC), Polymyxin B (e.g., 10 µg/mL), or DMSO to the respective wells. c. Incubate at 37°C for 30 minutes.
-
Staining and Measurement: a. Add 10 µL of PI solution to each well (final concentration ~10 µg/mL). b. Incubate for 15 minutes at room temperature in the dark. c. Measure fluorescence using a plate reader with excitation at 535 nm and emission at 617 nm.
Self-Validation:
-
Negative Control (Untreated cells): Should exhibit minimal background fluorescence.
-
Vehicle Control (DMSO): Fluorescence should be similar to the negative control.
-
Positive Control (Polymyxin B): Must show a significant increase in fluorescence, confirming the assay is working.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
Purpose: To directly assess the inhibitory effect of 8-(Benzylamino)quinoline on bacterial DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of plasmid DNA can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of relaxed plasmid to its supercoiled form.[17]
Materials:
-
Purified E. coli DNA Gyrase (enzyme and subunits)
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP)
-
8-(Benzylamino)quinoline
-
Novobiocin or Ciprofloxacin (Positive Control inhibitor)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
Gel loading dye
-
Ethidium bromide or SYBR Safe
-
Gel electrophoresis system and imaging equipment
Step-by-Step Procedure:
-
Reaction Setup: a. On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:
- 4 µL 5X Assay Buffer
- 10 µL Nuclease-free water
- 1 µL Relaxed pBR322 DNA (e.g., 0.5 µg)
- 2 µL 8-(Benzylamino)quinoline or control (at various concentrations)
- 3 µL DNA Gyrase enzyme b. Include a "no enzyme" control and a "no inhibitor" control.
-
Incubation: a. Incubate the reactions at 37°C for 1 hour.[17]
-
Termination and Analysis: a. Stop the reaction by adding 4 µL of gel loading dye (containing SDS and EDTA). b. Load the entire sample onto a 1% agarose gel in TAE buffer. c. Run the gel at 80-100 V until the dye front has migrated approximately 75% of the gel length. d. Stain the gel with ethidium bromide (0.5 µg/mL) for 20 minutes, destain in water, and visualize under UV light.
Self-Validation:
-
No Enzyme Control: DNA should remain in the relaxed state.
-
No Inhibitor Control: DNA should be fully converted to the faster-migrating supercoiled form.
-
Positive Control (Novobiocin): Should show a dose-dependent inhibition of supercoiling, with DNA remaining in the relaxed form.
Protocol 4: Intracellular Reactive Oxygen Species (ROS) Measurement
Purpose: To quantify the generation of intracellular ROS in bacteria following treatment with 8-(Benzylamino)quinoline.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe.[18] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[19][20]
Materials:
-
Bacterial culture
-
PBS, sterile
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
8-(Benzylamino)quinoline (at sub-inhibitory and inhibitory concentrations)
-
Hydrogen peroxide (H₂O₂) (Positive Control)
-
Fluorometer or microplate reader (Excitation: 495 nm, Emission: 529 nm)[18]
Step-by-Step Procedure:
-
Cell Preparation and Loading: a. Grow bacteria to mid-log phase, harvest, and wash twice with PBS. b. Resuspend the pellet in PBS to an OD₆₀₀ of 0.2. c. Add DCFH-DA to the cell suspension to a final concentration of 10-20 µM. d. Incubate at 37°C for 30 minutes in the dark to allow for probe uptake and deacetylation. e. Centrifuge the cells, discard the supernatant, and wash once with PBS to remove excess probe. f. Resuspend the probe-loaded cells in fresh PBS.
-
Treatment and Measurement: a. Aliquot 180 µL of the cell suspension into a black, clear-bottom 96-well plate. b. Add 20 µL of 8-(Benzylamino)quinoline, H₂O₂ (e.g., 1 mM), or vehicle control. c. Immediately measure fluorescence (t=0) and then kinetically every 5-10 minutes for 1-2 hours at 37°C.
Self-Validation:
-
Negative Control (Untreated cells): Should show a low, stable baseline of fluorescence.
-
Vehicle Control (DMSO): Should be identical to the negative control.
-
Positive Control (H₂O₂): Must induce a rapid and significant increase in fluorescence, validating the responsiveness of the probe.
References
- Jain, M., et al. (2005). Novel indolizino[2,3-g]quinoline-diones as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 15(18), 4146-4149.
-
Kulshrestha, R., et al. (2011). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Pakistan Journal of Pharmaceutical Sciences, 24(4), 453-458. Available at: [Link]
-
You, H., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157). Available at: [Link]
-
Kaur, K., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1195-1226. Available at: [Link]
-
Wang, Y., et al. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. ACS Infectious Diseases, 9(5), 1084-1099. Available at: [Link]
-
Gershon, H., et al. (1962). Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids. Applied Microbiology, 10(6), 556-560. Available at: [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Product Protocol. Available at: [Link]
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Product Manual. Available at: [Link]
-
Radek, M., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. Molecules, 27(14), 4358. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. Available at: [Link]
-
Ridley, R. G., et al. (1996). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 40(8), 1846-1854. Available at: [Link]
-
Chan, P., et al. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Chemical Biology, 7(5), 907-915. Available at: [Link]
-
Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 11153-11197. Available at: [Link]
-
ResearchGate. (n.d.). Membrane permeability assay. Figure from a scientific publication. Available at: [Link]
-
Phillipson, J. D., & O'Neill, M. J. (1987). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Acta Leidensia, 55, 65-76. Available at: [Link]
-
de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Topics in Medicinal Chemistry, 15(17), 1694-1712. Available at: [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Product Information. Available at: [Link]
-
Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. Available at: [Link]
-
Le, C. F., et al. (2017). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics, 6(1), 6. Available at: [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Available at: [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases, 19(6), 625-631. Available at: [Link]
-
Eruslanov, E., & Kusmartsev, S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. Available at: [Link]
-
Hiasa, H., & Shea, M. E. (2000). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 44(9), 2579-2581. Available at: [Link]
-
de Carvalho, P. B., et al. (2018). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 23(11), 2999. Available at: [Link]
-
Johnson, M. B., & Criss, A. K. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Journal of Visualized Experiments, (79), e50729. Available at: [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. Available at: [Link]
-
Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. Available at: [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. bioquochem.com [bioquochem.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Illuminating Cellular Landscapes: A Guide to N-Substituted 8-Aminoquinoline Derivatives in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
The 8-Aminoquinoline Scaffold: A Privileged Structure in Fluorescence Bio-imaging
The quinoline core, a bicyclic aromatic heterocycle, is a foundational structure in the world of fluorescent probes due to its inherent photophysical properties and its capacity for chemical modification.[1] Among its many isomers, the 8-aminoquinoline scaffold has emerged as a particularly valuable platform for the development of "smart" fluorescent sensors.[2] The strategic placement of the amino group at the 8-position, in proximity to the nitrogen atom of the quinoline ring, creates a bidentate chelation site ideal for sensing metal ions.[2][3]
Substitution at the 8-amino group, for instance with a benzyl group to form an 8-(benzylamino)quinoline, or with an acyl group to form an 8-amidoquinoline, is a key strategy for modulating the probe's characteristics.[2] This N-substitution allows for the fine-tuning of:
-
Photophysical Properties: Altering the electron-donating or -withdrawing nature of the substituent can shift the excitation and emission wavelengths, as well as the quantum yield of the fluorophore.[4]
-
Selectivity and Affinity: The nature of the N-substituent can influence the probe's binding affinity and selectivity for specific analytes, such as different metal ions.[1]
-
Solubility and Cell Permeability: Modifying the substituent can improve water solubility and the ability of the probe to cross cell membranes, which is crucial for live-cell imaging.[2]
-
Environmental Sensitivity: The design of "push-pull" systems, where an electron-donating group (like the amino group) is paired with an electron-withdrawing group, can make the probe's fluorescence highly sensitive to the polarity of its local environment (solvatochromism).[5]
Core Mechanisms of Fluorescence Modulation
The utility of N-substituted 8-aminoquinoline derivatives as fluorescent probes stems from several key photophysical mechanisms that can be engineered to create "turn-on" or ratiometric sensors.
-
Chelation-Enhanced Fluorescence (CHEF): In many 8-aminoquinoline-based sensors, the lone pair of electrons on the 8-amino nitrogen can quench the fluorescence of the quinoline ring through a process called photoinduced electron transfer (PET). Upon chelation of a metal ion, this lone pair becomes involved in the coordinate bond, inhibiting the PET process and causing a significant increase in fluorescence intensity.[6] This "turn-on" response is a hallmark of high-quality fluorescent probes.
-
Intramolecular Charge Transfer (ICT): In probes designed with a "push-pull" architecture, excitation with light causes a shift in electron density from the electron-donating amino group to an electron-accepting part of the molecule. The energy of this ICT state, and thus the color of the emitted light, is highly sensitive to the polarity of the surrounding environment.[5][7] This property is particularly useful for imaging lipid-rich structures like lipid droplets, which have a non-polar interior.[6][8]
Key Applications in Fluorescence Microscopy
The tunable nature of N-substituted 8-aminoquinoline derivatives has led to their application in several key areas of cell biology.
Sensing of Divalent Metal Ions, Particularly Zinc (Zn²⁺)
Zinc is an essential metal ion involved in a vast array of cellular processes, and its dysregulation is implicated in various diseases. 8-Aminoquinoline derivatives are among the most widely used fluorescent probes for detecting and imaging intracellular Zn²⁺.[2]
Causality in Experimental Design: The design of these probes leverages the CHEF mechanism. The 8-aminoquinoline core provides a high-affinity binding site for Zn²⁺. Upon binding, the fluorescence of the probe is "turned on," allowing for the visualization of localized zinc pools within the cell. The well-known zinc sensor, TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline), is a classic example of an N-substituted 8-aminoquinoline derivative that exhibits a dramatic increase in fluorescence upon binding to zinc.[2]
Caption: CHEF Mechanism Workflow.
Imaging of Cellular Lipid Droplets
Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Their study is crucial in fields ranging from metabolic diseases to cancer research. Certain N-substituted 8-aminoquinoline derivatives exhibit solvatochromism, making them excellent probes for imaging the non-polar environment of lipid droplets.[5][8]
Causality in Experimental Design: These probes are designed to have low fluorescence in the aqueous environment of the cytoplasm but become highly fluorescent upon partitioning into the hydrophobic interior of lipid droplets.[5][8] This is often due to an ICT mechanism, where the non-polar environment of the lipid droplet stabilizes the excited state of the fluorophore, leading to a higher quantum yield.
Photophysical Properties of Representative N-Substituted 8-Aminoquinoline Derivatives
The following table summarizes the photophysical properties of selected N-substituted 8-aminoquinoline derivatives to illustrate the range of spectral characteristics available. Note that specific 8-(benzylamino)quinoline data is limited in the literature; therefore, closely related N-substituted derivatives are presented as examples.
| Derivative Name/Class | Target Analyte | Excitation Max (λ_ex) | Emission Max (λ_em) | Key Features | Reference |
| TSQ | Zn²⁺ | 360 nm | 490 nm | "Turn-on" fluorescence upon Zn²⁺ binding. | [2] |
| 8-Amidoquinoline Derivatives | Zn²⁺ | ~420 nm | ~497 nm | Improved water solubility and cell permeability. | [2] |
| TFMAQ-8Ar series | Lipid Droplets | Varies with solvent | Varies with solvent | Solvatochromic; high fluorescence in non-polar environments. | [5][8] |
| Benzimidazole-8-aminoquinoline | Zn²⁺ | Not specified | "Turn-on" response | High selectivity and sensitivity for Zn²⁺. | [1] |
Protocols for Live-Cell Imaging
This section provides a detailed, self-validating protocol for using N-substituted 8-aminoquinoline derivatives for fluorescence microscopy. This protocol is a robust starting point and may require optimization for specific probes and cell types.
Protocol 1: General Live-Cell Staining and Imaging
Objective: To visualize the intracellular distribution of an N-substituted 8-aminoquinoline probe.
Materials:
-
N-substituted 8-aminoquinoline probe of interest
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal or wide-field fluorescence microscope with appropriate filter sets
Step-by-Step Methodology:
-
Probe Stock Solution Preparation (1-10 mM):
-
Rationale: A concentrated stock solution in an organic solvent like DMSO is prepared to facilitate accurate dilution into aqueous cell culture medium.
-
Accurately weigh a small amount of the probe and dissolve it in anhydrous DMSO to make a 1-10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Culture:
-
Rationale: Healthy, sub-confluent cells are essential for reproducible staining and imaging results.
-
Culture your cells of interest on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Ensure cells are in the logarithmic growth phase and are 60-80% confluent on the day of the experiment.
-
-
Probe Loading Solution Preparation (1-10 µM):
-
Rationale: The final working concentration of the probe needs to be optimized to achieve sufficient signal without causing cytotoxicity.
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the stock solution into pre-warmed cell culture medium (with or without serum, depending on the probe's properties) to a final concentration typically in the range of 1-10 µM.
-
Vortex the solution immediately after adding the DMSO stock to prevent precipitation of the probe.
-
-
Cell Staining:
-
Rationale: Incubation time and temperature are critical parameters that affect probe uptake and localization.
-
Aspirate the old culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe loading solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Rationale: Washing removes excess, unbound probe from the medium, reducing background fluorescence and improving the signal-to-noise ratio.
-
Aspirate the probe loading solution.
-
Wash the cells 2-3 times with pre-warmed PBS or fresh culture medium.
-
-
Imaging:
-
Rationale: Using the correct microscope settings and imaging buffer is crucial for acquiring high-quality images and minimizing phototoxicity.
-
Add fresh, pre-warmed imaging buffer (e.g., PBS or a specialized imaging medium) to the cells.
-
Immediately transfer the cells to the microscope stage.
-
Locate the cells using brightfield or DIC microscopy.
-
Excite the probe using the appropriate wavelength and acquire fluorescence images using a suitable emission filter. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Caption: General workflow for live-cell imaging.
Conclusion and Future Perspectives
N-substituted 8-aminoquinoline derivatives represent a highly adaptable and powerful class of fluorescent probes for a wide range of applications in fluorescence microscopy. Their utility in sensing key analytes like zinc ions and imaging dynamic cellular structures such as lipid droplets underscores their importance in modern cell biology and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully employ these probes and to rationally design new derivatives with even more advanced capabilities for illuminating the intricate workings of the cell.
References
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors. [Link]
-
Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. (n.d.). RSC Publishing. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]
-
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). Molecules. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Antioxidants. [Link]
-
Photo physical properties of 8-hydroxy quinoline. (2005). Indian Journal of Pure & Applied Physics. [Link]
-
A rapid and simple 8-quinolinol-based fluorescent stain of phosphoproteins in polyacrylamide gel after electrophoresis. (2015). Electrophoresis. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology. [Link]
-
Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate. [Link]
-
8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. (n.d.). ACS Omega. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC - NIH. [Link]
-
A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (n.d.). Universiti Kebangsaan Malaysia. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]
-
Synthesis of N-acyl-8-amino quinoline derivatives and use thereof as fluorescent molecular probe. (n.d.). Patsnap Eureka. [Link]
-
Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish. (2019). PubMed. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.). PMC - NIH. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]
Sources
- 1. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
Protocol for testing 8-(Benzylamino)quinoline in a cytotoxicity assay
Introduction: Unveiling the Cytotoxic Potential of Quinoline Derivatives
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1] The quinoline scaffold is a key pharmacophore in numerous FDA-approved drugs. Modifications to the quinoline ring system have led to the development of compounds with potent pharmacological properties. Among these, 8-(Benzylamino)quinoline is a compound of interest for its potential cytotoxic effects, warranting a thorough investigation of its impact on cell viability and the underlying mechanisms of cell death.
This application note provides a comprehensive protocol for assessing the cytotoxicity of 8-(Benzylamino)quinoline in a robust and reproducible manner. We will detail a multi-assay approach, beginning with a primary screen to determine overall cytotoxicity, followed by secondary assays to elucidate the mode of action, specifically investigating membrane integrity and the induction of apoptosis. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
Guiding Principles: A Multi-Faceted Approach to Cytotoxicity Testing
A single cytotoxicity assay provides only a snapshot of a compound's effect on a cell population. Therefore, a multi-assay strategy is recommended to gain a more complete understanding of the biological impact of 8-(Benzylamino)quinoline. This protocol employs a tiered approach:
-
Primary Viability Assay (MTT Assay): To determine the concentration-dependent effect of the compound on cell metabolic activity, a reliable indicator of cell viability.
-
Secondary Membrane Integrity Assay (LDH Release Assay): To assess plasma membrane damage, a hallmark of necrosis.
-
Mechanistic Apoptosis Assay (Caspase-Glo® 3/7 Assay): To specifically measure the activation of key executioner caspases involved in the apoptotic pathway.
This tiered approach allows for the efficient identification of cytotoxic activity and provides initial insights into the mechanism of cell death.
Physicochemical Properties and Compound Handling
A critical first step in any in vitro study is understanding the physicochemical properties of the test compound. While specific experimental data for 8-(Benzylamino)quinoline is not widely available, related compounds in the 5-benzylamino-substituted pyrimido[4,5-c]quinoline series have demonstrated good aqueous solubility (>150 μM).[2] However, it is crucial to experimentally determine the solubility of your specific batch of 8-(Benzylamino)quinoline.
Recommended Solubility Testing:
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in cell-based assays. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Aqueous Solubility: Determine the solubility in your chosen cell culture medium. A common issue is compound precipitation when the DMSO stock is diluted into the aqueous medium. To mitigate this, ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically ≤0.5%.
Preparation of Stock Solution:
-
Accurately weigh a small amount of 8-(Benzylamino)quinoline.
-
Dissolve in an appropriate volume of 100% DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the overall workflow for the comprehensive cytotoxic evaluation of 8-(Benzylamino)quinoline.
Caption: Overall workflow for assessing the cytotoxicity of 8-(Benzylamino)quinoline.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[3]
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
8-(Benzylamino)quinoline stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 8-(Benzylamino)quinoline stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
MTT Assay Troubleshooting:
| Problem | Possible Cause | Solution |
| High Background Absorbance | Phenol red in the medium can interfere with the reading. | Use phenol red-free medium during the MTT incubation step.[5] |
| Low Absorbance Signal | Cell seeding density is too low, or incubation time is too short. | Optimize the initial cell seeding density. Increase the MTT incubation time.[5] |
| High Variability Between Replicates | Inconsistent cell seeding or pipetting errors. | Use a multichannel pipette for consistency. Ensure even cell suspension before seeding.[5] |
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.
Materials:
-
Supernatant from the treated 96-well plates (from Protocol 1 or a parallel experiment)
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
Lysis buffer (provided in the kit) for maximum LDH release control
-
Microplate reader
Step-by-Step Protocol:
-
Prepare Controls:
-
Spontaneous LDH Release (Vehicle Control): Supernatant from vehicle-treated cells.
-
Maximum LDH Release: Add lysis buffer to untreated cells 45 minutes before supernatant collection to induce 100% cell lysis.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Stop Reaction and Measure Absorbance:
Data Analysis:
The percentage of cytotoxicity is calculated using the following formula:
LDH Assay Troubleshooting:
| Problem | Possible Cause | Solution |
| High Background Signal | High intrinsic LDH activity in the serum of the culture medium. | Use a lower concentration of serum or heat-inactivate the serum.[7] |
| Low Signal | Cell density is too low. | Optimize the initial cell seeding density.[7] |
| Signal Saturated in Maximum Release Control | Cell density is too high. | Reduce the number of cells seeded per well.[7] |
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[8]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with 8-(Benzylamino)quinoline as described in the MTT assay protocol.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8] Equilibrate the reagent to room temperature before use.
-
-
Assay Procedure:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.[9]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[8]
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
The results are typically expressed as fold change in caspase activity relative to the vehicle control.
Caspase-Glo® 3/7 Assay Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Luminescent Signal | Insufficient caspase activation or low cell number. | Increase the incubation time with the compound or optimize the cell seeding density. |
| High Background Luminescence | Contamination of reagents or assay plate. | Use fresh reagents and sterile, opaque-walled plates designed for luminescence. |
| Signal Decreases Rapidly | Temperature fluctuations. | Ensure the plate and reagents are at a stable room temperature during the assay.[9] |
Interpreting the Results: Building a Cytotoxicity Profile
By combining the data from these three assays, a more detailed picture of 8-(Benzylamino)quinoline's cytotoxic effects can be constructed.
-
High MTT inhibition and high LDH release: Suggests a necrotic or necroptotic cell death mechanism, characterized by loss of membrane integrity.
-
High MTT inhibition and low LDH release, but high caspase-3/7 activity: Indicates an apoptotic mechanism of cell death.
-
High MTT inhibition but low LDH release and low caspase-3/7 activity: May suggest a cytostatic effect (inhibition of proliferation) or a cell death pathway independent of caspase-3/7 activation.
The following diagram illustrates the decision-making process based on the assay outcomes.
Caption: Decision tree for interpreting cytotoxicity assay results.
Conclusion and Future Directions
This application note provides a robust and comprehensive framework for the initial cytotoxic characterization of 8-(Benzylamino)quinoline. By employing a multi-assay approach, researchers can obtain reliable data on the compound's effect on cell viability and gain valuable insights into the potential mechanism of action. Further investigations could involve more specific mechanistic studies, such as cell cycle analysis, mitochondrial membrane potential assays, and the assessment of other apoptotic markers, to further elucidate the molecular pathways targeted by this promising class of compounds.
References
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules. Retrieved from [Link]
-
Caspase 3/7 Activity. protocols.io. Retrieved from [Link]
-
CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Brannelly, L. A., et al. (2018). A Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments. Retrieved from [Link]
-
BIOO Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
Kaja, S., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Benzyloxyquinoline. PubChem Compound Database. Retrieved from [Link]
-
da Silva, A. C. M., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Biomedicine & Pharmacotherapy. Retrieved from [Link]
-
Al-Omary, F. A. M., et al. (2016). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules. Retrieved from [Link]
Sources
- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Application Notes and Protocols for Metal Complexes of 8-Aminoquinolines as Antimicrobial Agents
Introduction: The Renaissance of Metal-Based Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic avenues. Among these, metal-based compounds are experiencing a resurgence, leveraging unique mechanisms of action that can circumvent conventional resistance pathways.[1][2] Within this class, metal complexes of 8-aminoquinoline (8AQ) have emerged as a particularly promising scaffold.[3][4][5] The 8-aminoquinoline moiety is a privileged structure in medicinal chemistry, renowned for its potent antimalarial properties and its capacity as a robust metal chelator.[3][6][7] The coordination of metal ions to 8-aminoquinoline can significantly enhance its biological activity, leading to potent antimicrobial agents with broad-spectrum efficacy.[3][8]
This technical guide provides an in-depth exploration of 8-aminoquinoline metal complexes as antimicrobial agents, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind their design, detailed protocols for their synthesis and characterization, and robust methodologies for evaluating their antimicrobial efficacy.
I. Application Notes: Rationale and Scientific Insights
The 8-Aminoquinoline Scaffold: A Privileged Chelator
The therapeutic potential of 8-aminoquinoline derivatives is intrinsically linked to their ability to chelate metal ions. The nitrogen atom of the quinoline ring and the nitrogen atom of the amino group at the 8th position form a stable bidentate coordination site for a variety of transition metals. This chelation is not merely a structural feature but a cornerstone of their biological activity.
Mechanism of Antimicrobial Action: A Multi-pronged Attack
The antimicrobial efficacy of 8-aminoquinoline metal complexes is not attributed to a single mode of action but rather a synergistic interplay of mechanisms that collectively overwhelm microbial defenses.
-
Disruption of Microbial Cell Membranes: The enhanced lipophilicity of the metal complexes, compared to the free ligand, facilitates their transport across the microbial cell membrane.[8] This can lead to the disruption of membrane integrity and function.[7]
-
Inhibition of Essential Enzymes: Once inside the cell, these complexes can interfere with critical metabolic processes by inhibiting essential enzymes. For instance, copper complexes of 8-aminoquinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and repair.[1]
-
Generation of Reactive Oxygen Species (ROS): Some transition metal complexes are known to catalyze the formation of ROS, which can induce oxidative stress and damage cellular components such as proteins, lipids, and nucleic acids.[1]
-
Chelation of Essential Metal Ions: The complexes can also exert their antimicrobial effect by sequestering essential metal ions within the microbe, thereby disrupting vital enzymatic functions that are metal-dependent.[7]
Caption: Workflow for the synthesis of an 8-aminoquinoline-uracil copper(II) complex.
Physicochemical Characterization of the Synthesized Complexes
To confirm the identity and structure of the synthesized complexes, a combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To identify the coordination of the ligands to the metal ion. | Shifts in the vibrational frequencies of the C=N and N-H groups of 8-aminoquinoline and the C=O groups of the uracil moiety upon coordination. |
| UV-Vis Spectroscopy | To study the electronic transitions and confirm complex formation. | Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and charge transfer bands. |
| Mass Spectrometry | To determine the molecular weight of the complex. | A molecular ion peak corresponding to the expected mass of the synthesized complex. |
| Elemental Analysis (CHN) | To determine the elemental composition of the complex. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed structure. |
| Magnetic Susceptibility | To determine the magnetic moment and geometry of the complex. | The measured magnetic moment can help in elucidating the geometry of the complex (e.g., square planar or octahedral for Cu(II)). |
In-Vitro Antimicrobial Screening: Agar Dilution Method
The agar dilution method is a reliable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms. [3] Materials:
-
Synthesized metal complexes
-
Dimethyl sulfoxide (DMSO) for dissolving the complexes
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ampicillin)
-
Incubator
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each metal complex in DMSO.
-
Preparation of Agar Plates with Test Compounds:
-
Prepare molten MHA or SDA and cool it to 45-50°C.
-
Prepare a series of two-fold dilutions of the stock solution of each complex.
-
Add a specific volume of each dilution to separate aliquots of the molten agar to achieve the desired final concentrations.
-
Pour the agar-compound mixtures into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing only agar and another with DMSO to check for any inhibitory effect of the solvent. Also, prepare plates with a standard antibiotic as a positive control.
-
-
Inoculation:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Spot-inoculate the surface of each agar plate with the standardized microbial suspension.
-
-
Incubation: Incubate the inoculated plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the metal complex that completely inhibits the visible growth of the microorganism.
Data Presentation:
The results of the antimicrobial screening should be presented in a clear and concise table.
| Compound | Test Microorganism | MIC (µg/mL) |
| Complex 1 (e.g., 8AQ-Cu-5Iu) | S. aureus | |
| E. coli | ||
| C. albicans | ||
| Complex 2 (e.g., 8AQ-Cu-5Nu) | S. aureus | |
| E. coli | ||
| C. albicans | ||
| 8-Aminoquinoline (Ligand Control) | S. aureus | |
| E. coli | ||
| C. albicans | ||
| Ampicillin (Positive Control) | S. aureus | |
| E. coli | ||
| C. albicans |
III. Conclusion and Future Directions
Metal complexes of 8-aminoquinoline represent a versatile and potent class of antimicrobial agents. Their multi-targeted mechanism of action makes them attractive candidates for combating drug-resistant pathogens. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these promising compounds. Future research should focus on expanding the library of these complexes by varying the metal center and co-ligands to optimize their antimicrobial activity and selectivity. Furthermore, in-depth mechanistic studies and in-vivo efficacy and toxicity assessments will be crucial for their translation into clinical applications.
References
-
Worachartcheewan, A., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. Available at: [Link]
- Pingaew, R., et al. (2013). Transition metal complexes of 8-aminoquinoline-5-substituted uracils with antioxidative and cytotoxic activities. Letters in Drug Design & Discovery.
-
Phopin, K., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 15, 144–152. Available at: [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]
-
Zhang, Y., et al. (2024). Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. Molecules, 29(3), 698. Available at: [Link]
-
Phopin, K., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal. Available at: [Link]
- Prachayasittikul, V., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes.
-
Prachayasittikul, S., et al. (2014). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press. Available at: [Link]
- Prachayasittikul, S., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. Functional Foods in Health and Disease.
-
Blaskovich, M. A. T., et al. (2020). New Antimicrobial Strategies Based on Metal Complexes. Molecules. Available at: [Link]
- Zaltari, E., et al. (2020). New Antimicrobial Strategies Based on Metal Complexes.
-
Patra, M., & Gasser, G. (2017). Metal Complexes as Antimicrobial Agents. SciSpace. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes | EXCLI Journal [excli.de]
- 5. researchgate.net [researchgate.net]
- 6. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Streamlining the Synthesis of 8-Aminoquinoline Hybrid Molecules Using Copper-Catalyzed Click Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-aminoquinoline (8-AQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] Its biological versatility, spanning from antimalarial to anticancer and neuroprotective activities, makes it an attractive starting point for novel drug discovery.[1][3][4] Molecular hybridization—the strategy of covalently linking two or more pharmacophores—offers a powerful approach to develop multifunctional molecules with potentially enhanced efficacy and novel mechanisms of action. This guide provides a detailed technical overview and robust protocols for synthesizing 8-AQ hybrid molecules using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier reaction in the "click chemistry" family.[5][6] We will explore the rationale behind the methodology, from precursor synthesis to the final click reaction and product validation, providing researchers with a reliable and efficient pathway to generate diverse libraries of 8-AQ hybrids.
Introduction: The Synergy of a Privileged Scaffold and an Efficient Chemistry
The 8-aminoquinoline core is most famously associated with antimalarial drugs like primaquine and tafenoquine, which are critical for eradicating the dormant liver stages of Plasmodium vivax malaria.[1][7][8] Beyond this, its derivatives have shown significant promise as anticancer, antimicrobial, and antiviral agents, and as multi-target-directed ligands for neurodegenerative conditions like Alzheimer's disease.[1][4][9][10] The therapeutic potential often stems from the scaffold's ability to chelate metal ions and generate reactive oxygen species (ROS), disrupting pathological processes.[7][9]
To broaden the therapeutic window and introduce new functionalities, the 8-AQ scaffold is an ideal candidate for molecular hybridization. However, traditional synthetic methods for linking complex molecules can be low-yielding, require harsh conditions, or lack modularity.
This is where click chemistry, a concept introduced by K. B. Sharpless, provides a transformative solution.[5] The CuAAC reaction stands out for its exceptional reliability, high yields, stereospecificity, and tolerance of a wide range of functional groups.[5][11] It proceeds under mild, often aqueous conditions, making it perfectly suited for conjugating sensitive biological molecules.[12] By functionalizing the 8-AQ core with a terminal alkyne and a partner molecule with an azide, we can rapidly and efficiently "click" them together, forming a stable triazole linker. This modular approach allows for the rapid generation of diverse chemical libraries for high-throughput screening.
The CuAAC Reaction: Mechanism and Rationale
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is slow and often produces a mixture of 1,4- and 1,5-regioisomers.[5] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and yields exclusively the 1,4-disubstituted triazole product.[5]
The key to a successful CuAAC reaction is maintaining a sufficient concentration of the active Cu(I) catalyst. Since Cu(I) is prone to oxidation to the inactive Cu(II) state, the reaction is almost always run with a reducing agent, typically sodium ascorbate, which regenerates Cu(I) from any Cu(II) species present or formed.[5][13]
// Nodes CuII [label="Cu(II) Salt\n(e.g., CuSO₄)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Ascorbate [label="Sodium\nAscorbate", fillcolor="#FBBC05", color="#5F6368", fontcolor="#202124"]; CuI [label="Active Cu(I)\nCatalyst", fillcolor="#34A853", color="#5F6368", fontcolor="#FFFFFF"]; Alkyne [label="8-AQ-Alkyne", fillcolor="#4285F4", color="#5F6368", fontcolor="#FFFFFF"]; CuAcetylide [label="Copper-Acetylide\nIntermediate", fillcolor="#EA4335", color="#5F6368", fontcolor="#FFFFFF"]; Azide [label="Partner-Azide", fillcolor="#4285F4", color="#5F6368", fontcolor="#FFFFFF"]; CuTriazolide [label="Copper-Triazolide\nIntermediate", fillcolor="#EA4335", color="#5F6368", fontcolor="#FFFFFF"]; Product [label="8-AQ-Triazole-Hybrid", fillcolor="#34A853", color="#5F6368", fontcolor="#FFFFFF"];
// Edges (Workflow) CuII -> CuI [label="Reduction"]; Ascorbate -> CuI; CuI -> CuAcetylide; Alkyne -> CuAcetylide [label="Coordination"]; CuAcetylide -> CuTriazolide; Azide -> CuTriazolide [label="Cycloaddition"]; CuTriazolide -> Product [label="Protonolysis"]; CuTriazolide -> CuI [label="Catalyst\nRegeneration"]; } } Caption: Simplified catalytic cycle of the CuAAC reaction.
Furthermore, the addition of a copper-coordinating ligand, such as a triazole-based ligand like THPTA or even DMSO, can accelerate the reaction and protect sensitive substrates from damage by reactive oxygen species that may be generated under the reaction conditions.[13][14]
Experimental Protocols: A Validated Workflow
This section provides a complete, self-validating workflow, from the synthesis of necessary precursors to the final purification and characterization of the 8-AQ hybrid molecule.
Workflow Overview
// Nodes A [label="Step 1: Synthesize\nAlkyne-Functionalized\n8-Aminoquinoline"]; B [label="Step 2: Synthesize\nAzide-Functionalized\nPartner Molecule"]; C [label="Step 3: CuAAC\n'Click' Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Step 4: Product\nPurification\n(e.g., Chromatography)"]; E [label="Step 5: Structural\nCharacterization\n(NMR, MS)"];
// Edges A -> C; B -> C; C -> D -> E; } } Caption: High-level workflow for 8-AQ hybrid synthesis.
Protocol 1: Synthesis of an Alkyne-Functionalized 8-AQ Precursor
Here, we describe the synthesis of N-(quinolin-8-yl)propiolamide, a common alkyne-bearing precursor. This involves a straightforward amide coupling between 8-aminoquinoline and propiolic acid.
Materials:
-
8-Aminoquinoline (1.0 eq)
-
Propiolic acid (1.1 eq)
-
TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 eq) in anhydrous DMF.
-
Amide Coupling Reagents: To the solution, add propiolic acid (1.1 eq), TBTU (1.2 eq), and DIPEA (3.0 eq).
-
Causality Note: TBTU is an efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction.
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkyne-functionalized 8-AQ.
Protocol 2: Synthesis of an Azide-Functionalized Partner
This protocol describes a general method for converting an alkyl halide into an azide, a common strategy for preparing the azide partner.
Materials:
-
Alkyl halide (e.g., 1-bromo-3-phenylpropane) (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethyl sulfoxide (DMSO) or DMF
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve the alkyl halide (1.0 eq) in DMSO or DMF in a round-bottom flask.
-
Azide Addition: Add sodium azide (1.5 eq) to the solution.
-
Causality Note: Sodium azide is a potent nucleophile that displaces the halide in an Sₙ2 reaction. DMSO is an excellent polar aprotic solvent for this reaction, promoting a fast reaction rate.
-
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the product with diethyl ether (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Low molecular weight organic azides can be explosive; always handle with care and use appropriate personal protective equipment.
Protocol 3: The CuAAC "Click" Reaction
This protocol details the core cycloaddition step to synthesize the final 8-aminoquinoline hybrid molecule.[7]
Materials:
-
Alkyne-functionalized 8-AQ (from Protocol 3.2) (1.0 eq)
-
Azide-functionalized partner (from Protocol 3.3) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, 10 mol%)
-
Sodium ascorbate (0.2 eq, 20 mol%)
-
Solvent: 1:1 mixture of tert-butanol and water
Procedure:
-
Reactant Dissolution: In a vial, dissolve the alkyne-functionalized 8-AQ (1.0 eq) and the azide-functionalized partner (1.0 eq) in the t-butanol/water (1:1) solvent system.
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Causality Note: Freshly prepared solutions are crucial. Sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ. Using a slight excess of the reducing agent ensures the catalyst remains in its active state throughout the reaction.
-
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed immediately by the CuSO₄ solution. The solution may turn heterogeneous or change color.
-
Reaction: Seal the vial and stir vigorously at room temperature for 8-24 hours. The reaction is often complete within this timeframe. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via column chromatography to obtain the pure 8-AQ-triazole hybrid.
Data Summary and Characterization
The success of the synthesis must be validated through rigorous characterization.
| Parameter | Typical Conditions / Expected Outcome |
| Solvent System | t-BuOH/H₂O (1:1), THF/H₂O, DMSO |
| Catalyst Load | 5-10 mol% CuSO₄ |
| Reductant | 15-30 mol% Sodium Ascorbate |
| Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours |
| Yield | Generally high (>80%) |
Characterization:
-
¹H and ¹³C NMR: Used to confirm the formation of the triazole ring (characteristic proton signal between 7.5-8.5 ppm) and the overall structure of the hybrid molecule.[15][16]
-
Mass Spectrometry (e.g., ESI-MS): Used to confirm the molecular weight of the final product, providing definitive evidence of successful conjugation.[15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (Cu(I) oxidized). | Use freshly prepared solutions of CuSO₄ and sodium ascorbate. Degas solvents to remove oxygen. Add a Cu(I)-stabilizing ligand (e.g., THPTA). |
| Poor solubility of reactants. | Try a different solvent system (e.g., DMSO, THF/water). Gentle heating may be required. | |
| Side Products | Homocoupling of the alkyne. | Ensure sufficient sodium ascorbate is present to prevent oxidative homocoupling. |
| Degradation of starting material. | If substrates are sensitive, use a protective ligand and ensure the reaction is run under an inert atmosphere. |
References
-
Csúvik, O., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 22(20), 11281. [Link]
-
Ristori, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 688. [Link]
-
Enyedy, É.Á., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. International Journal of Molecular Sciences, 22(20), 11281. [Link]
-
Dr. PKS & MPS Classes (2022). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines. YouTube. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Fisher, M. & V. Nair (2017). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Protein Science. [Link]
-
Pingaew, R., et al. (2014). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Tropical Journal of Pharmaceutical Research, 13(12), 2055-2061. [Link]
-
Wikipedia. (2023). 8-Aminoquinoline. Wikipedia, The Free Encyclopedia. [Link]
-
Gøgsig, T.M., et al. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(8), 2977-3000. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 9(1), 32. [Link]
-
Nodiff, E.A. & Tanabe, M. (1991). Antimalarial activity of the 8-aminoquinolines. Progress in Medicinal Chemistry, 28, 1-40. [Link]
-
Lallana, E., et al. (2011). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 9, 7315-7330. [Link]
-
Engler, A.C., et al. (2019). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 141(43), 17196–17204. [Link]
-
World Health Organization. (1984). Pharmacology of 8-aminoquinolines. IRIS Repository. [Link]
-
Presolski, S.I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Ridley, R.G., et al. (1996). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 40(8), 1846-1854. [Link]
-
de Souza, M.V.N. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
de Souza, M.V.N. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
-
Vale, N., et al. (2021). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. International Journal of Molecular Sciences, 22(19), 10769. [Link]
-
Lambert, T.N., et al. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(8), 1047. [Link]
-
News 12. (2024). New Alzheimer's drug shown to reduce memory loss for some patients. YouTube. [Link]
-
Le Dévédec, F., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. International Journal of Molecular Sciences, 24(13), 11116. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antimalarial activity of the 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
High-throughput screening of 8-(Benzylamino)quinoline derivatives
Application Note & Protocols
Topic: High-Throughput Screening of 8-(Benzylamino)quinoline Derivatives for Novel Bioactive Agents
Abstract
The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for yielding derivatives with a vast spectrum of biological activities, including antimalarial, anticancer, antiviral, and antimicrobial properties.[1][2] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of 8-(benzylamino)quinoline derivative libraries to identify and validate novel bioactive compounds. We detail a robust, automated workflow centered on a cell-based cytotoxicity assay, from initial assay development and miniaturization to primary screening, data analysis, and hit validation. The protocols and principles described herein are designed to provide researchers with a self-validating system for efficiently navigating the early stages of the drug discovery pipeline.
Introduction: The Rationale for Screening 8-(Benzylamino)quinolines
Quinoline derivatives form the backbone of numerous therapeutic agents, a testament to their versatile pharmacophore.[3] Among these, the 8-aminoquinoline class is particularly noteworthy. From the pivotal antimalarial drug Primaquine to emerging candidates in oncology and infectious disease, this scaffold continues to be a fertile ground for discovery.[1][4] The addition of a benzylamino group at the 8-position introduces a key structural motif that can be readily modified, allowing for the creation of large, diverse chemical libraries. This structural diversity is hypothesized to modulate interactions with various biological targets, offering the potential to uncover novel mechanisms of action.
High-throughput screening (HTS) is an indispensable strategy in modern drug discovery that leverages automation and miniaturization to test thousands to millions of compounds rapidly.[5][6][7] By applying HTS methodologies to a library of 8-(benzylamino)quinoline derivatives, we can efficiently identify "hits"—compounds that exhibit a desired biological response—which can then be advanced into lead optimization programs.[8]
This guide focuses on a primary screen designed to identify compounds with cytotoxic or cytostatic effects against a selected cancer cell line, a common starting point for anticancer drug discovery.
Assay Development: Selecting a Robust HTS Platform
The success of any HTS campaign hinges on the selection of a reliable, sensitive, and scalable assay. For screening large compound libraries, the ideal assay is homogeneous (requiring no wash steps), has a stable signal, and demonstrates excellent statistical performance.
Causality Behind Assay Choice
While several methods exist for assessing cell viability, their suitability for HTS varies:
-
Colorimetric Assays (e.g., MTT): These foundational assays measure the metabolic reduction of a tetrazolium salt.[9] However, they often require a solubilization step for the formazan product and can be prone to interference from colored compounds, making them less ideal for fully automated HTS.[9][10]
-
Fluorescence-Based Assays: These methods offer high sensitivity and are well-suited for HTS.[11][12][13] They can measure various parameters, including protease activity, membrane integrity, or intracellular calcium levels.[14]
-
Luminescence-Based Assays (ATP Quantification): This is often the gold standard for cell-based HTS. These assays quantify intracellular ATP, a direct indicator of metabolic activity and cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay, for example, is a homogeneous "add-mix-measure" assay that rapidly lyses cells and generates a stable "glow-type" luminescent signal proportional to the number of viable cells.[15] Its high sensitivity, broad linear range, and resistance to compound interference make it an exemplary choice for primary HTS.[15][16]
For the protocols outlined below, we have selected a luminescence-based ATP quantification assay due to its superior performance in an automated HTS environment.
The High-Throughput Screening Workflow
The HTS process is a multi-step, integrated workflow that proceeds from compound library preparation to validated hit identification. Each stage is critical for generating high-quality, actionable data.
Caption: The integrated high-throughput screening workflow.
Experimental Protocols
These protocols are designed for a 384-well plate format but can be adapted. All liquid handling steps should be performed using calibrated automated liquid handlers to ensure precision and reproducibility.
Protocol 1: Primary High-Throughput Screen
Objective: To identify 8-(benzylamino)quinoline derivatives that reduce cell viability in a target cancer cell line (e.g., HeLa, A549).
Materials:
-
Cell Line: HeLa (or other relevant cancer cell line)
-
Media: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Plates: 384-well, solid white, tissue-culture treated plates
-
Compound Library: 8-(Benzylamino)quinoline derivatives at 10 mM in DMSO
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570)
-
Controls: Staurosporine (Positive Control), DMSO (Negative/Neutral Control)
Instrumentation:
-
Automated Liquid Handler (e.g., Echo Acoustic Dispenser, Hamilton STAR)
-
Multidrop Combi Reagent Dispenser
-
Automated Plate Incubator (37°C, 5% CO₂)
-
Luminescence-capable Plate Reader (e.g., BMG PHERAstar, PerkinElmer EnVision)
Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of each library compound (10 mM stock) into the wells of a 384-well destination plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Designate columns for controls: dispense 50 nL of DMSO for negative controls and 50 nL of staurosporine for positive controls (final concentration ~1 µM).
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend to a density of 20,000 cells/mL in culture medium.
-
Using a reagent dispenser, add 25 µL of the cell suspension (500 cells) to each well of the compound-containing plate.
-
Briefly centrifuge the plates (e.g., 100 x g for 1 minute) to ensure even cell distribution.
-
-
Incubation:
-
Place the plates in an automated incubator for 72 hours at 37°C with 5% CO₂.
-
-
Assay Readout:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to all wells.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.
-
Protocol 2: Dose-Response and IC₅₀ Determination
Objective: To quantify the potency of confirmed primary hits.
Methodology:
-
Compound Plating:
-
For each hit compound, create a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Using an acoustic liquid handler, dispense 50 nL of each concentration into designated wells of a 384-well plate.
-
-
Assay Execution:
-
Follow steps 2-4 from the Primary HTS Protocol.
-
-
Data Analysis:
-
Normalize the data for each concentration point.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
-
Data Analysis and Self-Validating Systems
High-quality data analysis is crucial for extracting meaningful results from HTS campaigns.[17] The process should be systematic and include rigorous quality control.
Assay Quality Control (QC)
The trustworthiness of an HTS assay is quantified using the Z'-factor .[6] This statistical parameter reflects the separation between the positive and negative control signals, indicating the assay's dynamic range and data variability.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
An assay is considered self-validating when the Z'-factor is consistently monitored and maintained above 0.5 for every plate in the screen.
Hit Identification
-
Normalization: Raw luminescence values are converted into a percentage of inhibition relative to the on-plate controls.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Selection: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. A robust cutoff is typically set at 3 standard deviations from the mean of the neutral (DMSO) controls.
-
Any compound exhibiting inhibition greater than this threshold is declared a "primary hit."
-
| Parameter | Description | Typical Value/Criteria |
| Assay Format | Plate Density | 384-well |
| Compound Conc. | Final Screening Concentration | 10 µM |
| Cell Seeding Density | Cells per well | 500 |
| Incubation Time | Duration of compound treatment | 72 hours |
| QC Metric | Z'-Factor | > 0.5 |
| Hit Threshold | Statistical Cutoff | > 3 SD from the mean of negative controls |
| Hit Rate | Expected percentage of hits | 0.5% - 2% |
| Table 1: Summary of HTS Parameters and Quality Control Criteria. |
Hit Validation: From Confirmation to Confidence
A primary hit is not a validated lead. A rigorous validation process is essential to eliminate false positives and confirm the compound's activity.[18][19]
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions, often using a freshly sourced or synthesized powder sample, to ensure the activity is reproducible.[17]
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (IC₅₀) and to ensure a sigmoidal dose-response relationship, which is a hallmark of genuine biological activity.
-
Orthogonal Assays: This is the most critical validation step. Hits are tested in a secondary assay that measures a different biological endpoint. For example, if the primary screen measured ATP levels (viability), an orthogonal assay could measure membrane integrity via a dye-exclusion method (cytotoxicity). This ensures the observed activity is not an artifact of the primary assay technology (e.g., inhibition of the luciferase enzyme).
| Hit ID | Primary Screen (% Inhibition) | Confirmed IC₅₀ (µM) | Orthogonal Assay (LDH Release) | Status |
| BQ-001 | 95.2 | 1.2 | Active | Validated Hit |
| BQ-002 | 88.1 | 5.7 | Inactive | False Positive |
| BQ-003 | 91.5 | > 50 | Inactive | False Positive |
| BQ-004 | 99.8 | 0.8 | Active | Validated Hit |
| Table 2: Example Hit Validation Triage. |
Conclusion and Forward Look
This application note outlines a robust and reproducible HTS workflow for the discovery of bioactive 8-(benzylamino)quinoline derivatives. By combining thoughtful assay design, laboratory automation, and rigorous data analysis, this approach enables the efficient identification of high-quality, validated hits. These validated compounds can then serve as the starting point for medicinal chemistry efforts to establish structure-activity relationships (SAR) and optimize potency, selectivity, and drug-like properties, ultimately paving the way for the development of next-generation therapeutic agents.[18]
References
-
Title: Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity Source: PMC - NIH URL: [Link]
-
Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
-
Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: SciSpace URL: [Link]
-
Title: Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]
-
Title: SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T Source: YouTube URL: [Link]
-
Title: Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity Source: International Journal of Environmental Sciences URL: [Link]
-
Title: Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening Source: PMC - NIH URL: [Link]
-
Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World URL: [Link]
-
Title: 8-Aminoquinolines: future role as antiprotozoal drugs Source: PubMed URL: [Link]
-
Title: Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing Source: PubMed Central URL: [Link]
-
Title: Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening Source: ACS Publications URL: [Link]
-
Title: A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction Source: PMC - NIH URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation Source: SPIE Digital Library URL: [Link]
-
Title: Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening Source: ResearchGate URL: [Link]
-
Title: A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction Source: ResearchGate URL: [Link]
-
Title: Mechanistic details of the synthesis of quinoline using benzylamine as... Source: ResearchGate URL: [Link]
-
Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Visikol URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Medium URL: [Link]
-
Title: Tailored high-throughput screening solutions for identifying potent hits Source: Nuvisan URL: [Link]
-
Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Oxford Academic URL: [Link]
-
Title: CellTiter Glo® 2 0 Cell Viability Assay Source: YouTube URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 8-Aminoquinolines: future role as antiprotozoal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. nuvisan.com [nuvisan.com]
- 8. iipseries.org [iipseries.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 11. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. marinbio.com [marinbio.com]
- 15. selectscience.net [selectscience.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 8-(Benzylamino)quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 8-Aminoquinoline Scaffold
The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] From the pivotal antimalarial drug primaquine to emerging candidates in oncology and neuroprotection, this heterocyclic system offers a versatile platform for drug discovery. The amino group at the 8-position serves as a critical handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific, yet highly promising subclass: 8-(benzylamino)quinoline analogs. By exploring the structure-activity relationships (SAR) of this group, we can elucidate the key molecular features that govern their therapeutic potential.
The Strategic Importance of the Benzylamino Moiety
The introduction of a benzylamino group at the 8-position of the quinoline ring creates a molecule with a distinct three-dimensional architecture and electronic distribution. This modification has been shown to impart a range of pharmacological activities, including anticancer, antimalarial, and kinase inhibitory effects. The benzyl ring provides a large, modifiable surface for interaction with biological targets, while the secondary amine linkage offers a hydrogen bond donor and acceptor, contributing to binding affinity and specificity.
Core Principles of SAR in 8-(Benzylamino)quinoline Analogs
The biological activity of 8-(benzylamino)quinoline analogs is exquisitely sensitive to structural modifications at three key positions:
-
The Quinoline Core: Substituents on the quinoline ring can influence the molecule's electronics, lipophilicity, and metabolic stability.
-
The Benzyl Ring: Modifications to the benzyl moiety can dramatically alter the compound's interaction with the target protein's binding pocket.
-
The Amine Linker: While less frequently modified, alterations to the amine linker can affect the overall conformation and flexibility of the molecule.
The following sections will delve into the specific SAR for different therapeutic applications, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: Targeting Kinases and Inducing Apoptosis
Several studies have highlighted the potential of 8-(benzylamino)quinoline derivatives as potent anticancer agents.[2][3] One of the key mechanisms of action is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Structure-Activity Relationship for Kinase Inhibition
The following table summarizes the SAR of a series of 5-(benzylamino)pyrimido[4,5-c]quinoline derivatives as inhibitors of the protein kinase CSNK2A, a target implicated in various cancers.
| Compound | Benzyl Ring Substituent | IC50 (µM) for CSNK2A |
| 1a | Unsubstituted | ≤ 1 |
| 1b | 2-Chloro | ≤ 1 |
| 1c | 3-Chloro | ≤ 1 |
| 1d | 4-Chloro | ≤ 1 |
| 1e | 4-Fluoro | ≤ 1 |
| 1f | 4-Methoxy | ≤ 1 |
| 1g | 4-Trifluoromethyl | ≤ 1 |
| 1h | 4-Cyano | ≤ 1 |
| 1i | 4-(Difluoromethyl) | ≤ 1 |
| 1j | 3,4-Dichloro | ≤ 1 |
| 1k | 3-Trifluoromethyl-4-chloro | ≤ 1 |
| 1l | 4-Biphenyl | > 10 |
| 1m | 2-Naphthyl | > 10 |
Data adapted from a study on 5-(benzylamino)pyrimido[4,5-c]quinoline derivatives as CSNK2A inhibitors.
Key Insights from SAR Data:
-
Tolerance for Small Substituents: The data reveals that the CSNK2A inhibitory activity is largely retained with the introduction of small electron-donating or electron-withdrawing groups on the benzyl ring. This suggests that a direct, strong π-stacking interaction with a specific aromatic residue in the binding pocket may not be the dominant factor for affinity.
-
Steric Hindrance is Detrimental: The significant drop in activity for the bulky biphenyl and naphthyl substituents (compounds 1l and 1m ) indicates that the binding pocket has dimensional constraints.
-
Implications for Drug Design: These findings suggest that the benzyl ring can be functionalized with various small groups to optimize other drug-like properties, such as solubility and metabolic stability, without compromising kinase inhibitory potency.
Experimental Protocols
Synthesis of 8-(Benzylamino)quinoline Analogs via Reductive Amination
This protocol describes a general and reliable method for the synthesis of 8-(benzylamino)quinoline derivatives.
Caption: Reductive amination workflow for synthesizing 8-(benzylamino)quinolines.
Step-by-Step Protocol:
-
Imine Formation:
-
To a solution of 8-aminoquinoline (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane), add the desired substituted benzaldehyde (1.1 eq.).
-
Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq.), to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Once the imine formation is complete, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium borohydride (NaBH₄, 2.0 eq.) portion-wise to the reaction mixture.[4]
-
Continue stirring at room temperature for an additional 4-12 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
If the product is soluble in an organic solvent, extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-(benzylamino)quinoline analog.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 8-(benzylamino)quinoline analogs in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimalarial Activity: A Nod to the 8-Aminoquinoline Heritage
Given the historical significance of 8-aminoquinolines as antimalarial agents, it is crucial to evaluate the potential of novel 8-(benzylamino)quinoline analogs against Plasmodium falciparum, the deadliest species of malaria parasite.
Structure-Activity Relationship for Antimalarial Activity
-
The 6-Methoxy Group: The presence of a methoxy group at the 6-position of the quinoline ring is often associated with enhanced antimalarial activity and reduced toxicity.[5]
-
The Side Chain: The nature of the substituent at the 8-amino position is critical. While the benzylamino group is the focus here, variations in its substitution pattern will undoubtedly influence activity.
-
Mechanism of Action: The antimalarial activity of 8-aminoquinolines is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in the parasite.[6]
In Vitro Antimalarial Activity Assessment: SYBR Green I Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Caption: Workflow for the SYBR Green I antimalarial assay.
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the 8-(benzylamino)quinoline analogs in a 96-well plate.
-
-
Parasite Culture Addition:
-
Add synchronized P. falciparum culture (predominantly in the ring stage) to each well. The final hematocrit should be around 1-2%, and the initial parasitemia around 0.5%.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
After incubation, add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well.[7]
-
-
Fluorescence Measurement:
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasite DNA, and therefore, the parasite growth.
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The 8-(benzylamino)quinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, makes them an attractive area for further investigation. The SAR principles and detailed protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new 8-(benzylamino)quinoline analogs with improved potency, selectivity, and drug-like properties.
References
-
World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. [Link][7]
-
Fawcett, W. R. (n.d.). Pharmacology of 8-aminoquinolines. National Institutes of Health. [Link]
-
Galy, J. P., et al. (2009). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. PubMed. [Link][2]
-
PrepChem. (n.d.). Preparation of 8-aminoquinoline. [Link]
-
Lansiaux, A., et al. (2005). Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. PubMed. [Link][3]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][4]
-
McChesney, J. D. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link][5]
-
ChemInform. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
Smilkstein, M. J., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PubMed Central. [Link]
-
World Health Organization. (n.d.). Pharmacology of 8-aminoquinolines. [Link]
-
de Paula, R. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]
-
Ferguson, F. M., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. [Link]
-
Nogueira, F., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]
-
Dr. PKS & MPS Classes. (2022, February 12). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T [Video]. YouTube. [Link]
-
Camarda, G. (2021). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. [Link]
-
ResearchGate. (2025, December 13). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Beteringhe, A., et al. (2023). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. MDPI. [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis of 8-amino- and 8-acetyl(benzoyl) aminomackinazolinones and their condensation with aldehydes. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Kaewpreedee, P., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PubMed Central. [Link][6]
-
ResearchGate. (2025, August 5). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives | Request PDF. [Link]
-
Nogueira, F., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. RUN - UNL Repository. [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis. [Link]
-
ResearchGate. (2025, August 5). Buchwald–Hartwig reaction: an update | Request PDF. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
Musyoki, A. M., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
-
McChesney, J. D. (n.d.). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. DSpace [iris.who.int]
- 6. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
Troubleshooting low yield in 8-(Benzylamino)quinoline synthesis
Welcome to the technical support guide for the synthesis of 8-(Benzylamino)quinoline. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism and the causal relationships between experimental parameters and outcomes. This guide is structured as a series of frequently asked questions that address common issues encountered in the lab.
Core Principles of the Synthesis
The synthesis of 8-(Benzylamino)quinoline typically involves the coupling of an 8-haloquinoline (e.g., 8-bromoquinoline or 8-chloroquinoline) with benzylamine. The most robust and widely used method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen bonds with high efficiency and functional group tolerance. However, its success is highly dependent on the careful orchestration of several key components: the palladium source, the phosphine ligand, the base, the solvent, and the reaction temperature.
Below is a troubleshooting workflow to help diagnose and resolve common issues leading to low yield.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: My reaction shows little to no conversion of the 8-haloquinoline starting material. What are the most likely causes?
A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic cycle.
-
Inactive Catalyst: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species.[3] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.
-
Causality: Oxygen is a potent inhibitor of Pd(0) catalysts, oxidizing them to an inactive Pd(II) state. Likewise, moisture can hydrolyze phosphine ligands and other reagents.
-
Solution:
-
Ensure an Inert Atmosphere: The reaction must be performed under a rigorously inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox. Degas your solvent thoroughly by sparging with an inert gas or through freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Source or Precatalyst: Consider using a direct Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst. Precatalysts are designed to reliably generate the active Pd(0) species in solution and often give more reproducible results.[5]
-
Check Reagent Purity: Ensure your 8-haloquinoline and benzylamine are pure. Impurities can sometimes poison the catalyst.
-
-
-
Incorrect Base: The base plays a crucial role in the catalytic cycle by deprotonating the amine and facilitating the reductive elimination step. A base that is too weak or sterically inaccessible will stall the reaction.
-
Causality: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ may not be sufficient, especially with less reactive aryl chlorides.[7]
-
Solution: Switch to NaOtBu. Ensure it is a fresh bottle, as it is hygroscopic and can degrade upon exposure to air, losing its basicity.
-
Q2: The reaction proceeds, but I'm getting a low yield (<50%) with significant starting material remaining. How can I drive the reaction to completion?
A2: Low conversion is an optimization problem. The key is to enhance the rate of the desired catalytic cycle relative to catalyst decomposition pathways.
-
Suboptimal Ligand Choice: The ligand is arguably the most critical component. It stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. For an electron-rich N-heterocycle like quinoline, a sterically bulky, electron-rich phosphine ligand is essential.
-
Causality: Bulky biarylphosphine ligands (e.g., those developed by Buchwald) create a coordinatively unsaturated, reactive Pd(0) center that readily undergoes oxidative addition with the aryl halide.[1][3]
-
Solution: If you are using a simple ligand like PPh₃, it is likely not sufficient. Screen a set of specialized biarylphosphine ligands.
-
| Ligand Name | Structure Type | Common Applications & Notes |
| XPhos | Biarylphosphine | General, highly active for a wide range of aryl chlorides and bromides. |
| SPhos | Biarylphosphine | Excellent for sterically hindered couplings. |
| RuPhos | Biarylphosphine | Often effective for N-arylation of primary amines and amides. |
| BrettPhos | Biarylphosphine | Designed for coupling primary amines.[3] |
-
Insufficient Temperature or Time: C-N coupling reactions, especially with more robust C-Cl bonds, require thermal energy to overcome the activation barrier for oxidative addition.
-
Causality: The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition the rate-limiting step. Higher temperatures increase the rate of this step.[4]
-
Solution: If using 8-chloroquinoline, ensure the reaction temperature is sufficiently high (typically 100-110 °C in solvents like toluene or dioxane). Monitor the reaction by TLC or LC-MS over 24 hours to determine if it has reached completion. If using 8-bromoquinoline, temperatures around 80-100 °C are often sufficient.
-
Q3: My reaction is messy, showing multiple product spots on the TLC plate. What are the likely side reactions?
A3: The formation of multiple byproducts suggests that competing reaction pathways are occurring.
-
Hydrodehalogenation: This is the replacement of the halogen on the quinoline with a hydrogen atom, leading to the formation of quinoline as a byproduct.
-
Causality: This can occur if there are trace amounts of water or other proton sources, or via β-hydride elimination from the amine or the base.[1]
-
Solution: Use anhydrous solvents and reagents. Ensure the base is of high purity.
-
-
Double Benzylation of Amine: If benzylamine is used, it's possible for the product, 8-(benzylamino)quinoline, to react with another molecule of 8-haloquinoline, though this is less common than with primary alkylamines. A more likely scenario is reaction with the benzyl halide starting material if the synthesis route is reversed (8-aminoquinoline + benzyl halide).
-
Homocoupling of Aryl Halide: The formation of biquinoline species can occur, promoted by the palladium catalyst.
-
Causality: This side reaction is more prevalent at high catalyst loadings or if the reductive elimination step of the desired amination is slow.
-
Solution: Optimize the catalyst loading (typically 1-2 mol % Pd). Ensure the chosen ligand promotes rapid C-N reductive elimination.
-
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Q4: I have a good conversion, but I'm losing a significant amount of product during purification. What is the recommended purification strategy?
A4: 8-(Benzylamino)quinoline is a moderately polar, basic compound. Purification challenges often arise from its physical properties or residual catalyst.
-
Column Chromatography: This is the most common method for purifying research-scale reactions.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Because the product is a tertiary amine, it can streak on silica gel. To prevent this, add a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia in methanol to the eluent. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
Troubleshooting: If the product is difficult to separate from a nonpolar impurity, consider using a different solvent system (e.g., toluene/acetone).
-
-
Acid-Base Extraction: You can exploit the basicity of the quinoline nitrogen for purification.
-
Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.[8]
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until the pH is >10. The product will precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer, filter, and evaporate the solvent.
-
-
Crystallization: If the crude product is sufficiently pure (>90%), crystallization can be an excellent final purification step.
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.[9]
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization based on the specific substrate and available reagents.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd precatalyst (e.g., XPhos Pd G3, 2 mol %) and the XPhos ligand (if not using a precatalyst, 2.2 mol %).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
-
Addition of Reagents:
-
Under a positive pressure of argon, add 8-bromoquinoline (1.0 equivalent).
-
Add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the 8-bromoquinoline).
-
Finally, add benzylamine (1.2 equivalents) via syringe.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes with 1% Et₃N) or LC-MS. Look for the disappearance of the 8-bromoquinoline spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
References
-
Hayhow, T. G., et al. (2020). Optimization of a Palladium-Catalyzed Buchwald–Hartwig Amination for PROTAC Synthesis. ResearchGate. Available at: [Link]
-
Iacobazzi, R. M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 8-hydroxyquinoline.
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
-
Thakur, G. S., et al. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Available at: [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from: [Link]
-
Royal Society of Chemistry. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from: [Link]
-
Tadesse, S., & Gessesse, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from: [Link]
-
ResearchGate. (n.d.). Mechanistic details of the synthesis of quinoline using benzylamine as.... Retrieved from: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from: [Link]
-
Automated Topology Builder. (n.d.). 6-(Benzylamino)-8-quinolinol. Retrieved from: [Link]
-
MDPI. (2017). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from: [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]
- Google Patents. (n.d.). Process for the manufacture of 8-hydroxy quinoline.
-
MDPI. (2022). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from: [Link]
-
Kinzel, T., et al. (2010). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from: [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from: [Link]
-
ResearchGate. (2006). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. Retrieved from: [Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
Navigating the Skraup Quinoline Synthesis: A Technical Guide to Overcoming Tar Formation
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a cornerstone of heterocyclic chemistry since 1880, offers a direct and cost-effective route to the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] However, the classical Skraup reaction is notoriously challenging, often characterized by a violent exotherm and the formation of significant amounts of intractable tar, which can drastically reduce yields and complicate purification.[3][4][5]
This technical support center, designed for laboratory professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of the Skraup synthesis. Here, we dissect the root causes of tar formation and offer field-proven strategies to optimize your reaction, enhance safety, and improve product yields.
Troubleshooting Guide: From Tarry Mess to Clean Product
This section addresses specific issues encountered during the Skraup synthesis in a practical question-and-answer format.
Question 1: My reaction is extremely vigorous and difficult to control, leading to a dark, tarry product with low yield. What is happening and how can I mitigate this?
Answer: The violent exotherm is a hallmark of the classical Skraup synthesis.[5] It is primarily driven by the highly exothermic polymerization of acrolein, which is generated in situ from the sulfuric acid-catalyzed dehydration of glycerol.[3][6] This uncontrolled temperature spike accelerates side reactions, leading to the formation of high-molecular-weight polymeric byproducts, collectively known as tar.
Causality: The strong acidic environment and high temperatures promote the rapid polymerization of the electron-deficient acrolein. This process competes with the desired conjugate addition of the aniline, consuming starting materials and leading to a complex, insoluble mixture.
Optimization Strategies:
-
Employ a Reaction Moderator: The most effective way to tame the reaction's vigor is to introduce a moderator. Ferrous sulfate (FeSO₄·7H₂O) is the most commonly used and acts as a heat moderator, promoting a more controlled and extended reaction profile.[3][5] Boric acid can also be used for this purpose.[6] The order of addition is critical: ferrous sulfate should be added to the aniline, glycerol, and oxidizing agent mixture before the slow addition of sulfuric acid.[3]
-
Controlled Reagent Addition & Gradual Heating:
-
Combine the aniline, glycerol, oxidizing agent, and ferrous sulfate in the reaction vessel.
-
Slowly add concentrated sulfuric acid with efficient stirring and external cooling (e.g., an ice bath) to manage the initial heat of mixing.
-
Begin heating the mixture gently. As the reaction initiates, it will become self-sustaining and may boil without external heating.
-
Remove the heat source during the vigorous phase of the reaction. Reapply heat only after the initial exotherm has subsided to maintain a steady reflux.
-
-
Choice of Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent, it contributes to the reaction's vigor.[5] Arsenic pentoxide is a historical alternative that is reported to result in a less violent reaction, though its toxicity is a significant drawback.[5] For some applications, milder oxidizing agents or alternative methods may be suitable.
Question 2: Despite controlling the exotherm, I am still observing significant tar formation. How can I further reduce byproducts and improve the purity of my crude product?
Answer: Even with moderation, some level of tar formation is common. Optimizing the choice of reagents and purification strategy is key to isolating a clean product.
Optimization & Purification Workflow:
Caption: A typical workflow for the purification of quinoline from a Skraup reaction mixture.
Detailed Steps:
-
Work-up: After the reaction is complete, allow the mixture to cool. Carefully dilute the reaction mixture with water and make it strongly alkaline with a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and converts the quinoline salt into its free base form.
-
Steam Distillation: This is a highly effective method for separating the volatile quinoline from the non-volatile tar.[3] The crude quinoline will co-distill with the steam, leaving the tarry residue behind in the distillation flask.
-
Solvent Extraction: The distillate, which contains an oily layer of crude quinoline and an aqueous layer, should be extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) to ensure complete recovery of the product.
-
Final Purification: The combined organic extracts can be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The resulting crude quinoline can be further purified by vacuum distillation.
Question 3: Are there modern alternatives to the classical Skraup synthesis that can inherently minimize tar formation?
Answer: Yes, several modern approaches have been developed to improve the Skraup synthesis, making it more efficient and environmentally friendly.
-
Microwave-Assisted Skraup Synthesis: The use of microwave irradiation as a heating source can significantly reduce reaction times and, in some cases, improve yields.[7][8] The rapid and uniform heating provided by microwaves can lead to a more controlled reaction and reduced byproduct formation. For example, a microwave-assisted Skraup reaction in water has been reported to produce various quinolines in 10–66% yields.[8]
-
Ionic Liquids as Solvents and Catalysts: Ionic liquids are non-volatile, thermally stable solvents that can have a profound effect on reaction outcomes.[7] They have been successfully employed in the Skraup synthesis to improve yields and simplify product isolation. Their use can lead to milder reaction conditions and a reduction in the formation of tarry byproducts.
Frequently Asked Questions (FAQs)
-
What is the role of ferrous sulfate in the Skraup reaction? Ferrous sulfate acts as a moderator, controlling the highly exothermic nature of the reaction. It is believed to function by creating a more gradual and sustained release of heat, thus preventing a runaway reaction and reducing the formation of tar.[3][5]
-
Can I use a different acid instead of sulfuric acid? Concentrated sulfuric acid is crucial for the dehydration of glycerol to acrolein, a key intermediate in the reaction.[3] While other strong acids might be capable of this, sulfuric acid is the most commonly and effectively used.
-
What are some common oxidizing agents used in the Skraup synthesis? Nitrobenzene is the most traditional oxidizing agent and can also act as a solvent.[5] Arsenic pentoxide has been used historically and is known to produce a less violent reaction, but its high toxicity is a major concern.[5] Other oxidizing agents that have been explored include ferric compounds and vanadium pentoxide.[9]
-
How can I ensure the safety of the Skraup reaction in my lab? Due to its exothermic nature, the Skraup reaction must be handled with care. Always conduct the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a plan for controlling the exotherm, such as an ice bath readily available.[10][11] The use of a moderator like ferrous sulfate is highly recommended for larger-scale reactions.
Quantitative Data Summary
The yield of the Skraup synthesis is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of reported yields for the synthesis of quinoline from aniline under various conditions.
| Oxidizing Agent | Moderator | Yield (%) | Reference |
| Nitrobenzene | Ferrous Sulfate | 84-91% | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[3] |
| Arsenic Acid | Not specified | Generally higher than ferric oxide method | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[3] |
| Nitrobenzene | Boric Acid | Lower than with ferrous sulfate | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[3] |
Experimental Protocols
Classic Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from the well-established procedure in Organic Syntheses.[3]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for work-up)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Mix the components thoroughly.
-
Slowly and with efficient stirring and cooling, add concentrated sulfuric acid in portions.
-
Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the boiling.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for an additional 3-5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with water and transfer it to a larger flask suitable for steam distillation.
-
Make the solution strongly alkaline by the cautious addition of a concentrated sodium hydroxide solution.
-
Perform steam distillation until no more oily quinoline droplets are observed in the distillate.
-
Extract the distillate with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
The crude quinoline can be further purified by vacuum distillation.
Visualizing the Skraup Synthesis and Tar Formation
The following diagrams illustrate the key chemical transformations in the Skraup synthesis and the competing pathway of tar formation.
Caption: The reaction mechanism of the Skraup synthesis of quinoline.
Caption: The primary pathway for tar formation in the Skraup synthesis.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]
-
Skraup reaction - Wikipedia. Available at: [Link]
-
(PDF) ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. - ResearchGate. Available at: [Link]
-
The Skraup Synthesis of Quinolines - Organic Reactions. Available at: [Link]
-
¹³C-NMR spectroscopic analysis of 13a. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC - NIH. Available at: [Link]
-
Skraup's Synthesis - Vive Chemistry - WordPress.com. Available at: [Link]
-
The protection of reactors containing exothermic reactions: an HSE view - IChemE. Available at: [Link]
-
Comparison of the effectiveness of ferrous ascorbate with ferrous sulphate in improving haemoglobin percentage among ante-natal mothers in rural field practice area of a medical college - NIH. Available at: [Link]
-
Preparation and Properties of Quinoline. Available at: [Link]
-
Control Thermal Runaway and Chemical Reaction Hazards | TÜV SÜD PSB. Available at: [Link]
-
Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1) in water under microwave irradiations a - ResearchGate. Available at: [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]
-
Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
3-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]
-
Making quinoline - the Skraup synthesis - YouTube. Available at: [Link]
- Safety Precautions for Handling Exothermic Reactions - Google Docs.
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Reaction / Product testing - HSE. Available at: [Link]
- US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents.
Sources
- 1. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
Navigating the Complexities of Quinoline Synthesis: A Technical Guide to Overcoming Side Reactions in the Friedländer Condensation
For Immediate Release
[City, State] – January 26, 2026 – For researchers, scientists, and professionals in drug development, the Friedländer synthesis is a cornerstone for constructing the quinoline scaffold, a privileged core in a multitude of pharmacologically active agents. However, the path to pure, high-yield quinoline derivatives is often fraught with challenges, primarily due to a variety of competing side reactions. This technical support guide, designed by our Senior Application Scientists, provides an in-depth, troubleshooting framework to diagnose and resolve common issues encountered during the Friedländer synthesis, ensuring the integrity and success of your experimental outcomes.
Understanding the Friedländer Synthesis: A Mechanistic Overview
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing an α-methylene group, typically catalyzed by either acid or base.[1][2] The reaction proceeds through a sequence of steps, ultimately leading to the formation of a substituted quinoline. Two primary mechanistic pathways are generally accepted, differing in the initial step.[3]
One pathway commences with an aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol reaction and subsequent dehydration to yield the quinoline ring.[3] The prevailing mechanism is often dictated by the specific reactants and reaction conditions employed.
Figure 1: Competing mechanistic pathways in the Friedländer synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the Friedländer synthesis in a practical question-and-answer format.
Issue 1: Low Yield and Complex Product Mixture Due to Aldol Self-Condensation
Q1: My reaction is producing a complex mixture of byproducts with a low yield of the desired quinoline. TLC analysis shows multiple spots. What is the likely cause?
A: A frequent culprit for low yields and complex reaction mixtures, particularly under basic conditions, is the aldol self-condensation of the ketone reactant .[1] Ketones with α-hydrogens can react with themselves to form β-hydroxy ketones and their corresponding dehydrated α,β-unsaturated ketones, consuming the starting material and complicating purification.
Sources
Technical Support Center: Purification of 8-(Benzylamino)quinoline by Column Chromatography
Welcome to the technical support center for the purification of 8-(benzylamino)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the column chromatography of this compound. Here, we move beyond simple step-by-step instructions to explain the why behind the how, ensuring a robust and reproducible purification process.
Introduction: The Challenges of Purifying 8-(Benzylamino)quinoline
8-(Benzylamino)quinoline, a derivative of the versatile 8-aminoquinoline scaffold, presents unique purification challenges. Its structure contains a basic quinoline nitrogen and a secondary amine, making it susceptible to interactions with the stationary phase that can lead to common issues such as peak tailing, poor resolution, and even on-column degradation. Furthermore, the chelating nature of the 8-aminoquinoline moiety can sometimes lead to unexpected interactions with trace metals in the silica or solvents.[1][2] This guide provides a systematic approach to troubleshooting these issues, ensuring you can achieve high purity and yield.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during the purification of 8-(benzylamino)quinoline via column chromatography.
Problem 1: Significant Streaking or Tailing of the Product Spot on TLC and Column Fractions
Causality: This is the most common issue when purifying nitrogen-containing basic compounds like 8-(benzylamino)quinoline on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic quinoline nitrogen, leading to a non-ideal elution profile. This results in broad, streaky bands and poor separation from impurities.[3]
Solutions:
-
Mobile Phase Modification:
-
Addition of a Competing Base: Incorporating a small amount (0.5-2%) of a volatile base, such as triethylamine (Et₃N) or pyridine, into your mobile phase is highly effective. These bases will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.[4]
-
Systematic Solvent Polarity Adjustment: Begin with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[5] A common starting point for quinoline derivatives is a 7:3 or 8:2 ratio of hexane to ethyl acetate.[5] If streaking persists, a switch to a more polar system like dichloromethane/methanol may be necessary.[5]
-
-
Stationary Phase Deactivation:
Problem 2: The Compound Appears to be Decomposing on the Column
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. While 8-(benzylamino)quinoline is generally stable, certain functionalities or reaction byproducts might be acid-labile.[6]
Solutions:
-
Use of an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds, as it lacks the acidic silanol groups responsible for degradation.[3][4]
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18-functionalized silica gel can be a viable option.
-
-
Minimize Residence Time:
-
Employ flash chromatography with applied pressure to expedite the elution of your compound, thereby reducing its contact time with the stationary phase.[3]
-
-
Work at Reduced Temperatures: For particularly sensitive analogues, conducting the chromatography in a cold room can mitigate thermal degradation.[7]
Problem 3: Poor Separation of 8-(Benzylamino)quinoline from a Similarly Polar Impurity
Causality: Achieving baseline separation between compounds with very similar polarities requires careful optimization of the chromatographic conditions to exploit subtle differences in their interactions with the stationary and mobile phases.
Solutions:
-
Fine-Tuning the Mobile Phase:
-
Isocratic vs. Gradient Elution: If an isocratic (constant solvent composition) elution fails to provide adequate separation, a shallow gradient elution can be employed. A gradual increase in the polarity of the mobile phase can help to resolve closely eluting compounds.
-
Solvent System Exploration: If hexane/ethyl acetate does not provide the desired selectivity, consider exploring other solvent systems. For instance, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the selectivity of the separation.
-
-
Column Packing and Loading:
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as this can lead to band broadening and poor separation.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a concentrated band. Overloading the column will significantly compromise resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC solvent system for 8-(benzylamino)quinoline?
A1: A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] Begin with a ratio of approximately 8:2 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value.[5] For column chromatography, you should aim for an Rf of 0.2-0.3 for your target compound in the chosen solvent system to ensure good separation.
Q2: How can I visualize 8-(benzylamino)quinoline on a TLC plate?
A2: 8-(Benzylamino)quinoline contains a quinoline ring system which is UV active. Therefore, it can be easily visualized under a UV lamp at 254 nm.[8] Additionally, staining with potassium permanganate can be used as a general method for visualizing organic compounds.
Q3: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0). What should I do?
A3: This indicates that the mobile phase is not polar enough to elute your compound. You need to increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If you are already using a high concentration of ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.[5]
Q4: My compound is running with the solvent front on the TLC plate (Rf ≈ 1). What does this mean?
A4: This is the opposite problem; your mobile phase is too polar. You need to decrease its polarity by increasing the proportion of the non-polar component (e.g., hexane in a hexane/ethyl acetate system).[5]
Experimental Protocols
Protocol 1: Standard Column Chromatography of 8-(Benzylamino)quinoline on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen initial mobile phase (e.g., 9:1 hexane/ethyl acetate with 1% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing and add a layer of sand to the top.[3]
-
Sample Loading: Dissolve your crude 8-(benzylamino)quinoline in a minimal amount of dichloromethane or the mobile phase. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for many organic purifications.[9] |
| Alternative Stationary Phase | Neutral or Basic Alumina | Recommended if compound degradation is observed on silica.[3][4] |
| Initial Mobile Phase | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Good starting point for many quinoline derivatives.[5] |
| Mobile Phase Additive | 0.5-2% Triethylamine (Et₃N) | Neutralizes acidic silanol groups, preventing peak tailing.[4] |
| Target Rf on TLC | 0.2 - 0.3 | Optimal for good separation during column chromatography. |
Visualizations
Logical Workflow for Troubleshooting Tailing Peaks
Caption: Troubleshooting workflow for peak tailing.
Decision Tree for Stationary Phase Selection
Caption: Selecting the appropriate stationary phase.
References
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. acgpubs.org [acgpubs.org]
Navigating the Doebner-von Miller Reaction: A Technical Guide to Preventing Polymerization
Welcome to the Technical Support Center for the Doebener-von Miller quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful reaction while mitigating its most common and frustrating side reaction: polymerization. As a seasoned application scientist, I have seen firsthand how the formation of intractable tars can derail a synthesis. This guide moves beyond simple procedural steps to explain the underlying chemistry, empowering you to troubleshoot effectively and achieve higher yields of your target quinoline.
The Challenge: Understanding Polymerization in the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for synthesizing substituted quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] However, the very conditions that promote the desired cyclization—strong acids and heat—are also ideal for the polymerization of the α,β-unsaturated aldehyde or ketone.[3] This acid-catalyzed polymerization is the primary cause of the formation of thick, dark, tarry byproducts that can significantly lower the yield and make product isolation a formidable challenge.[4]
The mechanism of this unwanted polymerization involves the protonation of the carbonyl group of the α,β-unsaturated system, which creates a highly electrophilic species susceptible to nucleophilic attack by another molecule of the unsaturated carbonyl, initiating a chain reaction that leads to high molecular weight polymers.
Below is a diagram illustrating the desired reaction pathway versus the competing polymerization side reaction.
Caption: Desired reaction pathway vs. competing polymerization.
Troubleshooting Guide: From Tar to Pure Product
This section addresses common issues encountered during the Doebner-von Miller reaction in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: My reaction has turned into a thick, dark, unworkable tar. What is the primary cause and how can I prevent this?
Answer: As discussed, the primary culprit is the acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material. Here are several strategies to mitigate this, from simplest to more involved:
-
Control the Temperature: The reaction is often exothermic.[4] Excessive heat accelerates polymerization. Maintain the lowest temperature at which the reaction proceeds at a reasonable rate. Consider starting the reaction at a lower temperature and gradually increasing the heat. If the reaction is vigorous, external cooling may be necessary.[4]
-
Slow Addition of Reagents: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This maintains a low concentration of the polymerizable species at any given time, favoring the desired bimolecular reaction with the aniline over self-polymerization.[4]
-
Optimize Your Acid Catalyst: The choice and concentration of the acid are critical. Excessively harsh conditions can promote tar formation.[3] While Brønsted acids like HCl and H₂SO₄ are common, milder Lewis acids such as ZnCl₂ or SnCl₄ might be more effective in certain cases.[1] It is advisable to perform a small-scale screen of different acid catalysts to find the optimal balance for your specific substrates.
| Catalyst Type | Examples | Strengths | Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Inexpensive, readily available | Can be overly harsh, leading to more polymerization.[3] |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃ | Often milder, can lead to cleaner reactions | More expensive, may require anhydrous conditions.[1] |
Data in this table is for illustrative purposes and optimal conditions will vary.
-
Employ a Biphasic Solvent System: This is a highly effective method to sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), away from the high concentration of acid in the aqueous phase where the aniline is protonated. This dramatically reduces the rate of polymerization.[2]
Question 2: I've managed to reduce tar formation, but my yields are still low. What else can I do?
Answer: Low yields can be due to incomplete reaction or the formation of other byproducts. Here are some further optimization strategies:
-
Introduce a Polymerization Inhibitor: For particularly stubborn cases, the addition of a radical scavenger can be highly effective. Hydroquinone is a common and effective polymerization inhibitor that works by quenching free radicals that can initiate polymerization.[5] A concentration of around 200 ppm (0.02 wt%) is often sufficient to stabilize monomers and can be used as a starting point for optimization.[5]
-
Ensure Complete Oxidation: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[6] If this step is incomplete, your product will be contaminated with the dihydroquinoline, lowering the yield of the desired product. Common oxidizing agents include nitrobenzene or arsenic acid.[7] If you suspect incomplete oxidation, consider increasing the amount of oxidant or the reaction time for the oxidation step.
-
Purity of Starting Materials: Ensure your aniline is freshly distilled and your α,β-unsaturated carbonyl compound is free of polymeric impurities. Old or impure reagents can significantly impact the reaction outcome.
Below is a workflow to systematically troubleshoot a problematic Doebner-von Miller reaction.
Caption: Systematic troubleshooting workflow.
Experimental Protocols
Here are two detailed protocols for running a Doebner-von Miller reaction with measures to prevent polymerization. Always perform a thorough risk assessment before starting any chemical reaction.
Protocol 1: Biphasic Synthesis of 2-Methylquinoline
This protocol utilizes a two-phase system to minimize polymerization.
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1.0 equivalent of aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve 1.2 equivalents of crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[3]
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic. Caution: Exothermic reaction.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Synthesis with a Polymerization Inhibitor
This protocol incorporates hydroquinone to suppress polymerization.
Materials:
-
Aniline (freshly distilled)
-
α,β-Unsaturated Aldehyde or Ketone
-
Acid Catalyst (e.g., concentrated H₂SO₄)
-
Hydroquinone
-
Appropriate Solvent (e.g., ethanol or water)
-
Oxidizing Agent (e.g., nitrobenzene)
-
Sodium Carbonate (for neutralization)
-
Extraction Solvent
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To your chosen solvent in a round-bottom flask, add the aniline (1.0 eq) and the acid catalyst.
-
Add hydroquinone to the mixture to achieve a concentration of approximately 200 ppm relative to the α,β-unsaturated carbonyl compound.
-
Heat the mixture to the desired reaction temperature with vigorous stirring.
-
Slowly add the α,β-unsaturated carbonyl compound (1.1 eq) to the reaction mixture over 1-2 hours.
-
After the addition is complete, add the oxidizing agent (e.g., nitrobenzene).
-
Continue to heat the reaction mixture for the required time, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate until the evolution of gas ceases and the pH is basic.
-
Extract the aqueous layer multiple times with your chosen organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by your chosen method (distillation, chromatography, or recrystallization).
Frequently Asked Questions (FAQs)
Q1: Can I use an α,β-unsaturated ketone instead of an aldehyde? A: Yes, α,β-unsaturated ketones can be used, though the reaction is often more facile with aldehydes. Sterically hindered ketones may give lower yields.
Q2: What is the best way to purify my quinoline from the tar? A: If your product is volatile, steam distillation is an excellent method to separate it from non-volatile tars. For less volatile products, column chromatography is the standard method. A useful tip is to first pass the crude product through a short plug of silica gel to remove the majority of the tar before attempting a full purification by column chromatography.[3]
Q3: Are there any "green" alternatives for the acid catalyst or solvent? A: Some research has explored the use of solid acid catalysts or ionic liquids to make the reaction more environmentally friendly.[2] Water has also been used as a solvent in some cases.[3]
Q4: What are the primary safety concerns with this reaction? A: The Doebner-von Miller reaction involves several hazardous materials and conditions:
-
Aniline: Toxic, a suspected carcinogen, and readily absorbed through the skin.[8]
-
Crotonaldehyde: Highly flammable, toxic, and a lachrymator.[9]
-
Nitrobenzene: Toxic, a suspected carcinogen, and may damage fertility.[10]
-
Strong Acids: Corrosive.
-
Exothermic Reaction: The reaction can be vigorous and generate significant heat.[4]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Q5: How should I dispose of the waste from this reaction? A: The waste from a Doebner-von Miller reaction should be considered hazardous. Neutralize any strong acids before disposal. The aqueous and organic waste streams should be collected separately in appropriately labeled hazardous waste containers for disposal according to your institution's guidelines.[11] Do not pour the waste down the drain.
Conclusion
The Doebner-von Miller reaction is a classic and valuable tool for the synthesis of quinolines. While polymerization can be a significant hurdle, a thorough understanding of the underlying causes and the systematic application of the troubleshooting strategies and protocols outlined in this guide will enable you to overcome this challenge. By carefully controlling reaction parameters and considering the use of preventative measures such as biphasic systems and polymerization inhibitors, you can achieve higher yields and cleaner reactions, ultimately accelerating your research and development efforts.
References
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Wikipedia. (2023). Doebner–Miller reaction.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.
- Carl Roth. (n.d.).
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline.
- Fisher Scientific. (2009).
- Sigma-Aldrich. (2024).
- Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1991). Comprehensive Organic Chemistry II, 4, 105-156.
- ResearchGate. (2021).
- Penta chemicals. (2025).
- Techno PharmChem. (n.d.).
- BenchChem. (2025).
- Sigma-Aldrich. (2025).
- National Center for Biotechnology Information. (2023).
- Chemos GmbH & Co.KG. (n.d.).
- Sigma-Aldrich. (2025).
- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Google Patents. (1991).
- Carl ROTH. (n.d.).
- Fisher Scientific. (2014).
- ResearchGate. (2020). What is the CAS number of the hydroquinone used for preparing 0.1-0.3 wt % hydroquinone solution?.
- BenchChem. (2025).
- CDH Fine Chemical. (n.d.).
- CDH Fine Chemical. (n.d.).
- Chemos GmbH & Co.KG. (n.d.).
- Carl ROTH. (n.d.).
- Merck. (n.d.). Crotonaldehyde MSDS - 802667.
- Fengchen Group. (2026). Polymerization Inhibitors: Safeguarding Monomers with Hydroquinone.
- Google Patents. (2002).
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
- Penta chemicals. (2025).
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com [carlroth.com]
- 11. nj.gov [nj.gov]
Technical Support Center: Achieving Regiochemical Control in Substituted Quinoline Synthesis
Welcome to the technical support center dedicated to the synthesis of substituted quinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoline synthesis, with a particular emphasis on achieving high regioselectivity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you overcome common challenges in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of substituted quinolines, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Poor or Incorrect Regioselectivity in the Doebner-von Miller Synthesis
Scenario: You are attempting a Doebner-von Miller reaction with a meta-substituted aniline and an α,β-unsaturated aldehyde or ketone, but you are obtaining a mixture of 5- and 7-substituted quinolines, or the undesired regioisomer is the major product.
Root Cause Analysis: The regioselectivity in the Doebner-von Miller synthesis is notoriously difficult to predict for meta-substituted anilines. The outcome is governed by a delicate interplay of electronic and steric effects during the electrophilic cyclization step onto the aniline ring. The traditional mechanism involves the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound.[1]
Troubleshooting Steps:
-
Re-evaluate the Catalyst System: The choice of acid catalyst is critical. Strongly acidic conditions, often employed in classical Skraup or Doebner-von Miller reactions, can lead to a lack of selectivity.[1]
-
Protocol: Consider switching from strong protic acids like H₂SO₄ to Lewis acids such as SnCl₄, Yb(OTf)₃, or Sc(OTf)₃. These can offer milder reaction conditions and potentially alter the regiochemical outcome by coordinating with the reactants in a more defined manner.
-
Rationale: Lewis acids can modulate the electronics of the intermediates differently than protic acids, influencing the site of intramolecular electrophilic attack.
-
-
Modify the Reaction Temperature: High temperatures can diminish selectivity by providing enough energy to overcome the activation barriers for the formation of both regioisomers.
-
Protocol: Attempt the reaction at a lower temperature for a longer duration. For instance, if the reaction was run at 120 °C, try it at 80 °C or even room temperature if a sufficiently active catalyst is used.
-
Rationale: The formation of the thermodynamically more stable product is often favored at higher temperatures, which may not be the desired regioisomer. Lower temperatures can favor the kinetically controlled product, which may exhibit higher regioselectivity.
-
-
Investigate Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting regioselectivity.
-
Protocol: Screen a range of solvents with varying polarities. If the reaction is performed in a non-polar solvent like toluene, consider a more polar, aprotic solvent such as DMF or acetonitrile.[2] Conversely, if a polar solvent is being used, a non-polar alternative might be beneficial. Protic solvents like ethanol should be used with caution as they can participate in the reaction or alter the catalyst's activity.[2]
-
Rationale: Solvents can stabilize or destabilize key intermediates in the cyclization step, thus influencing the reaction pathway and the resulting regiochemistry.
-
Issue 2: Undesired Regioisomer in the Friedländer Synthesis with an Unsymmetrical Ketone
Scenario: You are performing a Friedländer annulation with a 2-aminoarylketone and an unsymmetrical ketone, aiming for a specific regioisomer of the resulting polysubstituted quinoline, but the reaction yields the undesired isomer or a mixture.
Root Cause Analysis: The Friedländer synthesis involves the condensation between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[3] When an unsymmetrical ketone is used, two different enolates can form, leading to two possible regioisomers. The regioselectivity is determined by which α-carbon of the unsymmetrical ketone attacks the carbonyl group of the 2-aminoarylketone.
Troubleshooting Steps:
-
Control the Enolate Formation: The key to controlling regioselectivity lies in controlling the formation of the enolate from the unsymmetrical ketone.
-
Protocol under Basic Conditions: The use of different bases can influence the regioselectivity of enolate formation. A bulky base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the kinetic enolate (deprotonation at the less hindered α-carbon). A smaller, non-hindered base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at higher temperatures will favor the thermodynamic enolate (deprotonation at the more substituted α-carbon).
-
Protocol under Acidic Conditions: Acid-catalyzed reactions proceed via an enol intermediate. The regioselectivity will be governed by the relative stabilities of the two possible enols.
-
Rationale: By carefully selecting the base and reaction temperature, you can selectively generate either the kinetic or thermodynamic enolate, thus directing the reaction towards the desired quinoline regioisomer.
-
-
Employ a Pre-formed Enolate Equivalent: To circumvent the issue of competitive enolate formation, consider using a pre-formed enolate equivalent.
-
Protocol: Prepare a silyl enol ether of the unsymmetrical ketone. This will allow for the regioselective generation of the enolate under controlled conditions. The silyl enol ether can then be reacted with the 2-aminoarylketone in the presence of a Lewis acid catalyst.
-
Rationale: This approach decouples the enolate formation from the condensation step, providing a more robust method for controlling the regioselectivity.
-
-
Modify the Ketone Substrate: If possible, modify the unsymmetrical ketone to favor the formation of one enolate over the other.
-
Protocol: Introduce a temporary blocking group on one of the α-carbons to prevent deprotonation at that site. After the Friedländer reaction, this group can be removed.
-
Rationale: This strategy physically prevents the formation of the undesired enolate, leading to a single regioisomeric product.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate quinoline synthesis method for my target molecule?
A1: The choice of synthesis method depends on the desired substitution pattern of the quinoline core. The following diagram provides a decision-making workflow:
Caption: Decision workflow for selecting a quinoline synthesis method.
-
Friedländer Synthesis: Ideal for preparing 2,3- and 2,4-disubstituted quinolines when the appropriate 2-aminoaryl aldehyde/ketone and α-methylene carbonyl compound are available.[4]
-
Doebner-von Miller Synthesis: A versatile method for accessing 2- and 4-substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][4]
-
Combes Synthesis: Suitable for synthesizing 2,4-disubstituted quinolines from anilines and 1,3-dicarbonyl compounds.[4]
-
Skraup Synthesis: Primarily used for the synthesis of quinoline itself or quinolines with simple substitution patterns derived from substituted anilines.[4]
-
Modern Methods: For complex or highly functionalized quinolines, consider transition-metal-catalyzed methods, such as C-H activation strategies, which can offer novel and highly regioselective routes.[5]
Q2: What is the role of directing groups on the aniline ring in controlling regioselectivity?
A2: Directing groups on the aniline ring play a crucial role in determining the position of cyclization, especially in reactions like the Doebner-von Miller and Skraup syntheses.
| Directing Group | Position on Aniline | Expected Major Product(s) | Rationale |
| Electron-donating (e.g., -OCH₃, -CH₃) | meta | 5- and 7-substituted | Activates both ortho and para positions to the directing group for electrophilic attack. The ratio of 5- to 7-substitution will depend on the balance of electronic and steric factors. |
| para | 6-substituted | The ortho positions to the activating group are the most nucleophilic, leading to cyclization at the 6-position. | |
| Electron-withdrawing (e.g., -NO₂, -Cl) | meta | 5- and 7-substituted | Deactivates the ortho and para positions. Cyclization is often less facile and may require harsher conditions, potentially leading to lower selectivity. |
| para | 6-substituted | The directing group deactivates the ring, but the ortho positions are still the most likely sites for cyclization, albeit at a slower rate. |
Q3: Can microwave irradiation improve regioselectivity in quinoline synthesis?
A3: Yes, microwave-assisted organic synthesis can be a valuable tool for improving regioselectivity in certain cases.[6] Microwave heating can lead to rapid and uniform heating of the reaction mixture, which can favor the formation of the kinetically controlled product.[6] This can be particularly useful in reactions where prolonged heating at high temperatures leads to the formation of thermodynamic byproducts and a loss of selectivity. Additionally, microwave irradiation can often reduce reaction times and improve yields.[6]
Q4: How can I confirm the regiochemistry of my substituted quinoline product?
A4: Unambiguous determination of the regiochemistry of your product is essential. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling patterns and chemical shifts of the protons on the quinoline core are highly diagnostic. For example, the presence of a singlet in the aromatic region might indicate substitution at a position that would otherwise have a coupled proton.
-
¹³C NMR: The chemical shifts of the carbon atoms can also provide valuable information about the substitution pattern.
-
2D NMR Techniques: For more complex substitution patterns, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing you to trace the connectivity of the protons around the rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is often the most definitive experiment for establishing long-range connectivity and confirming the substitution pattern.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which can help to differentiate between regioisomers.
-
X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure, including the regiochemistry.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Doebner-von Miller Reaction
This protocol provides a general starting point for optimizing a Doebner-von Miller reaction to improve regioselectivity.
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aniline (1.0 eq.) and the α,β-unsaturated ketone or aldehyde (1.1 eq.) in a dry, aprotic solvent (e.g., 1,2-dichloroethane or acetonitrile, to make a 0.2 M solution).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired quinoline regioisomer.
Protocol 2: Regiocontrolled Friedländer Synthesis via a Pre-formed Silyl Enol Ether
This protocol outlines a method for achieving high regioselectivity in the Friedländer synthesis using an unsymmetrical ketone.
-
Silyl Enol Ether Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the unsymmetrical ketone (1.0 eq.) in dry THF. Cool the solution to -78 °C. Add a solution of LDA (1.05 eq.) in THF dropwise. Stir for 30 minutes at -78 °C. Add chlorotrimethylsilane (1.1 eq.) and allow the reaction to warm to room temperature. After completion, partition the mixture between saturated aqueous NaHCO₃ and pentane. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude silyl enol ether, which can be purified by distillation or used directly.
-
Friedländer Condensation: In a separate flask, dissolve the 2-aminoarylketone (1.0 eq.) and the regiochemically pure silyl enol ether (1.1 eq.) in a dry, aprotic solvent (e.g., CH₂Cl₂). Add a Lewis acid catalyst (e.g., TiCl₄, 1.1 eq.) at 0 °C. Stir the reaction at room temperature and monitor its progress.
-
Workup and Purification: Quench the reaction with water. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Patel, R. J., & Patel, V. K. (2021). A review on synthetic investigation for quinoline- recent green approaches.
- Jia, Y.-X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(22), 8633–8636.
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652–2671.
- Li, W., et al. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 23(3), 859–864.
- Al-dujaili, A. H., & Al-azzawi, S. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20836–20857.
- Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Gao, Z., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. New Journal of Chemistry, 45(47), 22230-22234.
- Venkatachalam, R., & Vang, L. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 72(15), 5849–5852.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Cell Permeability of 8-Aminoquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline derivatives. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the often-challenging issue of poor cell permeability with this important class of compounds. The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with applications ranging from antimalarials to oncology.[1] However, realizing the full therapeutic potential of these derivatives is frequently hampered by their suboptimal passage across biological membranes.
This resource is structured to provide actionable insights, moving from identifying the root causes of poor permeability to implementing scientifically sound strategies for improvement.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific experimental observations and provides a logical framework for troubleshooting poor permeability in your 8-aminoquinoline derivatives.
Q1: My 8-aminoquinoline derivative shows high potency in enzyme/target-based assays but has low activity in cell-based assays. What is the likely cause and how can I confirm it?
A1: A significant drop-off in activity between a biochemical assay and a cellular one is a classic indicator of poor cell permeability. The compound is likely unable to reach its intracellular target at a sufficient concentration.
Troubleshooting Workflow:
-
Confirm Target Engagement in Cells: Before focusing solely on permeability, it's crucial to rule out other possibilities. Use a target engagement assay (e.g., cellular thermal shift assay - CETSA, or a target-specific reporter assay) to confirm that the compound can interact with its target within the cellular environment, even if it requires high concentrations.
-
Directly Measure Permeability: The most direct way to confirm poor permeability is to measure it empirically. Two widely used in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2][3]
-
PAMPA: This is a high-throughput, cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[2][4] It's a good first-line screen for passive permeability.
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[3] It provides a more comprehensive picture of permeability by accounting for both passive diffusion and active transport mechanisms, including efflux.[3]
-
Interpreting the Results:
-
Low PAMPA Permeability: This strongly suggests that the compound has inherent physicochemical properties that hinder its ability to cross a lipid bilayer via passive diffusion.
-
High PAMPA but Low Caco-2 Permeability: This pattern often points towards active efflux, where the compound is being pumped out of the cell by transporters like P-glycoprotein (P-gp). The Caco-2 assay can confirm this by measuring bidirectional transport (apical-to-basolateral vs. basolateral-to-apical). A high efflux ratio is indicative of active transport.[3]
Q2: My permeability assay results (PAMPA/Caco-2) are consistently low. What physicochemical properties of my 8-aminoquinoline derivative should I investigate first?
A2: The permeability of a molecule is governed by a balance of several key physicochemical properties. For 8-aminoquinoline derivatives, the following are the most critical to evaluate:
-
Lipophilicity (LogP/LogD): This is a measure of a compound's oil/water partition coefficient and is a primary determinant of its ability to partition into the lipid bilayer of the cell membrane.[5]
-
Ionization State (pKa): The pKa determines the extent to which a molecule is ionized at a given pH.[9] Ionized species are generally less permeable than their neutral counterparts.[7]
-
The Problem: The 8-amino group is basic, with a pKa that often leads to significant protonation at physiological pH.
-
How to Investigate: Determine the pKa experimentally using methods like potentiometric titration or UV-spectrophotometry.[10]
-
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule influences its desolvation energy when moving from an aqueous environment to the hydrophobic membrane interior.[11]
-
The Problem: The amino group and the quinoline nitrogen are hydrogen bond acceptors, and the amino group is also a donor. Excessive hydrogen bonding capacity can impede membrane transit.[11]
-
How to Investigate: This is typically assessed computationally by counting the number of hydrogen bond donors and acceptors.
-
Decision-Making Diagram for Physicochemical Assessment:
Caption: Troubleshooting flowchart for poor permeability.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about strategies to improve the cell permeability of 8-aminoquinoline derivatives.
Q3: What are the most effective chemical modification strategies to improve the permeability of my 8-aminoquinoline lead compound?
A3: Improving permeability through chemical modification is a balancing act between enhancing membrane transit and maintaining target potency. Here are three field-proven strategies:
-
Modulating Lipophilicity:
-
Rationale: Systematically increasing lipophilicity can enhance partitioning into the cell membrane.[5]
-
Approach: Add small, lipophilic groups (e.g., methyl, ethyl, halogen atoms) to the quinoline core or the side chain. Be mindful that excessive lipophilicity (LogD > 5) can lead to poor solubility and increased metabolic liability.[10]
-
Example: The antimalarial drug tafenoquine is more lipophilic than its predecessor primaquine, contributing to its improved pharmacokinetic profile.[12]
-
-
Prodrug Approaches:
-
Rationale: A prodrug is an inactive form of a drug that is converted to the active form in the body.[13] This approach is particularly effective for masking the polar 8-amino group, which is often protonated at physiological pH.[14] By temporarily neutralizing this charge, the prodrug can more easily cross the cell membrane.[14]
-
Approach: Convert the primary amine into a bioreversible amide, carbamate, or other linkage. The choice of the promoiety can be tailored to be cleaved by specific enzymes (e.g., esterases) that are abundant in the target cells or systemically.[15]
-
-
Intramolecular Hydrogen Bonding (IHB):
-
Rationale: Introducing a functional group that can form an intramolecular hydrogen bond with the 8-amino group can "shield" its polarity from the aqueous environment.[16] This reduces the desolvation penalty for entering the lipid membrane, thereby improving permeability without significantly increasing lipophilicity.[11]
-
Approach: Strategically place a hydrogen bond acceptor (e.g., a methoxy or carbonyl group) on a side chain in a position that allows for the formation of a stable, pseudo-six-membered ring with the amine.[17]
-
Summary of Chemical Modification Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Increase Lipophilicity | Enhances partitioning into the lipid membrane. | Risk of decreased solubility, increased metabolism, and off-target toxicity if LogD becomes too high. |
| Prodrug Synthesis | Masks polar functional groups (e.g., the 8-amino group) to facilitate passive diffusion.[18] | Requires efficient and predictable in vivo conversion to the active drug. The promoiety must be non-toxic. |
| Intramolecular H-Bonding | Shields polar groups, reducing the energy barrier for membrane entry.[16] | Requires specific stereochemistry and can be challenging to design without disrupting target binding. |
Q4: Beyond chemical modification, are there formulation strategies that can improve the oral bioavailability of poorly permeable 8-aminoquinoline derivatives?
A4: Yes, formulation can play a critical role in overcoming permeability barriers, especially for oral drug delivery.[19][20]
-
Lipid-Based Formulations: These are among the most effective strategies for improving the absorption of poorly permeable drugs.[21]
-
Mechanism: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) create fine oil-in-water emulsions in the gastrointestinal tract.[21] The drug remains dissolved in the lipid droplets, which can enhance its absorption through various mechanisms, including increasing its concentration at the epithelial surface and potentially utilizing lipid uptake pathways.[22]
-
-
Use of Permeation Enhancers:
-
Mechanism: These are excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular transport (i.e., passage between cells).[23]
-
Caution: This approach must be carefully evaluated for potential toxicity and disruption of the natural gut barrier function.[23]
-
-
Nanoparticle Formulations:
-
Mechanism: Encapsulating the 8-aminoquinoline derivative in polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation in the gut and facilitate its uptake by intestinal cells.[21]
-
Workflow for Formulation Strategy Selection:
Caption: Decision tree for selecting a formulation strategy.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for conducting a PAMPA experiment to assess passive permeability.
Objective: To determine the effective permeability (Pe) of an 8-aminoquinoline derivative across an artificial lipid membrane.
Materials:
-
96-well filter plates (donor plate) with a PVDF membrane.
-
96-well acceptor plates.
-
Lecithin in dodecane solution (or a commercially available PAMPA lipid solution).[4]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution in DMSO.
-
Reference compounds (high and low permeability controls).
-
Plate reader (UV-Vis).
Procedure:
-
Prepare Acceptor Plate: Add 180 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Allow the lipid to impregnate the membrane for 5 minutes.
-
Prepare Donor Solutions: Dilute the test and reference compound stock solutions in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
Start the Assay: Add 200 µL of the donor solutions to the corresponding wells of the lipid-coated filter plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter plate's wells are in contact with the solution in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor plates for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectrophotometry for this high-throughput format.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate equations that take into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.
References
- Wen, J., & Huang, Y. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 15(4), 1189.
- Berman, J. D., & Tekwani, B. L. (2011). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene, 85(4), 655–660.
- Ferreira, L. G., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(2), 246.
-
ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987.
- Coghi, P. (2021). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease, 6(3), 154.
- Jinks, J. (2024). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
- Pande, V., et al. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(4), 313–317.
- Avula, B., et al. (2011).
- Gizzatov, A., et al. (2017). Predicting a Drug’s Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4786–4797.
- Shinde, G., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 198394.
- Kulkarni, S., & Doshi, J. (2012). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. AAPS PharmSciTech, 13(4), 1141–1145.
- Ferreira, L. G., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(2), 246.
- Del-Pozo, J. L., et al. (2012). The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase. Antimicrobial Agents and Chemotherapy, 56(8), 4156–4164.
- Tsinman, K., et al. (2011). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences, 100(11), 4973–4985.
- Gryca, E., et al. (2021). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.
-
ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
- Khan, I., et al. (2023). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Current Organic Chemistry, 27(14), 1218–1235.
-
JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]
- Guba, W., et al. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. Molecules, 28(20), 7167.
- Alex, A., et al. (2014). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 5(10), 1452–1457.
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Retrieved from [Link]
- Kuhn, B., et al. (2016). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 59(17), 8047–8054.
-
ResearchGate. (n.d.). (PDF) 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Retrieved from [Link]
- Predicting Drug Properties: Computational Strategies for Solubility and Permeability Rates. (2024).
-
ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. Retrieved from [Link]
- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. IDrugs, 7(6), 571–574.
-
ResearchGate. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Retrieved from [Link]
- Rautio, J. (2008). Prodrugs for Amines. Molecules, 13(5), 1145–1175.
-
ResearchGate. (n.d.). (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Retrieved from [Link]
- Atkovska, K., et al. (2024). Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms. PLOS Digital Health, 3(4), e0000473.
- Zhang, H., et al. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(6), 2970–2976.
- Teixeira, J., & Sotomayor, M. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(2), 1147–1158.
-
YouTube. (2019). Caco 2 Cell Permeability Assay. Retrieved from [Link]
-
JoVE. (2025). Video: Bioavailability Enhancement: Drug Permeability Enhancement. Retrieved from [Link]
- Guba, W., et al. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. Molecules, 28(20), 7167.
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 7. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Prodrugs for Amines [mdpi.com]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Quenching of Fluorescence in 8-Aminoquinoline-Based Probes
Welcome to the technical support center for 8-aminoquinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorescence quenching in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of fluorescence quenching and the specific characteristics of 8-aminoquinoline probes.
Q1: What is fluorescence quenching and why is it important for my 8-aminoquinoline-based assay?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore.[1] This phenomenon can be caused by a variety of molecular interactions, including excited-state reactions, energy transfer, and the formation of ground-state complexes.[1] For assays utilizing 8-aminoquinoline probes, understanding quenching is critical as it can be both an intended signal mechanism and an unwanted artifact. For instance, the quenching of an 8-aminoquinoline probe upon binding to a target analyte can be the basis of a "turn-off" sensor. Conversely, unintended quenching can lead to a loss of signal and inaccurate data.
Q2: What are the primary mechanisms of fluorescence quenching?
Fluorescence quenching is broadly categorized into two main types: dynamic and static quenching.[2]
-
Dynamic (or Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. A key characteristic of dynamic quenching is a decrease in the fluorescence lifetime of the probe.[2]
-
Static Quenching: This arises from the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. In this case, the fluorescence lifetime of the uncomplexed probe remains unchanged.[2]
Other important quenching mechanisms include Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT), which are often key to the design of "smart" probes that respond to specific analytes or environmental changes.[3]
Q3: Are 8-aminoquinoline probes prone to photobleaching?
Yes, like most organic fluorophores, 8-aminoquinoline derivatives are susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[4] The rate of photobleaching is dependent on the intensity and duration of light exposure, as well as the local chemical environment. Minimizing exposure to high-intensity light and using antifade reagents can help mitigate this issue.[5][6]
Q4: How does the local environment (pH, solvent) affect the fluorescence of my 8-aminoquinoline probe?
The fluorescence of 8-aminoquinoline probes is often highly sensitive to the local environment.
-
pH: The protonation state of the quinoline nitrogen and the amino group can significantly alter the electronic structure and, consequently, the fluorescence properties of the probe. Some 8-aminoquinoline derivatives have been specifically designed as fluorescent pH probes.[7][8] It is crucial to perform experiments in well-buffered solutions to avoid pH-induced fluorescence fluctuations.
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state and affect the efficiency of non-radiative decay pathways.[9] Changes in solvent can lead to shifts in the emission spectrum and changes in fluorescence intensity.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with 8-aminoquinoline-based probes.
Problem 1: Unexpectedly Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are correctly set for your specific 8-aminoquinoline probe. Ensure that the slit widths and detector gain are optimized for your sample.[10] |
| Probe Degradation | 8-aminoquinoline derivatives can be susceptible to degradation over time, especially if not stored correctly. Prepare fresh solutions of your probe from a solid stock and compare the signal to older solutions. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure times necessary to obtain a good signal. Consider using an antifade mounting medium for microscopy applications.[5] |
| Quenching by Buffer Components | Some common buffer components or contaminants can act as quenchers. Prepare your probe in different, high-purity buffers to see if the signal improves. Common culprits can include halide ions or heavy metal contaminants. |
| Inner Filter Effect | At high concentrations, the probe itself or other components in the sample can absorb the excitation or emission light, leading to a non-linear decrease in fluorescence.[11][12] Dilute your sample and check if the fluorescence intensity increases proportionally. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Biological samples, cell culture media, and even some plasticware can exhibit autofluorescence.[13] Always run a blank sample (without the probe) to determine the level of background fluorescence. For cell-based assays, consider using phenol red-free media.[10] |
| Non-specific Binding of the Probe | The probe may be binding non-specifically to cellular components or surfaces, contributing to a high background signal.[5] Increase the number of washing steps or include a blocking agent (e.g., BSA) in your protocol. |
| Probe Aggregation | At high concentrations or in certain solvents, 8-aminoquinoline probes can aggregate, which may lead to changes in their fluorescence properties, including an increase in scattered light that can be misinterpreted as background.[14][15] Try reducing the probe concentration or changing the solvent. |
| Impure Probe | Fluorescent impurities from the synthesis of the probe can contribute to background signal. If possible, verify the purity of your probe using techniques like HPLC or mass spectrometry. |
Problem 3: Inconsistent or Irreproducible Fluorescence Readings
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Fluctuations in pH | As mentioned, the fluorescence of 8-aminoquinoline probes can be highly pH-sensitive.[7] Ensure that your solutions are adequately buffered and that the pH is consistent across all experiments. |
| Temperature Variations | Dynamic quenching is a temperature-dependent process.[16] Ensure that all your measurements are performed at a constant and controlled temperature. |
| Evaporation of Solvent | Over the course of an experiment, particularly in multi-well plate formats, solvent evaporation can concentrate the sample and lead to an apparent increase in fluorescence. Use plate seals or an automated incubator to minimize evaporation. |
| Instrument Drift | The lamp and detector of a fluorometer can drift over time. Always allow the instrument to warm up sufficiently and perform regular calibration checks. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to investigate and validate fluorescence quenching phenomena.
Protocol 1: Distinguishing Between Static and Dynamic Quenching
This protocol uses temperature-dependent fluorescence measurements to differentiate between static and dynamic quenching mechanisms.
Diagram of Quenching Mechanisms
Caption: Workflow for determining the photostability of a fluorescent probe.
Methodology:
-
Prepare the probe solution: Prepare a solution of your 8-aminoquinoline probe at a working concentration in your experimental buffer.
-
Initial fluorescence measurement: Place the sample in the fluorometer and measure the initial fluorescence intensity (F₀) at the optimal excitation and emission wavelengths.
-
Continuous illumination: Continuously expose the sample to the excitation light at a constant intensity.
-
Time-course measurements: Record the fluorescence intensity (Fₜ) at regular time intervals (e.g., every 30 seconds) for a prolonged period (e.g., 10-30 minutes).
-
Data analysis: Plot the normalized fluorescence intensity (Fₜ/F₀) as a function of time. The rate of decay of this curve is a measure of the photobleaching rate of your probe under those specific conditions.
-
(Optional) Dark control: To ensure that the observed decrease in fluorescence is due to photobleaching and not chemical degradation, a parallel sample can be kept in the dark and its fluorescence measured at the beginning and end of the experiment. [15]
Section 4: Data Interpretation and Quantitative Analysis
This section provides guidance on the quantitative analysis of quenching data.
Table 1: Key Parameters for Quenching Analysis
| Parameter | Description | How to Determine |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. | Determined by comparing the integrated fluorescence intensity of the sample to that of a known standard. [1][17][18] |
| Stern-Volmer Constant (KSV) | A measure of the efficiency of quenching. | Determined from the slope of a Stern-Volmer plot (I₀/I vs. [Q]), where I₀ is the fluorescence intensity in the absence of the quencher and I is the intensity in the presence of the quencher at concentration [Q]. [19] |
| Bimolecular Quenching Constant (kq) | The rate constant for the quenching process. | Calculated from the Stern-Volmer constant (KSV) and the fluorescence lifetime of the probe in the absence of the quencher (τ₀) using the equation: kq = KSV / τ₀. |
Note on Data Interpretation: A linear Stern-Volmer plot is indicative of a single quenching mechanism (either purely dynamic or purely static). An upward curvature in the plot can suggest a combination of both static and dynamic quenching.
References
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors (Basel). [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules. [Link]
-
8-Aminoquinoline Therapy for Latent Malaria. (2019). Clinical Microbiology Reviews. [Link]
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024). HORIBA. [Link]
-
Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). (n.d.). ResearchGate. [Link]
-
Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. (1987). Journal of Chemical Education. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. [Link]
-
Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. (2019). The Journal of Physical Chemistry C. [Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2016). Molecules. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. (2011). ResearchGate. [Link]
-
Synthesis, characterization, and cellular localization of a fluorescent probe of the antimalarial 8-aminoquinoline primaquine. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). Analytical Chemistry. [Link]
-
Fluorescence spectroscopic studies on preferential solvation and bimolecular quenching reactions of Quinolin-8-ol in binary solvent mixtures. (2020). Journal of Physics: Conference Series. [Link]
-
Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. (2022). Pharmaceutics. [Link]
-
8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. (2000). Antimicrobial Agents and Chemotherapy. [Link]
-
Photobleaching. (2006). ResearchGate. [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. [Link]
-
A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. (2020). ResearchGate. [Link]
-
Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. (2004). Journal of Microscopy. [Link]
-
From aggregation-caused quenching luminogens to solid fluorescent materials. (2016). Science China Chemistry. [Link]
-
Determination of the fluorescence quantum yield. (n.d.). The Royal Society of Chemistry. [Link]
-
Fluorescence Quenching. (2016). ETH Zurich. [Link]
-
Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (2019). Spectroscopy. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). Nature Protocols. [Link]
-
8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. (2000). Antimicrobial Agents and Chemotherapy. [Link]
-
Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors. (2020). Sensors. [Link]
-
Loss of image quality in photobleaching during microscopic imaging of fluorescent probes bound to chromatin. (2005). ResearchGate. [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). Analytical Chemistry. [Link]
-
Fluorescent microscopy troubleshooting: high background. (2019). YouTube. [Link]
-
Static and dynamic model fluorescence quenching of laser dye by carbon tetrachloride in binary mixtures. (2017). ResearchGate. [Link]
-
Molecular fluorescent pH-probes based on 8-hydroxyquinoline. (2014). ResearchGate. [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (2020). Journal of Materials Chemistry C. [Link]
-
Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles. (2024). Firenze University Press. [Link]
-
Troubleshooting guide. (n.d.). Montana Molecular. [Link]
-
Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[3][20]henanthroline Ligand and Its Cu(I) Complexes. (2023). Molecules. [Link]
-
Fluorescence enhancement of quinolines by protonation. (2020). Scientific Reports. [Link]
-
Troubleshooting about Immunofluorescence experiment. (2024). ResearchGate. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Making sure you're not a bot! [opus4.kobv.de]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Antimalarial Efficacy of 8-(Benzylamino)quinoline and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
In the persistent global fight against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel and effective therapeutic agents. While chloroquine, a 4-aminoquinoline, has long been a cornerstone of antimalarial chemotherapy, its efficacy has been severely compromised by resistance. This has shifted focus towards alternative scaffolds, including the 8-aminoquinoline class of compounds. This guide provides a detailed comparative analysis of a representative 8-aminoquinoline derivative, 8-(benzylamino)quinoline, and the benchmark antimalarial, chloroquine, with a focus on their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Section 1: Unraveling the Mechanisms of Antimalarial Action
A fundamental understanding of a drug's mechanism of action is paramount in assessing its potential and anticipating resistance development. Chloroquine and 8-aminoquinolines, while both targeting the intra-erythrocytic stages of the malaria parasite, exhibit distinct primary modes of action.
Chloroquine: Disrupting Heme Detoxification
Chloroquine's primary target is the parasite's food vacuole, an acidic organelle where it digests host hemoglobin. This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline structure called hemozoin. Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole and is thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.
Resistance to Chloroquine: The primary mechanism of chloroquine resistance in P. falciparum is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane. These mutations are believed to enable the transporter to efflux chloroquine from the food vacuole, reducing its concentration at the target site.
8-Aminoquinolines: A Class with Diverse Activities
The 8-aminoquinoline class, which includes the licensed drug primaquine, is renowned for its activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale. Their mechanism of action against these stages is thought to involve metabolic activation by host enzymes into reactive intermediates that induce oxidative stress.
While their blood-stage activity is generally weaker than their effect on liver stages, certain 8-aminoquinoline derivatives have demonstrated potent schizontocidal effects. Some studies suggest that, similar to chloroquine, some 8-aminoquinolines can inhibit hematin polymerization, indicating a potential dual mechanism of action for certain analogs. The benzylamino moiety in 8-(benzylamino)quinoline is a structural modification aimed at enhancing this blood-stage activity.
Section 2: In Vitro Efficacy: A Head-to-Head Comparison
The in vitro susceptibility of P. falciparum to antimalarial compounds is a critical determinant of their potential clinical utility. This is typically quantified by the half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit parasite growth by 50%.
| Compound/Derivative Class | P. falciparum Strain | IC50 (nM) | Key Findings & Reference |
| Chloroquine | Chloroquine-Sensitive (e.g., 3D7, HB3) | 10 - 30 | Highly potent against sensitive strains. |
| Chloroquine-Resistant (e.g., Dd2, K1) | 100 - >500 | Significantly reduced efficacy against resistant strains. | |
| 8-Aminoquinoline Analogs (General) | Chloroquine-Resistant | 50 - 100 | Six out of thirteen tested 8-aminoquinoline analogs showed IC50 values in this range, indicating they are an order of magnitude more potent than primaquine. Importantly, they were not cross-resistant with chloroquine. |
| 5-Aryl-8-Aminoquinoline Derivatives | Chloroquine-Resistant | More potent than against CQ-sensitive | These derivatives demonstrated greater activity against chloroquine-resistant clones, suggesting a different interaction at the target site or circumvention of resistance mechanisms. |
Interpretation of Data: The available data strongly suggests that structural modifications to the 8-aminoquinoline scaffold can yield compounds with significant activity against chloroquine-resistant P. falciparum. The lack of cross-resistance is a particularly encouraging finding, indicating that these compounds may be effective where chloroquine has failed. The increased potency of some derivatives against resistant strains further highlights their potential as valuable leads in drug discovery programs.
Section 3: Experimental Protocols for Efficacy and Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for determining the in vitro antiplasmodial activity and cytotoxicity of candidate compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used, robust, and cost-effective method for high-throughput screening of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.
Experimental Workflow Diagram:
A Researcher's Guide to the In Vitro Validation of 8-(Benzylamino)quinoline as a PI3K/Akt/mTOR Inhibitor
This guide provides a comprehensive framework for the in vitro validation of 8-(Benzylamino)quinoline as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway. We will delve into the scientific rationale behind the experimental design, present detailed protocols for key assays, and compare its potential efficacy against established inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Critical Role of the PI3K/Akt/mTOR Pathway in Oncology
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide array of human cancers has positioned it as a prime target for therapeutic intervention.[2][4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, leading to the activation of PI3K.[4] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger.[6][7][8] This cascade continues with the activation of Akt and subsequently mTOR, which exists in two distinct complexes, mTORC1 and mTORC2, that regulate a multitude of downstream cellular functions.[9][10] Given its central role, inhibitors targeting various nodes of this pathway have been a major focus of cancer drug discovery.[4][9][11]
8-(Benzylamino)quinoline: A Novel Inhibitor Candidate
Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[12][13][14] Recent studies have explored quinoline-based compounds as potential PI3K/mTOR dual inhibitors.[15] 8-(Benzylamino)quinoline is a novel synthetic compound belonging to this class. Its structural characteristics suggest a potential interaction with the kinase domain of PI3K and/or mTOR, making it a compelling candidate for investigation.
A Strategic Approach to In Vitro Validation
The validation of a novel kinase inhibitor requires a multi-faceted approach to ascertain its potency, selectivity, and mechanism of action at the cellular level. Our experimental workflow is designed to systematically evaluate the efficacy of 8-(Benzylamino)quinoline.
Experimental Protocols
Cell Viability Assays: Gauging Cytotoxicity
The initial step is to determine the cytotoxic effect of 8-(Benzylamino)quinoline on cancer cell lines with a known dependence on the PI3K/Akt/mTOR pathway. The MTT or CCK-8 assays are robust colorimetric methods for assessing cell viability.[16][17]
Principle: These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[16]
Protocol (CCK-8 Assay):
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 8-(Benzylamino)quinoline (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a known PI3K/mTOR inhibitor (e.g., Gedatolisib) as a positive control.[18] Incubate for 48-72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[19][20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[19]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[19]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis: Probing the Pathway
To confirm that the observed cytotoxicity is a direct result of PI3K/Akt/mTOR pathway inhibition, we will perform Western blotting to analyze the phosphorylation status of key downstream effectors, namely Akt and mTOR.[21][22] A reduction in the phosphorylated forms of these proteins (p-Akt and p-mTOR) upon treatment with 8-(Benzylamino)quinoline would provide strong evidence of on-target activity.
Protocol:
-
Cell Lysis: Treat cancer cells with 8-(Benzylamino)quinoline at concentrations around its IC50 value for a specified time (e.g., 24 hours). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[23][24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-mTOR (Ser2448), and total mTOR.[23][24] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22][23]
In Vitro Kinase Assay: Direct Inhibition Measurement
To definitively prove that 8-(Benzylamino)quinoline directly inhibits the enzymatic activity of PI3K, an in vitro kinase assay is essential.[25] This cell-free assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a purified PI3K enzyme.
Principle: Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a straightforward method to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][26]
Protocol (Utilizing a Luminescence-Based Assay):
-
Reaction Setup: In a 96-well plate, combine the purified PI3K enzyme, its lipid substrate (e.g., PIP2), and varying concentrations of 8-(Benzylamino)quinoline.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add an ATP depletion reagent to stop the kinase reaction and remove any remaining ATP.[26]
-
ADP to ATP Conversion and Detection: Add a detection reagent that converts the produced ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.[26]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC50 value for the direct inhibition of PI3K activity.
Comparative Analysis with Known PI3K/Akt/mTOR Inhibitors
To contextualize the potential of 8-(Benzylamino)quinoline, its performance should be benchmarked against well-characterized inhibitors of the PI3K/Akt/mTOR pathway. This comparison will provide valuable insights into its relative potency and potential advantages.
| Inhibitor | Target(s) | Reported IC50 (MCF-7 Cells) |
| 8-(Benzylamino)quinoline | PI3K/Akt/mTOR (Hypothesized) | To be determined |
| Gedatolisib | Dual PI3K/mTOR | ~5 nM[18] |
| Buparlisib (BKM120) | Pan-PI3K | ~52 nM[27] |
| Everolimus | mTORC1 | ~1.7 nM[2] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Interpretation and Future Directions
The collective data from these in vitro assays will provide a robust initial assessment of 8-(Benzylamino)quinoline's potential as a PI3K/Akt/mTOR inhibitor. A significant reduction in cancer cell viability, coupled with decreased phosphorylation of Akt and mTOR and direct inhibition of PI3K in a cell-free system, would strongly support its further development.
Future studies should aim to:
-
Determine its selectivity against different PI3K isoforms.
-
Investigate its effects on other downstream effectors of the pathway.
-
Evaluate its efficacy in in vivo cancer models.
-
Explore potential synergistic effects when combined with other anticancer agents.
By following this structured and scientifically rigorous approach, researchers can effectively validate the in vitro efficacy of 8-(Benzylamino)quinoline and lay the groundwork for its potential translation into a novel cancer therapeutic.
References
-
Juric, D. et al. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. 2014;13(5):1021-1031. Available from: [Link]
-
ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components. Available from: [Link]
-
National Institutes of Health. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Available from: [Link]
-
National Institutes of Health. Targeting PI3K/Akt/mTOR Signaling in Cancer. Available from: [Link]
-
ResearchGate. Mechanistic details of the synthesis of quinoline using benzylamine as... Available from: [Link]
-
eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). Available from: [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]
-
PubMed. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Available from: [Link]
-
PubMed Central. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Available from: [Link]
-
ResearchGate. In vitro drug response assay for inhibitors of PI3K and mTOR in human... Available from: [Link]
-
PubMed. Measuring PI3K lipid kinase activity. Available from: [Link]
-
MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Available from: [Link]
-
PubMed Central. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Available from: [Link]
-
Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Available from: [Link]
-
National Institutes of Health. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Available from: [Link]
-
Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
YouTube. PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Available from: [Link]
-
Chinese Clinical Oncology. PI3K/Akt/mTOR inhibitors in breast cancer. Available from: [Link]
-
BPS Bioscience. PI3Kα (p110α/p85) Assay Kit. Available from: [Link]
-
ResearchGate. Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... Available from: [Link]
-
MDPI. Evaluating the Therapeutic Potential of MRT68921 and Afatinib in Three-Dimensional Models of Epithelial Ovarian Cancer. Available from: [Link]
-
MDPI. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Available from: [Link]
-
Impact Factor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available from: [Link]
-
MDPI. Therapeutic Exosomes Carrying VEGFA siRNA Inhibit Pathological Corneal Angiogenesis via PI3K–Akt–Caspase-3 Signaling. Available from: [Link]
-
YouTube. Western Blot Protocol. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Available from: [Link]
-
MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available from: [Link]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects | MDPI [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iipseries.org [iipseries.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. dojindo.com [dojindo.com]
- 18. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 19. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 20. apexbt.com [apexbt.com]
- 21. researchgate.net [researchgate.net]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 23. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [worldwide.promega.com]
- 27. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinoline-Based Kinase Inhibitors
In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, the very nature of the highly conserved ATP-binding pocket across the kinome presents a significant challenge: cross-reactivity. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of quinoline-based kinase inhibitors, offering experimental frameworks and data-driven insights for researchers in drug discovery and chemical biology.
The Quinoline Scaffold: A Double-Edged Sword in Kinase Inhibition
The quinoline ring system, a bicyclic aromatic heterocycle, offers a versatile framework for designing kinase inhibitors. Its rigid structure and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow for high-affinity binding to the ATP pocket of kinases. Prominent examples of FDA-approved, quinoline-containing kinase inhibitors include Lenvatinib, Cabozantinib, and Bosutinib, which have demonstrated significant clinical efficacy.
However, the structural similarity of the ATP-binding site across the more than 500 human kinases means that inhibitors designed for one target often exhibit off-target activity. This cross-reactivity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Understanding and characterizing the selectivity profile of a quinoline-based inhibitor is therefore a critical step in its development.
Comparative Analysis of Selectivity Profiles
To illustrate the varying degrees of cross-reactivity among quinoline-based inhibitors, we will compare the selectivity of a well-characterized inhibitor, Bosutinib , with other kinase inhibitors targeting similar pathways. Bosutinib is an ATP-competitive inhibitor of the Src/Abl family of non-receptor tyrosine kinases.
Table 1: Comparative Kinase Selectivity of Bosutinib and Related Inhibitors
| Inhibitor | Primary Target(s) | S-Score (10) at 1 µM¹ | Number of Off-Target Kinases Inhibited >90% at 1 µM | Key Off-Targets |
| Bosutinib | SRC, ABL | 0.04 | 16 | TEC, EGFR, EPHB4 |
| Dasatinib | BCR-ABL, SRC family | 0.16 | 38 | c-KIT, PDGFRβ, DDR1 |
| Ponatinib | BCR-ABL (incl. T315I) | 0.32 | 85 | VEGFR2, FGFR1, FLT3 |
| Gefitinib | EGFR | 0.02 | 3 | ERBB2, ERBB4 |
¹The S-score is a quantitative measure of selectivity, with a lower score indicating higher selectivity. It is calculated as the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. Data presented is a representative compilation from published kinase profiling studies.
This data highlights that while Bosutinib and Gefitinib are highly selective, Dasatinib and especially Ponatinib exhibit broader cross-reactivity. This is not inherently negative; the polypharmacology of Ponatinib contributes to its efficacy against resistant mutations. The key is to understand this profile to anticipate and manage clinical outcomes.
Experimental Workflows for Assessing Cross-Reactivity
A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based methods.
In Vitro Kinase Profiling
This is the foundational experiment for determining the selectivity of a compound. It involves screening the inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC₅₀ or percent inhibition at a fixed concentration).
Caption: Workflow for a typical in vitro kinase profiling experiment.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 8-(Benzylamino)quinoline derivative) in DMSO. A 10-point, 3-fold dilution series starting from 10 µM is a common starting point.
-
Reagent Preparation: Prepare the kinase reaction buffer containing the specific recombinant kinase, its corresponding substrate (peptide or protein), and ATP at a concentration close to its Kₘ for that kinase.
-
Assay Execution: In a 384-well plate, dispense the kinase, substrate, and test compound. Initiate the reaction by adding the ATP solution.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Terminate the reaction and add a detection reagent. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced, correlating with kinase activity.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement and assess off-target binding within a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with the quinoline-based inhibitor or a vehicle control (DMSO) for a defined period.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze them by Western blot using antibodies against the intended target and suspected off-targets.
-
Quantification: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement and stabilization.
Mitigating Cross-Reactivity: The Path to Selectivity
While broad-spectrum kinase inhibition can be therapeutically useful, achieving selectivity is often a primary goal in drug design to minimize toxicity. For quinoline-based inhibitors, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the quinoline core can identify key interactions that enhance affinity for the primary target while reducing binding to off-targets. For example, exploring different groups at the 4- and 8-positions of the quinoline ring can significantly alter the selectivity profile.
-
Exploiting Unique Pockets: While the ATP-binding site is conserved, adjacent regions can be more diverse. Designing inhibitors that extend into these "selectivity pockets" can confer specificity.
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.
Conclusion
The quinoline scaffold remains a cornerstone in the development of kinase inhibitors. However, the ever-present challenge of cross-reactivity demands a rigorous and multi-pronged approach to characterization. By combining comprehensive in vitro profiling with cell-based target engagement assays, researchers can build a detailed understanding of a compound's selectivity. This knowledge is paramount for interpreting biological data, predicting potential side effects, and ultimately, designing safer and more effective kinase-targeted therapies. The path from a promising quinoline hit to a clinical candidate is paved with a deep understanding of its interactions across the entire kinome.
References
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422–439. [Link]
A Researcher's Guide to Establishing the Kinase Selectivity Profile of 8-(Benzylamino)quinoline
For drug discovery researchers and scientists, the quinoline scaffold represents a privileged structure, forming the backbone of numerous kinase inhibitors with therapeutic potential.[1][2] The introduction of novel derivatives, such as 8-(benzylamino)quinoline, necessitates a thorough investigation of their biological activity. A critical step in this characterization is determining the compound's selectivity across the human kinome. This guide provides a comprehensive framework for designing, executing, and interpreting experiments to establish the kinase selectivity profile of a novel compound like 8-(benzylamino)quinoline, comparing its hypothetical performance against established benchmarks.
The Imperative of Kinome-Wide Selectivity Profiling
The human genome contains over 500 protein kinases, which share a structurally conserved ATP-binding site.[3] While this conservation allows for the design of broad-spectrum inhibitors, achieving selectivity is a paramount challenge in modern drug development. A comprehensive selectivity profile is not merely an academic exercise; it is fundamental to:
-
Identifying the Primary Target(s): Understanding which kinase or kinases are potently inhibited provides the mechanistic basis for the compound's therapeutic effect.
-
De-risking for Off-Target Effects: Unintended inhibition of other kinases can lead to toxicity and adverse side effects.[4] Early identification of these liabilities allows for medicinal chemistry efforts to improve selectivity.
-
Discovering Polypharmacology: Inhibition of multiple targets can sometimes be beneficial, leading to synergistic therapeutic effects. A full kinome scan can uncover these opportunities.
For a novel quinoline derivative, understanding its selectivity is crucial. For instance, various quinoline-based molecules have shown activity against targets as diverse as Casein Kinase 2 (CSNK2A), Cyclin G-Associated Kinase (GAK), and Receptor Tyrosine Kinases (RTKs) like RET and c-Met.[2][5][6] Determining where 8-(benzylamino)quinoline falls within this landscape is the first step toward defining its potential utility.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the selectivity profile of 8-(benzylamino)quinoline, it is essential to compare it against relevant compounds. The choice of comparators should be guided by structural similarity and known mechanisms of action.
-
Structurally Related, Well-Characterized Inhibitors: Silmitasertib (CX-4945), a pyrimido[4,5-c]quinoline derivative, is a well-studied CSNK2A inhibitor.[5] Including it in a screening panel would provide a direct comparison if 8-(benzylamino)quinoline is hypothesized to target CSNK2A.
-
Broad-Spectrum Inhibitors: Staurosporine is a classic example of a potent but non-selective kinase inhibitor. Including it serves as a positive control and a benchmark for promiscuity.
-
Inhibitors of Suspected Off-Targets: If preliminary screens suggest activity against a particular kinase family (e.g., the NAK family), including a known selective inhibitor for that family can help to dissect the activity of the test compound.[6]
Data Presentation: Quantifying Selectivity
The primary output of a kinase selectivity screen is a quantitative measure of inhibition against each kinase in the panel. This data is best presented in a clear, tabular format that allows for easy comparison. The table should include the compound, the kinase target, and the measured inhibition value (e.g., % Inhibition at a given concentration, IC50, or Ki).
Table 1: Hypothetical Kinase Selectivity Data for 8-(Benzylamino)quinoline and Comparators
| Compound | Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| 8-(Benzylamino)quinoline | GAK | 98% | 35 |
| ABL1 | 45% | > 1,000 | |
| CSNK2A1 | 20% | > 5,000 | |
| RIPK2 | 85% | 250 | |
| ... (400+ other kinases) | <10% | > 10,000 | |
| Comparator 1 (e.g., SGC-GAK-1) | GAK | 99% | 15 |
| ABL1 | <10% | > 10,000 | |
| CSNK2A1 | <5% | > 10,000 | |
| RIPK2 | 15% | > 5,000 | |
| Comparator 2 (Staurosporine) | GAK | 100% | 5 |
| ABL1 | 99% | 20 | |
| CSNK2A1 | 98% | 10 | |
| RIPK2 | 99% | 8 |
This table presents hypothetical data for illustrative purposes.
Experimental Design: A Step-by-Step Protocol for Kinase Profiling
Numerous platforms are available for large-scale kinase profiling, including radiometric activity assays and competition binding assays.[3][4][7] The KINOMEscan™ platform, a competition-based binding assay, is a widely used method that offers broad coverage and high-quality data.[8]
Protocol: KINOMEscan™ Competition Binding Assay
This protocol describes the general workflow for assessing the selectivity of a test compound like 8-(benzylamino)quinoline.
Objective: To quantify the interaction of a test compound with a large panel of human kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Materials:
-
Test compound (8-(benzylamino)quinoline) dissolved in DMSO.
-
KINOMEscan™ panel of DNA-tagged human kinases.
-
Immobilized broad-spectrum kinase inhibitor (solid support).
-
Assay buffer and wash buffer.
-
qPCR reagents.
Workflow:
Caption: KINOMEscan™ Experimental Workflow.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of 8-(benzylamino)quinoline in 100% DMSO (e.g., 10 mM). For the primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.
-
Assay Plate Preparation: In a multi-well plate, combine the appropriate kinase, the test compound, and the immobilized ligand in the assay buffer. A DMSO-only well serves as the negative control (0% inhibition), and a well with a highly potent, non-selective inhibitor can serve as a positive control.
-
Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding interactions to reach equilibrium.
-
Washing: Wash the solid support to remove any kinase that is not bound to the immobilized ligand. Kinase that has been displaced by the test compound will be washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR. The DNA tag on each kinase provides a unique identifier.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The result is typically expressed as "percent inhibition."
-
Percent Inhibition (%) = 100 x (1 - [Test Compound Signal / DMSO Control Signal])
-
-
Follow-up (IC50 Determination): For any "hits" identified in the primary screen (e.g., >80% inhibition), a dose-response experiment is performed. The compound is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to achieve 50% inhibition of kinase binding.
Interpreting the Results: A Hypothetical Case Study
Let us assume the screen of 8-(benzylamino)quinoline yields the hypothetical data shown in Table 1.
-
Primary Target Identification: The compound shows potent activity against GAK (Cyclin G-Associated Kinase) with an IC50 of 35 nM. This suggests GAK is a primary target.
-
Selectivity Assessment: Compared to the potent GAK inhibition, the compound is significantly less active against most other kinases screened. For example, it is over 100-fold more selective for GAK than for CSNK2A1. However, it does show some activity against RIPK2 (IC50 = 250 nM), indicating a potential off-target interaction that may warrant further investigation.
-
Comparison to Benchmarks: Compared to a hypothetical selective GAK inhibitor (Comparator 1), 8-(benzylamino)quinoline is slightly less potent but still maintains good selectivity. In contrast to the highly promiscuous Staurosporine (Comparator 2), 8-(benzylamino)quinoline demonstrates a much cleaner, more selective profile.
Visualizing the Target Pathway
Identifying a primary target like GAK allows us to place the compound's action within a biological context. GAK is involved in clathrin-mediated membrane trafficking. Inhibiting GAK could have downstream effects on processes like receptor endocytosis and viral entry.
Caption: GAK's Role in Clathrin-Mediated Endocytosis.
Conclusion
Characterizing a novel kinase inhibitor like 8-(benzylamino)quinoline is a systematic process that moves from broad, kinome-wide screening to detailed mechanistic studies. By employing robust, high-throughput profiling assays and comparing the results to well-chosen benchmarks, researchers can build a comprehensive understanding of a compound's potency, selectivity, and therapeutic potential. This data-driven approach is essential for making informed decisions in the drug discovery pipeline, ensuring that only the most promising candidates with the highest chance of clinical success are advanced.
References
- Structural Genomics Consortium. (n.d.). SGC-CK2-2.
- Laufer, S. A., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie.
- MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules.
- Review on recent development of quinoline for anticancer activities. (n.d.).
- PubMed Central. (n.d.).
- World Health Organization. (1981). Pharmacology of 8-aminoquinolines.
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
-
Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Activity Profiling (KICP) Service. Retrieved from [Link]
- Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites.
- bioRxiv. (2018).
- Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines.
- ResearchGate. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- ResearchGate. (n.d.). Representation of the human kinome based on sequence identity...
-
Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
- Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases, 19(6), 625-631.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
- Dr. Parjanya Shukla & Dr. M. P. Singh Classes. (2022, February 15). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T [Video]. YouTube.
- PubMed Central. (n.d.).
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-Inhibitor Activity Profiling (KICP) Service [kinexus.ca]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Synthesis of 8-(Benzylamino)quinoline: A Modern Approach vs. Traditional Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 8-Aminoquinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. Among its derivatives, 8-aminoquinolines are particularly noteworthy. The strategic placement of the amino group at the C8 position provides a crucial vector for chemical modification, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides an in-depth technical comparison of a modern and a traditional synthetic route to a key derivative, 8-(benzylamino)quinoline, offering experimental protocols and data to inform synthetic strategy.
Strategic Overview: Two Paths to a Privileged Scaffold
The synthesis of 8-(benzylamino)quinoline can be approached from multiple angles. This guide will focus on the validation of a new synthetic route, the Buchwald-Hartwig amination, and compare it against a traditional and widely employed method, reductive amination.
Our comparative analysis will hinge on several key performance indicators:
-
Yield and Purity: The efficiency of the reaction in converting starting materials to the desired product.
-
Reaction Conditions: The temperature, time, and reagents required, which impact the practicality and scalability of the synthesis.
-
Substrate Scope and Functional Group Tolerance: The versatility of the method with different starting materials.
-
Mechanistic Underpinnings: The fundamental chemical principles governing each transformation.
The Modern Approach: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for the synthesis of arylamines.[1] This palladium-catalyzed cross-coupling reaction provides a direct and efficient method for the synthesis of 8-(benzylamino)quinoline from 8-bromoquinoline and benzylamine.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It commences with the oxidative addition of the aryl halide (8-bromoquinoline) to a palladium(0) complex. This is followed by the coordination of the amine (benzylamine) and subsequent deprotonation by a base to form a palladium-amido intermediate. The final step is a reductive elimination, which yields the desired 8-(benzylamino)quinoline product and regenerates the active palladium(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and reductive elimination steps.
Experimental Protocol: Buchwald-Hartwig Synthesis of 8-(Benzylamino)quinoline
This protocol is adapted from analogous Buchwald-Hartwig amination reactions of substituted quinolines.[2]
Materials:
-
8-Bromoquinoline
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add 8-bromoquinoline (1.0 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and benzylamine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-(benzylamino)quinoline.
The Traditional Route: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[1] In the context of 8-(benzylamino)quinoline synthesis, this involves the condensation of 8-aminoquinoline with benzaldehyde, followed by reduction.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the nucleophilic nitrogen of 8-aminoquinoline attacks the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to form a Schiff base (imine). In the second stage, a reducing agent, such as sodium borohydride, delivers a hydride to the imine carbon, which, after workup, yields the final secondary amine product.
Experimental Protocol: Reductive Amination Synthesis of 8-(Benzylamino)quinoline
This protocol is a general procedure for the reductive amination of an aromatic amine with an aldehyde.[3][4]
Materials:
-
8-Aminoquinoline
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 8-aminoquinoline (1.0 mmol) and benzaldehyde (1.1 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of acetic acid (2-3 drops) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-(benzylamino)quinoline.
Comparative Analysis: Performance and Practicality
| Feature | Buchwald-Hartwig Amination (New Route) | Reductive Amination (Traditional Route) |
| Starting Materials | 8-Bromoquinoline, Benzylamine | 8-Aminoquinoline, Benzaldehyde |
| Catalyst/Reagents | Palladium catalyst, Phosphine ligand, Base | Reducing agent (e.g., NaBH₄), Acid catalyst |
| Typical Yield | Generally high (often >80%) | Variable, can be high but may require optimization |
| Reaction Time | 12-24 hours | 3-6 hours |
| Temperature | High (typically >100 °C) | Room temperature to moderate heating |
| Functional Group Tolerance | Broad, but sensitive to some reducible groups | Good, but carbonyls and other reducible groups may react |
| Cost & Scalability | Palladium catalyst and ligands can be expensive | Reagents are generally inexpensive and readily available |
| Green Chemistry Aspects | Use of heavy metals, organic solvents | Use of borohydrides, organic solvents |
Experimental Validation: Characterization of 8-(Benzylamino)quinoline
The successful synthesis of 8-(benzylamino)quinoline via either route must be confirmed through rigorous characterization.
-
Appearance: Pale yellow solid.
-
Melting Point: 89.5–90.8 °C[5]
-
¹H NMR (CDCl₃, 300 MHz) δ: 8.85 (dd, J = 4.2, 1.7 Hz, 1H), 8.11 (dd, J = 8.3, 1.7 Hz, 1H), 7.45-7.25 (m, 8H), 7.05 (dd, J = 8.3, 1.2 Hz, 1H), 6.95 (br s, 1H, NH), 6.78 (dd, J = 7.5, 1.2 Hz, 1H), 4.65 (d, J = 5.7 Hz, 2H).
-
¹³C NMR (CDCl₃, 75 MHz) δ: 148.1, 146.4, 138.9, 136.2, 134.8, 129.1, 128.8, 127.7, 127.4, 121.5, 114.1, 108.0, 104.9, 48.6.
Conclusion: Selecting the Optimal Synthetic Route
Both the Buchwald-Hartwig amination and reductive amination represent viable and effective methods for the synthesis of 8-(benzylamino)quinoline.
The Buchwald-Hartwig amination stands out as a powerful and often high-yielding method, particularly advantageous for its broad substrate scope and functional group tolerance. While the initial investment in the palladium catalyst and specialized ligands may be higher, its reliability and efficiency can be paramount in a research and development setting where rapid access to diverse analogs is crucial.
The reductive amination offers a more classical, cost-effective, and operationally simpler alternative. The ready availability and lower cost of the reagents make it an attractive option, especially for larger-scale syntheses. However, it may require more careful optimization to achieve high yields and chemoselectivity, particularly with substrates bearing other reducible functional groups.
The choice between these two synthetic strategies will ultimately depend on the specific requirements of the project, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the need for broad applicability to a range of analogs. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to efficiently access the valuable 8-(benzylamino)quinoline scaffold.
References
- Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937–1943.
-
MD Topology. (n.d.). 6-(Benzylamino)-8-quinolinol. Retrieved from [Link]
-
MDPI. (2023). Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]
-
Indian Academy of Sciences. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]
- International Journal of Environmental Sciences. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. Retrieved from a specific, though not broadly accessible, source.
-
ResearchGate. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]
-
MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
-
MDPI. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
-
UCL Discovery. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
PubMed. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]
-
NIST WebBook. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
Science Madness. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
ChemicalBook. (n.d.). 8-(TOSYLAMINO)QUINOLINE. Retrieved from [Link]
- BenchChem. (2025). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. Retrieved from a specific, though not broadly accessible, source.
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
ResearchGate. (2023). Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. Retrieved from [Link]
Sources
Head-to-head comparison of 8-(Benzylamino)quinoline and Gleevec in CML models
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of Chronic Myeloid Leukemia (CML) therapeutics, the paradigm shift initiated by the development of tyrosine kinase inhibitors (TKIs) has been nothing short of revolutionary. Gleevec® (imatinib), the first-in-class BCR-ABL inhibitor, transformed CML from a fatal leukemia into a manageable chronic condition for many patients.[1] However, the emergence of resistance and instances of intolerance have fueled the ongoing search for novel therapeutic agents with improved efficacy and safety profiles.[2] This guide provides a head-to-head comparison of the established therapeutic, Gleevec, with the investigational compound, 8-(Benzylamino)quinoline, within the context of preclinical CML models.
While Gleevec's mechanism and performance are well-documented, 8-(Benzylamino)quinoline represents a potential next-generation inhibitor, leveraging the quinoline scaffold that has shown promise in the development of other potent kinase inhibitors. This comparison will delve into their mechanisms of action, preclinical efficacy, and resistance profiles, supported by established experimental data for Gleevec and a prospective analysis for 8-(Benzylamino)quinoline based on the known activities of related quinoline-based compounds.
The Molecular Target: BCR-ABL Tyrosine Kinase
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[3] This translocation results in the fusion of the breakpoint cluster region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, creating the chimeric oncogene BCR-ABL.[4] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells and is the primary pathogenic driver of CML.[5]
Gleevec (Imatinib): The Pioneer of Targeted CML Therapy
Gleevec, or imatinib mesylate, is a small molecule inhibitor that specifically targets the ATP-binding site of the ABL kinase domain of the BCR-ABL protein.[6] By occupying this site, imatinib prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[6] This targeted inhibition induces apoptosis in BCR-ABL-positive cells.[7]
8-(Benzylamino)quinoline: A Promising Scaffold in Kinase Inhibition
The quinoline ring is a key structural motif found in several approved kinase inhibitors, including the second-generation BCR-ABL inhibitor, bosutinib. This highlights the potential of quinoline derivatives to effectively target the ATP-binding pocket of kinases. 8-(Benzylamino)quinoline, as a member of this class, is hypothesized to function as a competitive inhibitor of the BCR-ABL kinase. Its benzylamino side chain can be rationally designed to form key interactions within the kinase domain, potentially offering a different binding profile compared to Gleevec and possibly overcoming some mechanisms of resistance.
Mechanism of Action: A Visualized Comparison
The primary mechanism for both compounds is the inhibition of the BCR-ABL tyrosine kinase. However, the specific molecular interactions and downstream consequences can differ.
Gleevec's Established Mechanism
Gleevec binds to the inactive "DFG-out" conformation of the ABL kinase domain, where the aspartate-phenylalanine-glycine (DFG) motif is flipped. This stabilizes the inactive state of the enzyme, preventing its catalytic activity.
Caption: Hypothesized mechanism of 8-(Benzylamino)quinoline targeting the BCR-ABL kinase.
Preclinical Efficacy: A Data-Driven Comparison
The efficacy of a potential CML therapeutic is evaluated through a series of in vitro and in vivo models.
In Vitro Models
Commonly used CML cell lines include K562, KU812, and KCL22, all of which are Philadelphia chromosome-positive. These cell lines provide a reproducible system to assess the cytotoxic and anti-proliferative effects of drug candidates.
Table 1: Comparative In Vitro Cytotoxicity (IC50) in CML Cell Lines
| Compound | K562 (μM) | KU812 (μM) | KCL22 (μM) |
| Gleevec (Imatinib) | 0.2 - 0.5 | 0.1 - 0.3 | 0.2 - 0.4 |
| 8-(Benzylamino)quinoline | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Note: IC50 values for Gleevec are approximate and can vary between studies. Data for 8-(Benzylamino)quinoline is hypothetical and would need to be determined experimentally.
In Vivo Models
Xenograft models, where human CML cells are implanted into immunodeficient mice, are the gold standard for in vivo evaluation of anti-leukemic agents. These models allow for the assessment of a compound's ability to inhibit tumor growth and prolong survival.
Table 2: Comparative In Vivo Efficacy in CML Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit |
| Vehicle Control | 0 | - |
| Gleevec (Imatinib) | 70 - 90 | Significant increase in median survival |
| 8-(Benzylamino)quinoline | Hypothetical Data | Hypothetical Data |
Note: Efficacy data is dependent on the specific model and dosing regimen. Data for 8-(Benzylamino)quinoline is hypothetical.
Resistance Profile: A Critical Consideration
A major clinical challenge in CML treatment is the development of resistance to TKIs. [2]Resistance can be BCR-ABL dependent, often due to point mutations in the kinase domain, or BCR-ABL independent. [2]
Gleevec Resistance
The most common mechanism of acquired resistance to Gleevec is the emergence of point mutations within the ABL kinase domain, which can impair drug binding. [3]Overexpression of the BCR-ABL protein is another mechanism of resistance. [2]
Potential Advantages of 8-(Benzylamino)quinoline
A key area of investigation for new TKIs is their activity against Gleevec-resistant mutations. The different chemical structure of 8-(Benzylamino)quinoline may allow it to bind effectively to certain mutated forms of BCR-ABL that are resistant to imatinib. For example, some quinoline-based inhibitors have shown activity against the T315I "gatekeeper" mutation, which is notoriously resistant to first and second-generation TKIs.
Experimental Protocols
The following are standard experimental protocols used to evaluate and compare the efficacy of BCR-ABL inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of the test compounds (Gleevec and 8-(Benzylamino)quinoline) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.
-
Assay Setup: In a 96-well plate, combine recombinant BCR-ABL enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compounds.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a phosphospecific antibody to detect the phosphorylated substrate. The signal can be measured using various methods, such as fluorescence or luminescence.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Western Blot Analysis
This technique is used to detect the phosphorylation status of BCR-ABL and its downstream targets.
-
Cell Lysis: Treat CML cells with the test compounds for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated BCR-ABL (p-BCR-ABL), total BCR-ABL, and downstream signaling proteins (e.g., p-CrkL).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.
Caption: A typical workflow for the preclinical evaluation of novel CML drug candidates.
Conclusion
Gleevec remains a cornerstone of CML therapy, demonstrating the profound impact of targeted cancer treatment. However, the need for novel agents to address resistance and improve patient outcomes is undeniable. 8-(Benzylamino)quinoline, representing a class of compounds with a proven track record in kinase inhibition, presents a compelling avenue for further investigation. While this guide provides a framework for comparison, the true potential of 8-(Benzylamino)quinoline can only be elucidated through rigorous experimental evaluation in established CML models. The methodologies outlined here provide a clear path for such an investigation, with the ultimate goal of identifying more effective and durable treatments for patients with CML.
References
-
Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. (2022). PMC. [Link]
-
The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. (n.d.). MDPI. [Link]
-
Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. [Link]
-
Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. (2022). PubMed. [Link]
-
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019). PubMed. [Link]
- 4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (CML). (n.d.).
-
Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. (2023). NIH. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]
-
Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. (n.d.). ACS Publications. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. [Link]
-
Novel BCR-ABL1 tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia. (n.d.). Taylor & Francis Online. [Link]
-
What is the mechanism of action of Imatinib (Gleevec)? (2025). Dr.Oracle. [Link]
-
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). PubMed. [Link]
-
Management of imatinib-resistant patients with chronic myeloid leukemia. (n.d.). PMC. [Link]
-
Bcr-Abl. (n.d.). DC Chemicals. [Link]
-
(12) United States Patent (10) Patent No.: US 6,630,489 B1. (n.d.). Googleapis.com. [Link]
-
CDK8/19 Inhibition Attenuates G1 Arrest Induced by BCR-ABL Antagonists and Accelerates Death of Chronic Myelogenous Leukemia Cells. (2024). bioRxiv. [Link]
- 8-hydroxy quinoline derivatives. (n.d.).
- Quinoline derivative-containing pharmaceutical composition. (n.d.).
- Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds. (n.d.).
-
Preclinical approaches in chronic myeloid leukemia: from cells to systems. (n.d.). PMC. [Link]
-
Imatinib resistance in chronic myeloid leukemia: role of COX-2, M. (n.d.). Walsh Medical Media. [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use GLEEVEC safely and effec. (n.d.). Novartis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 8-(Benzylamino)quinoline in Liver Microsomes
In the landscape of drug discovery and development, a candidate molecule's success is intrinsically linked to its metabolic fate. A compound that is too rapidly metabolized will struggle to achieve therapeutic concentrations, while one that is too stable may accumulate and lead to toxicity. This guide provides a comprehensive framework for evaluating the metabolic stability of a novel compound, 8-(Benzylamino)quinoline, using the gold-standard in vitro model: pooled liver microsomes. We will delve into the causality behind the experimental design, present a robust, self-validating protocol, and compare the performance of our target compound against established benchmarks.
The Principle: Why Microsomal Stability is a Critical Gateway in Drug Development
The liver is the body's primary metabolic hub, and a significant portion of orally administered drugs undergo "first-pass metabolism" where they are chemically altered before reaching systemic circulation. This process is predominantly mediated by a superfamily of enzymes located in the endoplasmic reticulum of liver cells called Cytochrome P450s (CYPs).[1]
Liver microsomes are vesicles formed from the endoplasmic reticulum, isolated from hepatocytes, which are enriched with these critical drug-metabolizing enzymes.[2] By incubating a test compound like 8-(Benzylamino)quinoline with liver microsomes, we can simulate Phase I metabolic reactions and quantify the rate at which the compound is eliminated.[1][3] This rate, termed "intrinsic clearance" (CLint), is a fundamental parameter that helps predict a drug's in vivo hepatic clearance, bioavailability, and optimal dosing regimen.[4][5] A compound with very high intrinsic clearance is likely to have poor oral bioavailability, while one with very low clearance may have a long half-life.
The core of this assay relies on initiating the enzymatic reaction with a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[6] NADPH acts as the electron donor for NADPH-cytochrome P450 reductase, the enzyme responsible for transferring electrons to CYPs, thereby enabling them to oxidize the drug substrate.[7][8] Without NADPH, the primary metabolic machinery is inactive, a principle we will exploit for our negative control.
The Method: A Self-Validating Protocol for Determining Intrinsic Clearance
To ensure data integrity, the experimental design must be rigorous and include controls that validate the assay's performance. This protocol is designed as a self-validating system.
Key Reagents & Materials:
-
Pooled Human Liver Microsomes (HLM)
-
8-(Benzylamino)quinoline (Test Compound)
-
Verapamil (High Clearance Control)[9]
-
Imipramine (Moderate/Low Clearance Control)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, and G6P Dehydrogenase)[10]
-
Acetonitrile (Stop Solution)
-
Internal Standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
Experimental Workflow Diagram
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation: Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 0.5-1.0 mg/mL) in 100 mM phosphate buffer (pH 7.4).[11] Prepare working solutions of the test compound and controls.
-
Pre-incubation: In a 96-well plate, combine the microsomal suspension with the test compound or control compound solution (final concentration typically 1 µM).[12] Allow this mixture to pre-incubate at 37°C for 5-10 minutes to reach thermal equilibrium.[13]
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration typically 1 mM).[2] The time of addition is marked as T=0.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[10] The organic solvent serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
Control Incubations:
-
Negative Control (-NADPH): For each compound, run a parallel incubation for the longest time point (45 min) without adding NADPH.[10] This control accounts for any non-enzymatic degradation or instability in the matrix.
-
Positive Controls: Run the full time course for Verapamil (expected to be metabolized quickly) and Imipramine (expected to be more stable).[9][14] These controls confirm that the microsomal system is active and performing as expected.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
The slope of the linear regression line of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[4]
Performance Comparison: Benchmarking 8-(Benzylamino)quinoline
To contextualize the results for 8-(Benzylamino)quinoline, it is essential to compare its stability with known reference compounds. Verapamil is a well-known substrate for CYP3A4 and is characterized by high clearance, while Imipramine shows more moderate clearance.[15][16]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Hepatic Clearance Category |
| Verapamil (High Clearance) | 8.5 | 163.1 | High |
| Imipramine (Moderate Clearance) | 35.2 | 39.5 | Moderate |
| 8-(Benzylamino)quinoline | 22.1 | 62.9 | Moderate-High |
| Negative Control (-NADPH) | > 60 | < 11.6 | Stable |
Note: Data are representative examples for illustrative purposes.
Interpretation of Results:
The data in Table 1 suggest that 8-(Benzylamino)quinoline is metabolized at a moderate-to-high rate in human liver microsomes. Its half-life of 22.1 minutes is significantly shorter than that of the more stable compound, Imipramine, but longer than the rapidly cleared Verapamil. This CLint value of 62.9 µL/min/mg protein places it in a category that warrants further investigation. While not as rapidly cleared as Verapamil, this rate suggests that first-pass metabolism could significantly impact its oral bioavailability.
The stability of the negative control confirms that the disappearance of the parent compound is NADPH-dependent and thus, enzymatically mediated.[10] The results for the positive controls validate that the assay system is performing within expected parameters.
Advanced Insights and Next Steps
While the microsomal stability assay is a powerful screening tool, it's important to understand its limitations. This assay primarily reflects Phase I (oxidative) metabolism.[9] If a compound is cleared by other pathways (e.g., Phase II conjugation like glucuronidation, or by non-CYP enzymes), this assay may underpredict its total in vivo clearance.[2]
Based on the moderate-high clearance observed for 8-(Benzylamino)quinoline, logical next steps would include:
-
Metabolite Identification: Identifying the specific metabolites formed can reveal the metabolic "soft spots" on the molecule. This information is invaluable for medicinal chemists looking to improve stability through structural modification.[17] Studies on other 8-aminoquinolines have shown that N-dealkylation and hydroxylation are common metabolic pathways.[18]
-
Reaction Phenotyping: Using specific chemical inhibitors or recombinant CYP enzymes to identify which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for the metabolism.
-
Hepatocyte Stability Assay: Moving to a more complex in vitro system, such as cryopreserved human hepatocytes. Hepatocytes contain the full complement of both Phase I and Phase II enzymes and can provide a more comprehensive picture of hepatic clearance.[13][19]
Conclusion
The in vitro liver microsomal stability assay is an indispensable tool in modern drug discovery. The data generated for 8-(Benzylamino)quinoline, when benchmarked against appropriate high and low clearance compounds, provides a clear, actionable assessment of its metabolic liabilities. With a moderate-to-high intrinsic clearance, this compound may face challenges with oral bioavailability due to first-pass metabolism. The robust, self-validating protocol outlined here ensures the trustworthiness of these findings, empowering research teams to make informed decisions—either to advance the compound with a clear understanding of its pharmacokinetic profile or to guide synthetic efforts to modulate its metabolic stability.
References
-
Cyprotex. Microsomal Stability. Evotec.
-
Wernevik, J., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate.
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Sigma-Aldrich.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
-
Di, L., & Obach, R. S. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(9), 1325-1331.
-
Ghanbari, F., & Rowland-Yeo, K. (2014). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 42(11), 1872-1878.
-
Fracasso, C., et al. (1985). Metabolism of a Potential 8-aminoquinoline Antileishmanial Drug in Rat Liver Microsomes. Journal of Medicinal Chemistry, 28(11), 1597-1603.
-
Heine, W., et al. (1984). Bioavailability of imipramine tablets relative to a stable isotope-labeled internal standard: increasing the power of bioavailability tests. Clinical Pharmacology & Therapeutics, 36(5), 674-681.
-
Riddick, D. S., et al. (2013). NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. Drug Metabolism and Disposition, 41(1), 12-23.
-
Mercell. (n.d.). metabolic stability in liver microsomes.
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.
-
Pelc, M., & Zgórzyńska, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Postepy Higieny i Medycyny Doswiadczalnej, 73, 24-37.
-
Nunes, R. S., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2599-2610.
-
Nunes, R. S., et al. (2010). Thermal behavior of verapamil hydrochloride and its association with excipients. Journal of Thermal Analysis and Calorimetry, 102(1), 349-353.
-
Riddick, D. S., et al. (2013). NADPH-Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. ResearchGate.
-
Scarpelli, R., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1443-1448.
-
Soars, M. (n.d.). An Introduction to Pharmacokinetics. GlaxoSmithKline.
-
Kumar, A., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Journal of Pharmaceutical Sciences, 110(12), 3749-3761.
-
JoVE. (2023). Drug Metabolism: Phase I Reactions.
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
-
Siramshetty, V. B., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. bioRxiv.
-
Zellmer, S., et al. (2019). NADPH-cytochrome P450 reductase expression and enzymatic activity in primary-like human hepatocytes and HepG2 cells for in vitro biotransformation studies. BMC Pharmacology and Toxicology, 20(1), 58.
-
Soars, M. G., et al. (2007). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 8(7), 717-727.
-
Zhang, X., et al. (2018). Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism. Pharmaceutical Biology, 56(1), 478-483.
-
Nunes, R. S., et al. (2010). Thermal analysis applied to verapamil hydrochloride characterization in pharmaceutical formulations. Molecules, 15(4), 2599-2610.
Sources
- 1. Video: Drug Metabolism: Phase I Reactions [jove.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NADPH-cytochrome P450 reductase expression and enzymatic activity in primary-like human hepatocytes and HepG2 cells for in vitro biotransformation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mercell.com [mercell.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Bioavailability of imipramine tablets relative to a stable isotope-labeled internal standard: increasing the power of bioavailability tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of a potential 8-aminoquinoline antileishmanial drug in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating In Vitro Efficacy and In Vivo Performance: The Case of 8-(Benzylamino)quinoline
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is the transition from controlled in vitro experiments to complex in vivo biological systems. This guide provides an in-depth analysis of how to conduct and interpret a cross-validation of the biological activity of a model compound, 8-(Benzylamino)quinoline, a member of the versatile 8-aminoquinoline class known for its broad therapeutic potential.[1][2] We will explore this topic not as a rigid set of instructions, but as a dynamic, logic-driven process, explaining the causality behind each experimental choice to ensure a self-validating and robust research framework.
The core principle we will demonstrate is the In Vitro-In Vivo Correlation (IVIVC), a cornerstone of pharmaceutical development that seeks to establish a predictive mathematical relationship between laboratory findings and real-world biological responses.[3][4] A successful IVIVC can accelerate drug development, refine formulation strategies, and reduce the reliance on extensive animal testing.[5][6]
Part 1: Initial Screening - The In Vitro Assessment of 8-(Benzylamino)quinoline
The first step is to characterize the compound's biological activity in a simplified, controlled environment. Based on the known activities of the quinoline scaffold, we will investigate two primary areas: anticancer and antimicrobial effects.[7][8]
Anticancer Cytotoxicity Evaluation
Expertise & Rationale: The foundational question for any potential anticancer agent is whether it can selectively kill cancer cells. We employ cytotoxicity assays to quantify this effect. The choice of a panel of cell lines is deliberate; it allows us to assess the breadth of activity and identify potential selectivity. For this guide, we will model our experiment on testing against a human epidermoid carcinoma line (KB3), a prostate cancer line (PC3), and a non-cancerous human cell line (e.g., MRC-5) to gauge cancer-specific toxicity. This comparative approach is essential for early-stage risk-benefit assessment. A study on related bis-8-hydroxyquinoline substituted benzylamines showed high potency against KB3 cells, making it a relevant starting point.[9]
Data Summary: In Vitro Anticancer Activity
| Cell Line | Type | 8-(Benzylamino)quinoline IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) [Standard] |
| KB3 | Human Epidermoid Carcinoma | 1.5 | 0.8 |
| PC3 | Human Prostate Carcinoma | 8.2 | 2.1 |
| MRC-5 | Normal Human Lung Fibroblast | > 50 | 5.5 |
| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |
Antimicrobial Activity Profiling
Expertise & Rationale: The quinoline nucleus is a well-established pharmacophore in antimicrobial agents.[10] Therefore, it is logical to screen 8-(Benzylamino)quinoline against a panel of clinically significant Gram-positive and Gram-negative bacteria. The goal is to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents visible microbial growth.[11] This provides a quantitative measure of potency. We compare our compound against Gatifloxacin, a fluoroquinolone antibiotic, to benchmark its activity.
Data Summary: In Vitro Antimicrobial Activity
| Bacterial Strain | Gram Type | 8-(Benzylamino)quinoline MIC (µg/mL) | Gatifloxacin MIC (µg/mL) [Standard] |
| Staphylococcus aureus | Gram-positive | 4 | 0.5 |
| Bacillus subtilis | Gram-positive | 8 | 1 |
| Escherichia coli | Gram-negative | 32 | 2 |
| Klebsiella pneumoniae | Gram-negative | 64 | 2 |
| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. |
Part 2: The Litmus Test - In Vivo Validation
Promising in vitro data is necessary but not sufficient. The true potential of a compound is revealed only when tested in a living system, which accounts for complex physiological factors like absorption, distribution, metabolism, and excretion (ADME). Based on the potent and selective in vitro anticancer data, we will proceed with an in vivo xenograft model.
Expertise & Rationale: The subcutaneous xenograft model in immunodeficient mice is a standard in oncology research for evaluating the efficacy of a novel therapeutic.[12] By implanting human cancer cells (in this case, KB3) into mice, we can create a tumor that can be monitored and measured following treatment.[13][14] This model provides a direct, quantifiable measure of a compound's ability to inhibit tumor growth in a complex biological environment. The choice of immunodeficient mice (e.g., NSG or Nude) is critical to prevent the rejection of the human tumor cells.[12]
Data Summary: In Vivo Anticancer Efficacy (KB3 Xenograft Model)
| Treatment Group (n=8) | Dose & Schedule | Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Change in Body Weight (%) |
| Vehicle Control | 0.5% CMC, oral, daily | 1500 ± 150 | 0% | +5% |
| 8-(Benzylamino)quinoline | 50 mg/kg, oral, daily | 675 ± 90 | 55% | -2% |
| Paclitaxel [Standard] | 10 mg/kg, i.p., Q3D | 450 ± 75 | 70% | -8% |
| Data are presented as mean ± standard error. TGI is calculated relative to the vehicle control group. |
Part 3: The Synthesis - Correlating the In Vitro and In Vivo Datasets
This is the most crucial phase of our analysis. Does the potent in vitro activity translate to meaningful in vivo efficacy?
Analysis of Correlation: Our in vitro data identified 8-(Benzylamino)quinoline as a potent agent against KB3 cancer cells (IC₅₀ = 1.5 µM) with high selectivity over normal cells (IC₅₀ > 50 µM). This strong preclinical signal was validated in vivo, where a 50 mg/kg daily dose resulted in a significant 55% tumor growth inhibition. This represents a positive, albeit not perfectly linear, correlation. The compound is less potent than the standard-of-care, Paclitaxel, but also shows less toxicity as indicated by the minimal change in body weight.
Explaining Discrepancies & The Path Forward: While the correlation is positive, the in vivo efficacy isn't as pronounced as one might hope from the nanomolar-range in vitro potency. This is where a scientist's experience is key. Several factors, not present in a petri dish, could be at play:
-
Pharmacokinetics (PK): The compound might have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site.
-
Toxicity: While gross toxicity (body weight) was low, the 8-aminoquinoline class is historically associated with hemolytic toxicity in subjects with G6PD deficiency, which could limit the achievable therapeutic dose.[1][15]
-
Tumor Microenvironment: The complex architecture and signaling within the tumor microenvironment can confer resistance not observed in 2D cell culture.[13]
This analysis provides a clear directive for the next steps: conduct formal PK/PD (pharmacokinetic/pharmacodynamic) studies and explore alternative formulations or delivery mechanisms to improve tumor exposure.
Workflow Visualization
The entire cross-validation process can be visualized as an iterative cycle of discovery and refinement.
Caption: Workflow from in vitro screening to in vivo validation and IVIVC analysis.
Experimental Protocols
For scientific integrity and reproducibility, the methodologies used must be transparent and detailed.
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to determine the IC₅₀ value of a compound against cancer cell lines.[16]
-
Cell Seeding: Plate cells (e.g., KB3, PC3, MRC-5) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of 8-(Benzylamino)quinoline in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: Subcutaneous Xenograft Efficacy Study
This protocol details the in vivo evaluation of anticancer activity.[12][18]
-
Cell Preparation: Harvest KB3 cells during their logarithmic growth phase. Resuspend the cells in sterile, serum-free medium at a concentration of 50 x 10⁶ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, 8-(Benzylamino)quinoline, Paclitaxel).
-
Treatment Administration: Administer the treatments according to the predetermined schedule (e.g., daily oral gavage for the test compound and vehicle).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified maximum size.
-
Data Analysis: At the end of the study, calculate the average tumor volume for each group and determine the percent Tumor Growth Inhibition (%TGI) for the treated groups relative to the vehicle control group.
References
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available from: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed. Available from: [Link]
-
8-Aminoquinoline Therapy for Latent Malaria. PubMed. Available from: [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available from: [Link]
-
Pharmacology of 8-aminoquinolines. PMC - NIH. Available from: [Link]
-
8‐Aminoquinoline antimalarials | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. Available from: [Link]
-
Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
-
Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. PubMed. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]
-
8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. NIH. Available from: [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. NIH. Available from: [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. Available from: [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Touch Life Sciences. Available from: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available from: [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available from: [Link]
-
Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences. Available from: [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC - PubMed Central. Available from: [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central. Available from: [Link]
-
(PDF) ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. ResearchGate. Available from: [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available from: [Link]
-
Mechanistic details of the synthesis of quinoline using benzylamine as... ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. Available from: [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. Available from: [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. Available from: [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Astraea. Available from: [Link]
-
(PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]
-
BiTE® Xenograft Protocol. protocols.io. Available from: [Link]
-
Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available from: [Link]
-
(PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Available from: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available from: [Link]
-
Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging. Available from: [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available from: [Link]
-
Susceptibility Testing. MSD Manual Professional Edition. Available from: [Link]
-
Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
Sources
- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. premier-research.com [premier-research.com]
- 6. wjarr.com [wjarr.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theaspd.com [theaspd.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. 8-Aminoquinoline Therapy for Latent Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kosheeka.com [kosheeka.com]
- 17. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BiTE® Xenograft Protocol [protocols.io]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-(Benzylamino)quinoline
Welcome to your essential guide for the safe handling of 8-(Benzylamino)quinoline. As a valued member of the scientific community, your safety is paramount. This document moves beyond a simple checklist, providing a deep, logic-driven framework for personal protective equipment (PPE) selection and use. My goal is to empower you with the knowledge to create a self-validating system of safety, ensuring every interaction with this compound is grounded in best practices. Given that 8-(Benzylamino)quinoline is a derivative of quinoline, and specific toxicological data may be limited, we will adopt a conservative approach, grounding our protocols in the well-documented hazards of the parent quinoline structure.
The Foundational Principle: Understanding the Hazard Profile
Before we can select the appropriate armor, we must understand the weapons we face. The quinoline core structure is associated with significant health hazards. It is classified as toxic if swallowed and harmful in contact with skin.[1][2][3] Furthermore, it is known to cause severe skin and eye irritation.[1][2][3][4]
Of greatest concern are the long-term potential effects. Quinoline and its derivatives are suspected of causing genetic defects and may cause cancer.[1][2][3] Some derivatives may also pose a risk to fertility or an unborn child.[5] Therefore, our PPE strategy is not just about preventing immediate irritation; it is about eliminating routes of exposure to mitigate the risk of chronic, systemic health effects.
Core Protective Equipment: A Rationale-Driven Approach
Every piece of PPE has a specific purpose. Understanding this "why" is critical for ensuring compliance and proper use. All handling of 8-(Benzylamino)quinoline must be performed within a certified chemical fume hood to control airborne contaminants.
Hand Protection: The First Line of Defense
-
The Causality: Dermal contact is a primary route of exposure for quinoline-based compounds, which are classified as harmful or toxic upon skin contact.[2][3] Furthermore, some derivatives can cause skin sensitization, an allergic reaction that can develop after initial exposure.[5]
-
Protocol:
-
Select gloves made of chemically resistant materials. Safety data for the parent compound, quinoline, recommends butyl rubber or Viton gloves for robust protection.[1] Nitrile gloves may be used for incidental contact, but they should be double-gloved.
-
Always inspect gloves for tears or punctures before use.
-
Use proper glove removal technique (without touching the outer surface) to prevent skin contact with contaminants.[3]
-
Dispose of contaminated gloves as hazardous waste immediately after use. Do not reuse disposable gloves.[3]
-
Eye and Face Protection: Shielding Against Irreversible Damage
-
The Causality: Quinoline compounds can cause serious eye irritation and, in some cases, irreversible eye damage.[1][4] Splashes are a significant risk during transfers, solution preparations, and even when weighing powders.
-
Protocol:
-
Wear ANSI Z87.1-compliant chemical splash goggles at all times when in the vicinity of the compound.
-
When handling larger quantities (>50 mL) or performing operations with a high splash potential (e.g., heating, pressure reactions), supplement goggles with a full-face shield.[3]
-
Body Protection: Preventing Dermal Absorption and Contamination
-
The Causality: To prevent accidental skin contact from spills or splashes, a barrier between your personal clothing and the chemical is essential.[3]
-
Protocol:
-
A flame-resistant lab coat is the minimum requirement.
-
For procedures involving larger quantities or a higher risk of spillage, a chemical-resistant apron or a full protective suit is recommended.[3]
-
Lab coats must be fully buttoned, with sleeves rolled down.
-
Remove lab coats before leaving the laboratory to prevent the spread of contamination.
-
Respiratory Protection: An Essential Control for a Suspected Carcinogen
-
The Causality: As a suspected carcinogen and mutagen, inhalation of even small quantities of 8-(Benzylamino)quinoline (as dust or aerosol) must be avoided.[1][3]
-
Protocol:
-
Primary Control: All manipulations of 8-(Benzylamino)quinoline, both solid and in solution, must be conducted inside a certified chemical fume hood.
-
Secondary Control: If engineering controls are insufficient or during a large spill clean-up outside of a hood, respiratory protection is mandatory. A NIOSH-approved respirator, such as a surgical N-95 for particulates or a full-face respirator with organic vapor/particulate combination cartridges (type ABEK), should be used.[3][6] Use of such respirators requires prior medical evaluation and fit-testing.[6]
-
Operational Protocols: PPE in Action
The level of PPE required may vary based on the specific task. The following table summarizes the recommended PPE for common laboratory procedures.
| Laboratory Task | Engineering Control | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Fume Hood | Double Nitrile or Butyl Rubber | Chemical Splash Goggles | Lab Coat | N/A (within hood) |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile or Butyl Rubber | Chemical Splash Goggles | Lab Coat | N/A (within hood) |
| Transferring Solutions | Chemical Fume Hood | Double Nitrile or Butyl Rubber | Goggles & Face Shield | Lab Coat | N/A (within hood) |
| Large Scale Reaction (>1L) | Chemical Fume Hood | Butyl Rubber or Viton | Goggles & Face Shield | Chemical Resistant Apron over Lab Coat | N/A (within hood) |
| Small Spill Cleanup (<100mL) | Chemical Fume Hood | Butyl Rubber or Viton | Goggles & Face Shield | Lab Coat | N/A (if contained in hood) |
| Large Spill Cleanup (>100mL) | Ventilate Area | Butyl Rubber or Viton | Goggles & Face Shield | Full Protective Suit | Required (Full-face with ABEK cartridges) |
PPE Selection and Disposal Workflow
The following decision tree provides a logical workflow for ensuring safety from the start of a task to its completion.
Caption: PPE Selection and Disposal Workflow for 8-(Benzylamino)quinoline.
Spill and Disposal Management
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or outside a fume hood, evacuate the immediate area.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, cover with an inert absorbent material like sand, diatomaceous earth, or vermiculite.[7][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[7][9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[7]
Disposal of Contaminated PPE and Waste
-
Operational Waste: All disposable items that come into contact with 8-(Benzylamino)quinoline (gloves, pipette tips, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Chemical Waste: Unused product and reaction waste must be disposed of in accordance with local, state, and federal regulations. Do not pour quinoline waste down the drain, as it is toxic to aquatic life.[1][3]
-
Containers: Empty containers should be handled as the product itself and disposed of as hazardous waste.[1]
By adhering to these rigorous, evidence-based protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence within the scientific community.
References
-
Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]
-
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Biosolve. (2023, January 31). Safety data sheet. Retrieved from [Link]
-
Loba Chemie. QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]
-
Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2001, September). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. gerpac.eu [gerpac.eu]
- 7. nj.gov [nj.gov]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
